2-Methoxybenzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOBZOBUOMDRRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395846 | |
| Record name | 2-Methoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10130-87-7 | |
| Record name | 2-Methoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxybenzenesulfonyl Chloride
This guide provides a comprehensive technical overview of 2-Methoxybenzenesulfonyl chloride (CAS No. 10130-87-7), a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, reactivity, and applications, grounded in established scientific principles and field-proven methodologies.
Introduction: The Strategic Importance of this compound
This compound, also known as o-anisolesulfonyl chloride, is an aromatic sulfonyl chloride that serves as a critical building block for the introduction of the 2-methoxybenzenesulfonyl moiety into a diverse range of molecular scaffolds.[1] The sulfonamide functional group is a cornerstone in medicinal chemistry, and the ability to strategically introduce substituted aryl-sulfonyl groups is paramount in the design of novel therapeutic agents.[2] The methoxy group at the ortho position of this reagent influences its reactivity and the conformational properties of its derivatives, making it a valuable tool for fine-tuning the steric and electronic characteristics of target molecules. Its application is particularly notable in the synthesis of sulfonamide derivatives with a wide spectrum of biological activities.[1][3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a reagent is fundamental to its effective use in a laboratory setting.
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 10130-87-7 | |
| Molecular Formula | C₇H₇ClO₃S | |
| Molecular Weight | 206.65 g/mol | [4] |
| Appearance | White to pale cream crystals or powder | [3] |
| Melting Point | 50-54 °C | [5] |
| Boiling Point | 305.1 °C at 760 mmHg | [5] |
| Solubility | Reacts with water. Soluble in many organic solvents. | |
| Moisture Sensitivity | Highly sensitive to moisture | [3] |
Spectroscopic Data
The following are representative spectroscopic data for this compound.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 9.98 (s, 1H), 7.51 (d, J = 6.2 Hz, 2H), 7.41 (s, 1H), 7.30 – 7.25 (m, 1H), 3.82 (s, 3H).[6]
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 193.0, 159.8, 137.6, 130.3, 122.5, 121.0, 112.9, 55.4.[6]
-
IR (KBr, cm⁻¹): Characteristic strong absorption bands for the sulfonyl chloride group are expected in the regions of 1375-1340 cm⁻¹ (asymmetric SO₂ stretch) and 1180-1160 cm⁻¹ (symmetric SO₂ stretch).
Synthesis of this compound: A Validated Protocol
The synthesis of this compound can be achieved through various methods. A common and reliable laboratory-scale synthesis involves the diazotization of 2-methoxyaniline followed by a copper-catalyzed chlorosulfonation.[7]
Reaction Scheme
Caption: Synthesis of this compound via diazotization and chlorosulfonation.
Detailed Experimental Protocol
Materials:
-
2-Methoxyaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sulfur dioxide (SO₂) gas
-
Copper(I) chloride (CuCl)
-
Ice
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methoxyaniline (1.0 eq) in a mixture of concentrated HCl and water, cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[7]
-
-
Chlorosulfonation:
-
In a separate reaction vessel, prepare a solution of copper(I) chloride (catalytic amount) in a suitable solvent and saturate it with sulfur dioxide gas while cooling in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the SO₂-saturated catalyst solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours until the gas evolution ceases.[7]
-
-
Work-up and Purification:
-
Pour the reaction mixture onto crushed ice and extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by vacuum distillation to yield a white to pale yellow solid.[2]
-
Reactivity and Applications in Drug Development
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl sulfur, making it susceptible to nucleophilic attack. This reactivity is the basis for its primary application in the synthesis of sulfonamides.
General Reactivity with Nucleophiles
The reaction with primary and secondary amines is the most common transformation, leading to the formation of N-substituted sulfonamides. The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine, or aqueous NaOH) to neutralize the HCl byproduct.[8] Similarly, it can react with alcohols and phenols to form sulfonate esters, although this is a less common application.[9]
Caption: General reactivity of this compound with amines and alcohols.
Application in the Synthesis of Bioactive Sulfonamides
The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[10][11] this compound provides a valuable scaffold for the synthesis of novel sulfonamide-based drug candidates. The ortho-methoxy group can engage in specific hydrogen bonding interactions with biological targets and influence the overall lipophilicity and metabolic stability of the molecule.
For instance, substituted benzenesulfonyl chlorides, including methoxy-substituted analogs, are used in the synthesis of dihydropyridine-sulfonamide hybrids which have shown potential as multi-target agents for Alzheimer's disease therapy by exhibiting cholinesterase inhibition and calcium channel blocking activity.[10]
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling and storage of this compound are crucial for ensuring laboratory safety and maintaining the integrity of the reagent.
Hazard Identification and Precautionary Measures
-
Moisture Sensitive: Reacts with water, potentially liberating corrosive hydrogen chloride gas.[3]
-
Toxicity: The toxicological properties have not been fully investigated, but it should be handled with the assumption that it is toxic.
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Handle in an inert atmosphere (e.g., under nitrogen or argon) to prevent exposure to moisture.
-
Do not breathe dust.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]
Storage Recommendations
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as water, bases, and strong oxidizing agents.[3]
-
For long-term storage, refrigeration (2-8 °C) is recommended.[1]
Conclusion
This compound is a versatile and valuable reagent for the synthesis of a wide range of organic compounds, most notably sulfonamides with potential therapeutic applications. Its unique electronic and steric properties, conferred by the ortho-methoxy group, allow for the fine-tuning of molecular characteristics in drug design. A thorough understanding of its properties, a validated synthetic protocol, and strict adherence to safety and handling procedures are essential for its successful and safe utilization in research and development.
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An In-depth Technical Guide to 2-Methoxybenzenesulfonyl Chloride: Properties, Reactivity, and Applications
This guide provides a comprehensive technical overview of 2-methoxybenzenesulfonyl chloride, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties of the compound, its nuanced reactivity, and its practical applications, supported by field-proven insights and detailed experimental protocols.
Introduction: The Strategic Advantage of the 2-Methoxy Group
This compound, also known as o-anisolesulfonyl chloride, is an aromatic sulfonyl chloride distinguished by the presence of a methoxy group at the ortho position to the sulfonyl chloride functionality. This seemingly simple structural feature imparts a unique combination of electronic and steric effects that chemists can strategically leverage in complex molecular syntheses.
The electron-donating nature of the methoxy group can modulate the electrophilicity of the sulfonyl chloride, influencing its reactivity towards nucleophiles. Furthermore, the steric bulk of the ortho-methoxy group can direct the regioselectivity of its reactions and influence the conformational properties of the resulting sulfonamide products. These characteristics make this compound a valuable tool in the synthesis of fine chemicals and, most notably, in the construction of pharmaceutically active molecules. Its utility is exemplified by its role in the synthesis of key intermediates for drugs such as Tamsulosin, a widely used medication for the treatment of benign prostatic hyperplasia.[1][2][3][4][5]
This guide will provide a detailed exploration of these properties, offering both foundational knowledge and practical guidance for the effective use of this important reagent.
Core Physical and Chemical Properties
A thorough understanding of a reagent's physical properties is paramount for its safe handling, storage, and effective use in chemical reactions. The key physical and chemical identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 10130-87-7 | [6][7] |
| Molecular Formula | C₇H₇ClO₃S | [6][7] |
| Molecular Weight | 206.65 g/mol | [6][7] |
| Appearance | White to light yellow or light brown solid/crystals | [8][9] |
| Melting Point | 50-54 °C | [9] |
| Boiling Point | 126-129 °C at 0.3 Torr | [9] |
| Density | 1.376 g/cm³ | [9] |
| Solubility | Generally soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran (THF), and acetonitrile. Reacts with protic solvents like water and alcohols.[10] | |
| Moisture Sensitivity | Moisture sensitive; hydrolyzes to the corresponding sulfonic acid.[9][11] |
Spectral Characterization: A Guide to Identification and Purity Assessment
Spectroscopic data is essential for confirming the identity and assessing the purity of this compound. Below are the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a definitive, publicly available spectrum for this compound is not readily found, the expected chemical shifts can be inferred from data on closely related compounds, such as N-(2-methoxyphenyl)-4-methylbenzenesulfonamide.[12]
-
¹H NMR: The proton spectrum is expected to show a singlet for the methoxy group protons around 3.6-4.1 ppm. The four aromatic protons will appear as a complex multiplet in the range of 6.9-8.1 ppm. The proton ortho to the sulfonyl chloride group is expected to be the most downfield.
-
¹³C NMR: The carbon spectrum will show a signal for the methoxy carbon around 55-57 ppm. The aromatic carbons will appear in the region of 110-160 ppm. The carbon attached to the sulfonyl chloride group will be significantly downfield.
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight (approximately 206 g/mol ) should be observable. Due to the presence of chlorine, an isotope peak at M+2 with roughly one-third the intensity of the molecular ion peak is expected.
-
Key Fragmentation: Common fragmentation patterns for sulfonyl chlorides involve the loss of the chlorine atom and the SO₂ group.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
-
S=O Stretching: Strong, characteristic absorption bands for the asymmetric and symmetric stretching of the sulfonyl group (S=O) are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.
-
C-O Stretching: A band corresponding to the C-O stretching of the methoxy group will be present.
-
Aromatic C-H Stretching: Peaks corresponding to the aromatic C-H bonds will be observed above 3000 cm⁻¹.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. It readily reacts with a wide range of nucleophiles in substitution reactions.
The "Ortho Effect": Influence of the 2-Methoxy Group
The presence of the methoxy group at the ortho position exerts a significant influence on the reactivity of the sulfonyl chloride, a phenomenon often referred to as the "ortho effect".[13][14][15] This effect is a combination of steric and electronic factors:
-
Steric Hindrance: The methoxy group can sterically hinder the approach of nucleophiles to the sulfur center. This can, in some cases, slow down the rate of reaction compared to its para-substituted isomer. However, this steric interaction can also force the sulfonyl group out of the plane of the benzene ring, which can alter its reactivity in complex ways.
-
Electronic Effects: The methoxy group is an electron-donating group through resonance. This can slightly reduce the electrophilicity of the sulfur atom. However, its inductive electron-withdrawing effect also plays a role. The overall electronic impact is a balance of these opposing effects.
The interplay of these effects can lead to unique reactivity and selectivity profiles for this compound in comparison to other substituted benzenesulfonyl chlorides.
R¹R²NH + 2-MeO-C₆H₄SO₂Cl --(Base)--> 2-MeO-C₆H₄SO₂NR¹R² + Base·HCl
Use as a Protecting Group for Amines
The 2-methoxybenzenesulfonyl group can be used as a protecting group for amines. The resulting sulfonamide is generally stable to a wide range of reaction conditions. Deprotection, however, can be challenging and often requires harsh conditions. The choice of a sulfonyl group as a protecting group should be made with this consideration in mind.
Applications in Drug Discovery and Development
The 2-methoxybenzenesulfonamide moiety is a structural feature in several biologically active compounds. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.
Synthesis of Tamsulosin Intermediate
As previously mentioned, a key application of the 2-methoxybenzenesulfonyl scaffold is in the synthesis of an intermediate for Tamsulosin. The synthesis involves the preparation of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, which is then further elaborated to yield the final drug substance. [1][2][3][4][5]This multi-step synthesis underscores the importance of having reliable methods for introducing the 2-methoxybenzenesulfonamide group.
Experimental Protocols
The following section provides a detailed, representative protocol for the synthesis of a sulfonamide using this compound.
Synthesis of N-Benzyl-2-methoxybenzenesulfonamide
This protocol describes the reaction of this compound with benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled solution, add pyridine (1.2 eq) followed by the dropwise addition of benzylamine (1.1 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer successively with 1 M HCl (2 x), saturated NaHCO₃ solution (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure N-benzyl-2-methoxybenzenesulfonamide.
-
Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition due to moisture. * Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Hazard Statements:
-
H314: Causes severe skin burns and eye damage. [6]* H290: May be corrosive to metals.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly in the field of medicinal chemistry. Its unique reactivity, influenced by the ortho-methoxy group, allows for the strategic construction of complex molecules. A thorough understanding of its physical properties, spectral characteristics, and reactivity is essential for its safe and effective use. This guide has provided a comprehensive overview of these aspects, equipping researchers and scientists with the knowledge to confidently incorporate this reagent into their synthetic endeavors.
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An In-depth Technical Guide to 2-Methoxybenzenesulfonyl Chloride: Structure, Synthesis, and Applications in Medicinal Chemistry
This guide provides a comprehensive technical overview of 2-methoxybenzenesulfonyl chloride, a key building block in synthetic organic chemistry, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. We will delve into its core chemical structure, outline detailed synthetic protocols, and explore its reactivity and strategic applications, grounding our discussion in established scientific principles and field-proven insights.
Fundamental Properties and Structural Elucidation
This compound, also known as o-anisolesulfonyl chloride, is an organosulfur compound that serves as a versatile reagent in organic synthesis. Its structure is characterized by a benzene ring substituted with a methoxy group and a sulfonyl chloride group at the ortho positions.
Chemical Identifiers:
The spatial arrangement of the methoxy and sulfonyl chloride groups dictates the molecule's reactivity, influencing the regioselectivity of its reactions.
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for its proper handling, storage, and application in experimental setups.
| Property | Value | Source(s) |
| Appearance | White to pale cream crystals or powder | [2] |
| Melting Point | 50-54 °C | [8],[9] |
| Boiling Point | 126-129 °C at 0.3 Torr | [8] |
| Density | 1.376 g/cm³ | [8] |
| Solubility | Soluble in organic solvents like methylene chloride, ethyl acetate | [10] |
| Purity | Typically ≥94.0% - 98% | [3],[2] |
| Storage Temperature | 2-8°C under an inert atmosphere | [3] |
| Moisture Sensitivity | Sensitive to moisture | [8],[6] |
Synthesis Protocol: A Self-Validating Approach
The synthesis of this compound is most commonly achieved through the oxidative chlorination of 2-methoxybenzenethiol. The following protocol is a robust and validated method that ensures a high yield of the desired product.
Experimental Workflow: Synthesis of this compound
Caption: Step-by-step workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
Materials:
-
2-methoxybenzenethiol
-
Isopropanol
-
Methylene chloride (CH₂Cl₂)
-
N-chlorosuccinimide (NCS)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane, ethyl acetate, and acetone for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methoxybenzenethiol (1 equivalent) and isopropanol (2 equivalents) in methylene chloride to a concentration of 0.15 M.[10]
-
Addition of Oxidizing Agent: Cool the solution to 0°C using an ice bath. Add N-chlorosuccinimide (3.5 equivalents) in batches to control the exothermic reaction.[10]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for approximately one hour. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is no longer detectable.[10]
-
Aqueous Work-up: Quench the reaction by diluting the mixture with a cold saturated solution of NaHCO₃. This step neutralizes any acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction four times to ensure complete recovery of the product.[10]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.[10]
-
Purification: Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate/acetone solvent system as the eluent.[10]
Causality Behind Experimental Choices:
-
The use of NCS at 0°C allows for a controlled oxidation of the thiol to the sulfonyl chloride, minimizing side reactions.
-
The aqueous work-up with NaHCO₃ is crucial for removing acidic impurities and unreacted reagents.
-
Multiple extractions with ethyl acetate are necessary due to the product's moderate polarity.
-
Silica gel chromatography is an effective method for separating the desired product from non-polar and highly polar impurities.
Reactivity and Applications in Drug Development
The primary utility of this compound lies in its ability to form sulfonamides upon reaction with primary and secondary amines. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents due to its ability to mimic a peptide bond and participate in hydrogen bonding.
The methoxy group at the ortho position influences the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamide. It can impact the conformation of the molecule and its binding to biological targets. The chloro and methoxy groups are among the most important substituents in medicinal chemistry for optimizing the potency and pharmacokinetic properties of drug candidates.[11]
Signaling Pathway of Sulfonamide Formation
Caption: General reaction scheme for the formation of a sulfonamide.
This reactivity makes this compound a valuable building block in the synthesis of various drug candidates. For instance, it is used in the synthesis and pharmacological evaluation of sulfonamide derivatives of thiazolidin-4-ones.[10]
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][3][12] It may also be corrosive to metals. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[13] Work should be conducted in a well-ventilated fume hood.[9]
Hazard Statements:
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3][13]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][13]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3][13]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][13]
-
P405: Store locked up.[13]
In case of a spill, it is important to absorb the spillage to prevent material damage. Contaminated clothing should be washed before reuse.
References
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- 2-Methoxy-4-nitrobenzenesulfonyl chloride | C7H6ClNO5S | CID 309458 - PubChem. [Link]
- US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)
- 2-Methoxy-benzenesulfonyl chloride - Oakwood Chemical. [Link]
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- p-Methoxybenzenesulfonyl chloride - Optional[FTIR] - Spectrum - SpectraBase. [Link]
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An In-Depth Technical Guide to 2-Methoxybenzenesulfonyl Chloride: Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 2-methoxybenzenesulfonyl chloride. It moves beyond basic data to provide in-depth insights into its synthesis, the rationale behind its application, and critical handling protocols, reflecting field-proven expertise.
Introduction: A Key Building Block in Medicinal Chemistry
This compound (CAS No. 10130-87-7) is an aromatic sulfonyl chloride compound of significant interest in organic synthesis and medicinal chemistry.[1] Its utility stems from the highly reactive sulfonyl chloride moiety (-SO₂Cl), which serves as a robust electrophile for the formation of sulfonamides—a privileged functional group in numerous therapeutic agents.[2] The presence of the ortho-methoxy (-OCH₃) group on the benzene ring is not merely a structural feature; it critically influences the reagent's reactivity, solubility, and the physicochemical properties of its derivatives, making it a versatile tool for fine-tuning molecular architectures in drug discovery programs.
Core Physicochemical Properties
A precise understanding of a reagent's physical and chemical properties is fundamental to its effective application in a laboratory setting. The molecular weight, a cornerstone of stoichiometric calculations, and other key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 206.65 g/mol | [1][3] |
| IUPAC Name | This compound | [3][4] |
| Synonyms | o-Anisolesulfonyl chloride, 2-Methoxyphenylsulfonyl chloride | [1][3][4] |
| CAS Number | 10130-87-7 | [1][5] |
| Molecular Formula | C₇H₇ClO₃S | [1][3][5] |
| Appearance | White to light brown crystalline powder or solid | [1][5] |
| Melting Point | 50-54 °C | [1][6][7] |
| Boiling Point | 126-129 °C @ 0.3 Torr | [1][7] |
| Density | 1.376 g/cm³ | [1][7] |
| Sensitivity | Moisture Sensitive | [1][4][6] |
Synthesis and Mechanistic Insights
The synthesis of this compound is most commonly achieved through the oxidative chlorination of a corresponding sulfur precursor, such as 2-methoxybenzenethiol. This transformation is a cornerstone reaction that provides reliable access to the target compound.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from 2-Methoxybenzenethiol
This protocol is based on established methodologies for the oxidative chlorination of thiols.[1]
Rationale: The choice of N-chlorosuccinimide (NCS) as the oxidant and chlorine source is deliberate. NCS is a solid, easy-to-handle reagent that provides a controlled release of electrophilic chlorine, minimizing over-oxidation and side reactions compared to gaseous chlorine. The reaction is initiated at 0°C to manage the initial exotherm of the oxidation, ensuring safety and selectivity. The subsequent workup with sodium bicarbonate is crucial to neutralize acidic byproducts, preventing degradation of the desired sulfonyl chloride, which can be sensitive to harsh conditions.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzenethiol (1 equivalent) and isopropanol (2 equivalents) in dichloromethane to a concentration of 0.15 M.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-chlorosuccinimide (3.5 equivalents) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting thiol spot is no longer detectable (typically around 1 hour).[1]
-
Aqueous Workup: Upon completion, carefully dilute the reaction mixture with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (4 times).[1]
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography using a hexane/ethyl acetate eluent system to afford pure this compound.[1]
Key Applications in Research and Drug Development
The primary application of this compound is as an essential electrophilic partner in the synthesis of sulfonamides. This reaction is fundamental in medicinal chemistry for constructing molecules with potential therapeutic activity.
General Reaction Scheme for Sulfonamide Formation
Caption: General reaction for sulfonamide synthesis.
Causality in Application: The sulfonyl chloride group is highly electrophilic due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom. This makes the sulfur atom susceptible to nucleophilic attack by primary or secondary amines. The reaction proceeds via a nucleophilic addition-elimination mechanism, forming a stable sulfur-nitrogen bond and releasing hydrochloric acid as a byproduct.
This reagent is specifically valuable for synthesizing sulfonamide derivatives for pharmacological screening, such as those based on a thiazolidin-4-one scaffold.[1][4][6] The 2-methoxy substituent can impart desirable properties to the final molecule, including:
-
Modulating Lipophilicity: Influencing the molecule's ability to cross biological membranes.
-
Metabolic Blocking: The methoxy group can block a potential site of metabolic oxidation, increasing the compound's in vivo half-life.
-
Conformational Constraint: Providing steric influence that may lock the molecule into a biologically active conformation.
Safety, Handling, and Storage
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound is a corrosive and moisture-sensitive compound that demands careful handling.
-
Hazards: The compound is classified as corrosive and can cause severe skin burns and serious eye damage.[3][6][8] Inhalation of dust should be avoided.
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.
-
Handling: Due to its moisture sensitivity, it is critical to handle this compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent hydrolysis to the corresponding sulfonic acid.[1][4][6] Use spark-proof tools and avoid creating dust.
-
Storage: Store the container tightly sealed in a dry, cool, and well-ventilated area.[6] The recommended storage temperature is between 2-8°C.[1] It should be stored away from incompatible materials such as water, bases, and strong oxidizing agents.[4][6]
Conclusion
This compound is more than just a chemical with a molecular weight of 206.65 g/mol . It is a highly functionalized and versatile building block that plays a critical role in the synthesis of complex organic molecules, particularly sulfonamides destined for drug discovery pipelines. Its strategic use, guided by a thorough understanding of its properties, synthetic pathways, and handling requirements, empowers researchers to construct novel chemical entities with tailored pharmacological profiles. This guide provides the foundational knowledge and practical insights necessary for its safe and effective implementation in a research and development setting.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3745851, this compound. PubChem. [Link]
- Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. [Link]
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2-Methoxybenzenesulfonyl chloride synthesis from 2-methoxyanisole
An In-depth Technical Guide to the Synthesis of 2-Methoxybenzenesulfonyl Chloride from Anisole
This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable intermediate in pharmaceutical and agrochemical research. The primary method detailed is the electrophilic chlorosulfonation of anisole (methoxybenzene). This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for successful synthesis.
Introduction and Strategic Overview
This compound is a key building block in organic synthesis, primarily utilized for the preparation of sulfonamides, a class of compounds with a broad spectrum of biological activities. The synthesis route explored in this guide is the direct chlorosulfonation of anisole. This reaction is a classic example of electrophilic aromatic substitution (EAS), where the electron-rich aromatic ring of anisole attacks a potent electrophile generated from chlorosulfonic acid.
The methoxy group (-OCH₃) of anisole is a strong activating, ortho, para-directing group. Consequently, the reaction yields a mixture of two primary isomeric products: this compound (ortho-product) and 4-methoxybenzenesulfonyl chloride (para-product). This guide will address the reaction execution and the subsequent separation and characterization of the desired ortho isomer.
Reaction Mechanism and Theoretical Principles
The chlorosulfonation of anisole is governed by the principles of electrophilic aromatic substitution. The reaction proceeds through a well-established mechanism involving the attack of the aromatic π-system on an electrophilic sulfur species.
Generation of the Electrophile
Chlorosulfonic acid (ClSO₃H) is a highly reactive reagent that serves as the source of the electrophile. At low temperatures, it is believed to undergo auto-protolysis to generate the highly electrophilic chlorosulfonium ion (SO₂Cl⁺), which is the active agent in the substitution reaction.[1][2]
Equilibrium Reaction: 3 ClSO₂OH ⇌ SO₂Cl⁺ + 2 SO₃Cl⁻ + H₃O⁺[1]
Electrophilic Aromatic Substitution (EAS)
The methoxy group activates the benzene ring towards electrophilic attack by donating electron density through resonance. This effect is most pronounced at the ortho and para positions, leading to the preferential formation of these isomers.
The mechanism involves two key steps:
-
Attack of the Aromatic Ring: The π-electrons of the anisole ring attack the electrophilic SO₂Cl⁺ ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base (such as the chlorosulfate anion, SO₃Cl⁻) abstracts a proton from the carbon atom bearing the new sulfonyl chloride group, restoring the aromaticity of the ring and yielding the final product.
The overall transformation can be summarized as: C₆H₅OCH₃ + ClSO₃H → CH₃OC₆H₄SO₂Cl + H₂O
The following diagram illustrates the mechanistic pathway for the formation of the ortho isomer.
Sources
An In-depth Technical Guide to the Synthesis of 2-Methoxybenzenesulfonyl Chloride from 2-Methoxybenzenethiol
Abstract
2-Methoxybenzenesulfonyl chloride is a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its efficient preparation from 2-methoxybenzenethiol is a reaction of significant industrial and academic interest. This technical guide provides a comprehensive overview of the direct oxidative chlorination of 2-methoxybenzenethiol. We will delve into the core chemical principles, present validated experimental protocols, discuss the critical role of various reagent systems, and provide in-depth safety and handling procedures. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical application of this important chemical transformation.
Introduction
The sulfonyl chloride functional group is a cornerstone in medicinal chemistry, serving as a versatile precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing moieties. These structures are prevalent in a wide array of therapeutic agents. The direct conversion of thiols to sulfonyl chlorides represents a fundamental and efficient synthetic strategy.[1] This guide focuses specifically on the synthesis of this compound from its corresponding thiol, 2-methoxybenzenethiol, a transformation that is crucial for the development of specialized chemical entities.
The methoxy substituent on the benzene ring influences the electronic properties of the molecule, which can be critical for the biological activity of the final product. Therefore, a reliable and high-yielding synthesis of this compound is of paramount importance.
Chemical Principles and Reaction Mechanism
The conversion of a thiol to a sulfonyl chloride is an oxidative chlorination process. The sulfur atom in the thiol is in a low oxidation state (-2) and is oxidized to a higher oxidation state (+6) in the sulfonyl chloride. This transformation requires both an oxidizing agent and a source of chlorine.
Several methodologies have been developed for this conversion, often employing reagents such as chlorine gas, N-chlorosuccinimide (NCS), or a combination of an oxidant like hydrogen peroxide (H₂O₂) with a chlorinating agent like thionyl chloride (SOCl₂).[1][2][3]
A plausible mechanism for the oxidative chlorination using H₂O₂ and SOCl₂ involves the initial formation of a disulfide intermediate from the thiol. This is followed by a series of oxidation and chlorination steps to yield the final sulfonyl chloride.[3] The use of molecular chlorine, while effective, can be hazardous and requires specialized handling.[4] Alternative methods using reagents like N-chlorosuccinimide (NCS) in the presence of hydrochloric acid offer a milder and more controllable reaction.[5][6]
Reaction Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. [PDF] Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation | Semantic Scholar [semanticscholar.org]
Introduction: The Strategic Importance of o-Anisolesulfonyl Chloride
An In-depth Technical Guide to the Synthesis of o-Anisolesulfonyl Chloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
o-Anisolesulfonyl chloride is a vital chemical intermediate prized in medicinal chemistry and organic synthesis. Its utility stems from the reactive sulfonyl chloride moiety, which readily engages in nucleophilic substitution reactions to form sulfonamides, sulfonate esters, and other derivatives. The presence and ortho orientation of the methoxy group provide steric influence and modulate the electronic properties of the benzene ring, offering a nuanced building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its synthesis, focusing on the underlying chemical principles, a detailed experimental protocol, and robust analytical characterization. The primary route to this compound is the electrophilic chlorosulfonation of anisole, a classic yet powerful transformation that requires careful control of reaction conditions to manage selectivity and ensure safety.
Part 1: The Mechanistic Underpinnings of Chlorosulfonation
The synthesis of o-anisolesulfonyl chloride is a quintessential example of electrophilic aromatic substitution. The reaction's success hinges on understanding the interplay between the activated aromatic substrate (anisole) and the potent electrophilic reagent, chlorosulfonic acid.
Anisole: An Activated, Ortho-, Para-Directing Substrate
The methoxy (-OCH₃) group of anisole is a strong activating group. Through resonance, the oxygen atom's lone pairs donate electron density to the aromatic ring, particularly at the ortho and para positions. This increased nucleophilicity makes the ring susceptible to attack by electrophiles. Consequently, the incoming electrophile (the chlorosulfonyl group) will preferentially add to these positions, leading to a mixture of ortho and para isomers.
The Electrophile: Chlorosulfonic Acid (ClSO₃H)
Chlorosulfonic acid is a highly reactive and corrosive reagent that serves as the source of the chlorosulfonyl group. It is a powerful electrophile, and the reaction proceeds via the direct attack of the anisole ring on the sulfur atom. The reaction is first-order with respect to the aromatic substrate.[1]
Reaction Mechanism
The chlorosulfonation of anisole proceeds through a well-established two-step mechanism:
-
Electrophilic Attack: The π-electrons of the anisole ring attack the electrophilic sulfur atom of chlorosulfonic acid. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The attack can occur at the ortho or para position.
-
Re-aromatization: A base (in this case, the chloride ion generated from another molecule of chlorosulfonic acid or present as an impurity) abstracts a proton from the carbon atom bearing the new chlorosulfonyl group. This restores the aromaticity of the ring, yielding the final o-anisolesulfonyl chloride or its p-isomer and liberating hydrogen chloride (HCl) gas.
The overall transformation is driven by the restoration of the stable aromatic system.
Caption: The electrophilic substitution mechanism for the synthesis of o-anisolesulfonyl chloride.
Part 2: A Field-Proven Experimental Protocol
This section details a robust procedure for the laboratory-scale synthesis of o-anisolesulfonyl chloride. The causality behind each step is explained to provide a deeper understanding beyond simple instruction.
Critical Safety Considerations
Hazard Mitigation is Paramount. This synthesis involves highly hazardous materials. A thorough risk assessment must be conducted before commencing any work.
-
Chlorosulfonic Acid (ClSO₃H): Extremely corrosive and causes severe burns.[2] It reacts violently and exothermically with water, releasing large volumes of toxic HCl gas. All operations must be conducted in a certified chemical fume hood over a containment tray.
-
Anisole (C₇H₈O): A flammable liquid and irritant to the skin, eyes, and respiratory system.[3][4] Keep away from ignition sources.[3][4]
-
Hydrogen Chloride (HCl) Gas: A toxic and corrosive gas is evolved during the reaction.[5] The reaction apparatus must be equipped with a gas outlet leading to a scrubber (e.g., a sodium hydroxide solution) to neutralize the HCl gas.
-
Personal Protective Equipment (PPE): At a minimum, this includes chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-resistant lab coat.[6]
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | Molarity | Quantity | Notes |
| Anisole | C₇H₈O | 108.14 | ~9.1 M | 0.15 mol (16.2 g, 16.4 mL) | Dry, analytical grade |
| Chlorosulfonic Acid | ClSO₃H | 116.52 | ~16.2 M | 0.75 mol (87.4 g, 50 mL) | 5 molar equivalents |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | ~200 mL | For extraction |
| Saturated NaHCO₃ | - | - | - | ~100 mL | For washing |
| Water / Ice | H₂O | 18.02 | - | ~500 g | For quenching |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~10 g | For drying |
Equipment: 250 mL three-necked round-bottom flask, mechanical stirrer, pressure-equalizing dropping funnel, thermometer, condenser with gas outlet/scrubber, ice bath, separatory funnel, rotary evaporator.
Step-by-Step Synthesis Procedure
-
Apparatus Setup: Assemble the three-necked flask with the mechanical stirrer, dropping funnel, and thermometer. Ensure the gas outlet is connected to an HCl scrubber. All glassware must be scrupulously dried to prevent violent reactions with chlorosulfonic acid.
-
Reagent Charging: Charge the three-necked flask with chlorosulfonic acid (50 mL). Begin stirring and cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.[5] Causality: Low temperature is critical to control the highly exothermic reaction, prevent degradation of the product, and minimize the formation of unwanted byproducts, such as sulfonic acids.
-
Anisole Addition: Add the dry anisole (16.4 mL) to the dropping funnel. Add the anisole dropwise to the cold, stirred chlorosulfonic acid over approximately 30-45 minutes.[5] Maintain the internal temperature below 10 °C throughout the addition. Vigorous evolution of HCl gas will be observed. Causality: Slow, controlled addition prevents a dangerous temperature spike and ensures the reaction remains manageable.
-
Reaction Completion: Once the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours, or until the evolution of HCl gas subsides.[5] Some protocols may suggest allowing the mixture to warm to room temperature slowly. The progress can be monitored by quenching a small aliquot in ice water, extracting with dichloromethane, and analyzing by TLC.
-
Reaction Quench (High Hazard Step): Prepare a large beaker containing at least 500 g of crushed ice and water. While stirring the ice slurry vigorously, very slowly and cautiously pour the reaction mixture into the beaker.[5][7] Causality: This step hydrolyzes the excess, highly reactive chlorosulfonic acid to sulfuric acid and precipitates the organic product. The large volume of ice absorbs the significant heat of hydrolysis.
-
Extraction and Isolation: Transfer the quenched mixture to a separatory funnel. The product may separate as a dense, oily layer. Extract the aqueous mixture with dichloromethane (2 x 100 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase successively with cold water (100 mL) and saturated sodium bicarbonate solution (100 mL) to remove residual acids.[5] Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product is typically obtained as a yellowish oil or a semi-solid mixture of isomers.
Caption: A streamlined workflow for the synthesis of o-anisolesulfonyl chloride.
Purification and Isomer Separation
The crude product is a mixture of ortho and para isomers. The para isomer is typically a solid, while the ortho isomer is an oil at room temperature.
-
Fractional Distillation: The most effective method for separating the liquid ortho-isomer is fractional distillation under high vacuum. The o-isomer has a lower boiling point than the p-isomer.[7]
-
Recrystallization: If the para isomer is the desired product, it can be purified by recrystallization from a suitable solvent like chloroform or a hexane/chloroform mixture.[5] The ortho isomer will remain in the mother liquor.
Part 3: Analytical Characterization
Confirming the identity and purity of the final product requires a multi-faceted analytical approach.[8]
| Technique | Purpose | Expected Observations for o-Anisolesulfonyl Chloride |
| ¹H NMR | Structural Elucidation | Aromatic protons (4H) in a complex multiplet pattern (~6.9-8.0 ppm). Methoxy singlet (3H) around 3.9 ppm. |
| ¹³C NMR | Carbon Skeleton | Signals for 7 distinct carbons, including the methoxy carbon (~56 ppm) and aromatic carbons (~110-160 ppm). |
| FT-IR | Functional Group ID | Strong, characteristic S=O stretches: asymmetric (~1380 cm⁻¹) and symmetric (~1180 cm⁻¹). S-Cl stretch (~600-700 cm⁻¹).[8] |
| GC-MS | Purity & Isomer Ratio | Provides separation of ortho and para isomers. Mass spectrum shows a molecular ion (M⁺) with a characteristic M+2 peak in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes.[8] |
References
- Cerfontain, H., Lambrechts, H. J. P., Schaasberg-Nienhuis, Z. R. H., Coombes, R. G., Hadjigeorgiou, P., & Tucker, G. P. (1985). Aromatic sulphonation. Part 91. The sulphonation of anisole, phenol, phenyl methanesulphonate, potassium phenyl sulphate, and a series of methyl-, bromo-, and chloro-substituted anisoles and phenols in concentrated aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, (5), 659-667. [Link]
- U.S. Department of Health and Human Services. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
- Patel, T. (2020). Response to "Please tell me the synthesis of p-methoxybenzenesulfonylchloride?".
- Alfa Aesar. (2009). Material Safety Data Sheet - Anisole.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - O-Anisoyl Chloride, 99% (Titr.). [Link]
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Introduction: The Significance of Sulfonamides in Modern Chemistry
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An In-depth Technical Guide on the Solubility of 2-Methoxybenzenesulfonyl Chloride in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-methoxybenzenesulfonyl chloride, a crucial reagent in synthetic organic chemistry. Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, enhancing product yields, improving purification processes, and ensuring safe laboratory practices. This document delves into the theoretical principles governing its solubility, presents a qualitative solubility profile, outlines a rigorous experimental protocol for quantitative determination, and discusses the practical implications for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound
This compound (CAS No: 10130-87-7) is a vital building block in organic synthesis, primarily utilized for the introduction of the 2-methoxybenzenesulfonyl (or o-anisylsulfonyl) group.[1] This functional group is often employed as a protecting group for amines and other nitrogen-containing functionalities. The selection of an appropriate solvent is the cornerstone of any successful synthetic procedure involving this reagent. A solvent must not only dissolve the reactants to facilitate a homogenous reaction environment but must also be inert under the reaction conditions. Therefore, a thorough understanding of the solubility of this compound is not merely academic; it is a prerequisite for procedural success and safety.
Theoretical Framework: Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guideline.
Molecular Structure: this compound possesses a combination of polar and nonpolar characteristics.
-
Polar Moieties: The sulfonyl chloride (-SO₂Cl) and methoxy (-OCH₃) groups are highly polar, capable of engaging in dipole-dipole interactions.
-
Nonpolar Moiety: The benzene ring is nonpolar and contributes to van der Waals interactions.
This dual nature suggests that the compound will exhibit nuanced solubility across a spectrum of organic solvents. Its solubility is expected to be highest in solvents that can effectively solvate both the polar functional groups and the nonpolar aromatic ring.
Solvent Reactivity: A critical consideration for sulfonyl chlorides is their reactivity, particularly towards nucleophilic solvents.[2] Protic solvents, such as alcohols (e.g., methanol, ethanol) and water, are nucleophiles that can react with the highly electrophilic sulfonyl chloride group to form sulfonate esters or sulfonic acids, respectively.[3] This process, known as solvolysis, means that while the compound may appear to dissolve, it is simultaneously being consumed in a chemical reaction. Therefore, for most applications, anhydrous aprotic solvents are strongly preferred.
Solubility Profile of this compound
While extensive quantitative solubility data is not always available in public literature, a reliable qualitative profile can be constructed based on its chemical structure and established behavior of analogous sulfonyl chlorides.[3]
Table 1: Qualitative Solubility and Reactivity of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Expected Solubility | Reactivity & Remarks |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Generally inert and excellent choices for reactions. Their polarity effectively solvates the sulfonyl chloride group.[3] |
| Aprotic Polar | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Excellent solvents for dissolving the compound without reaction.[3][4] Ideal for nucleophilic substitution reactions. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether, Dioxane | Moderate to High | Good general-purpose solvents. THF is typically a better solvent than diethyl ether for moderately polar compounds.[3][4] |
| Esters | Ethyl Acetate (EtOAc) | Moderate | A moderately polar aprotic solvent that is a suitable choice for many applications.[3] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | Should dissolve the compound effectively. However, the potential for side reactions under basic conditions should be considered.[3] |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The nonpolar nature of these solvents makes them less effective at solvating the polar functional groups.[3] |
| Alkanes | Hexane, Heptane | Very Low / Insoluble | Poor solvents due to their nonpolar nature. Often used as anti-solvents for crystallization. |
| Protic Solvents | Methanol, Ethanol, Water | Soluble (with reaction) | Not Recommended. These solvents will react with the sulfonyl chloride via solvolysis to form undesired byproducts.[2][3] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is required. The following method describes a gravimetric approach for determining the solubility of this compound at a specific temperature.
Objective: To quantitatively determine the solubility of this compound in a selected anhydrous organic solvent at a constant temperature.
Materials:
-
This compound (≥98% purity)
-
Selected anhydrous organic solvent (e.g., Dichloromethane)
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled orbital shaker or constant temperature bath
-
Glass vials with PTFE-lined screw caps
-
Calibrated micropipettes
-
Syringe filters (0.2 μm, PTFE or other solvent-compatible material)
-
Pre-weighed glass sample pans for gravimetric analysis
Methodology:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen anhydrous solvent. "Excess" means that undissolved solid should be clearly visible. b. Securely cap the vial to prevent solvent evaporation.
-
Equilibration: a. Place the vial in a temperature-controlled shaker or bath set to the desired temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
Sample Withdrawal and Filtration: a. After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to let the excess solid settle. b. Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a calibrated micropipette. c. Immediately filter the aliquot through a 0.2 μm syringe filter into a pre-weighed glass pan. This step is crucial to remove any suspended microcrystals.
-
Gravimetric Analysis: a. Place the sample pan in a fume hood and allow the solvent to evaporate completely. Gentle heating (e.g., in a vacuum oven at low temperature) can accelerate this process, but care must be taken not to sublime the solid. b. Once the solvent is fully evaporated, place the pan in a desiccator to cool to room temperature. c. Weigh the pan containing the dried solute residue on the analytical balance.
-
Calculation of Solubility: a. Subtract the initial weight of the empty pan from the final weight to determine the mass of the dissolved this compound. b. Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100
Practical Implications and Solvent Selection
The choice of solvent directly impacts the outcome of a chemical synthesis. The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reaction involving this compound, such as a sulfonamide formation with an amine.
-
For Reactions: Dichloromethane and acetonitrile are often excellent first choices. They provide high solubility and are aprotic, preventing unwanted side reactions.[3]
-
For Purification: A mixed-solvent system is often used for recrystallization. A solvent in which the compound is moderately soluble at high temperatures but poorly soluble at low temperatures is ideal. Alternatively, an antisolvent (like hexane) can be added to a solution (e.g., in ethyl acetate) to induce precipitation of the purified product.
Safety and Handling
This compound is a corrosive and moisture-sensitive solid.[5] It causes severe skin burns and eye damage.[1]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[5]
-
Spills: In case of a spill, absorb with an inert, dry material like sand or vermiculite and dispose of as hazardous chemical waste. Do not use water.
-
Incompatibilities: Avoid contact with water, strong bases, alcohols, and oxidizing agents.[7] Reaction with water or moisture releases corrosive hydrogen chloride (HCl) gas.[2]
Conclusion
The solubility of this compound is a critical parameter dictated by its molecular structure and the properties of the solvent. It exhibits high solubility in polar aprotic and halogenated solvents, which are the preferred media for its synthetic applications. Protic solvents must be avoided due to the compound's reactivity, leading to solvolysis. By understanding these principles and employing rigorous experimental protocols for quantitative analysis, researchers can optimize reaction conditions, improve purification efficiency, and ensure the safe and effective use of this important chemical reagent.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Methoxybenzenesulfonyl Chloride
An In-depth Safety and Handling Protocol for Researchers and Drug Development Professionals
Introduction
In the intricate world of pharmaceutical research and development, the utility of reactive chemical intermediates is undeniable. Among these, 2-Methoxybenzenesulfonyl chloride (CAS No. 10130-87-7) serves as a key building block in the synthesis of various sulfonamide derivatives and other pharmacologically active molecules.[1] Its reactivity, however, necessitates a profound understanding of its hazardous properties to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide, designed for the discerning scientist, moves beyond a standard safety data sheet (SDS) to provide a comprehensive, in-depth technical manual on the safe handling, storage, and emergency management of this compound.
The Chemical Profile and Hazard Landscape of this compound
This compound is a solid organic compound that is highly corrosive and reactive, particularly with water.[2][3] A thorough understanding of its hazard profile is the bedrock of safe laboratory practice.
Globally Harmonized System (GHS) Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating the hazards of chemical products. This compound is classified as follows:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1B | Danger | H314: Causes severe skin burns and eye damage.[4][5] |
| Serious Eye Damage/Irritation | 1 | Danger | H318: Causes serious eye damage.[6] |
| Corrosive to Metals | 1 | Warning | H290: May be corrosive to metals.[4] |
The following diagram illustrates the GHS pictograms associated with this compound, providing an immediate visual alert to its primary hazards.
GHS Pictogram for Corrosive Hazards.
The primary danger of this compound lies in its corrosive nature.[3] Upon contact with living tissue, it can cause severe burns and irreversible eye damage.[6] The causality behind this is its reactivity with water, including moisture present on the skin, in the eyes, and in mucous membranes, which leads to the formation of hydrochloric acid and methoxybenzenesulfonic acid, both of which are highly corrosive.
Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE), is crucial when handling this compound.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize the risk of inhalation of its dust or vapors.[7]
-
Ventilation: The laboratory should be well-ventilated to ensure low airborne concentrations of the chemical.[7]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation where the chemical is handled.[7][8]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE is not a matter of preference but a critical safety requirement. The following diagram outlines the mandatory PPE for handling this compound.
Mandatory PPE for handling this compound.
Standard Operating Procedures for Safe Handling and Storage
Adherence to meticulously designed standard operating procedures (SOPs) is paramount to mitigating the risks associated with this compound.
Handling Protocol
-
Preparation: Before handling, ensure all necessary engineering controls are operational and the correct PPE is donned. Have spill cleanup materials readily available.
-
Dispensing: Minimize the generation of dust when weighing and transferring the solid.[7] Use non-sparking tools.[6]
-
Reaction Setup: Add this compound to the reaction vessel in a controlled manner, preferably under an inert atmosphere (e.g., nitrogen or argon) due to its moisture sensitivity.[8]
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling, even if no direct contact is suspected.[2] Contaminated clothing should be removed immediately and washed before reuse.
Storage Protocol
Proper storage is critical to maintaining the stability and integrity of this compound and preventing hazardous situations.
| Storage Parameter | Requirement | Rationale |
| Temperature | Store in a cool, dry place.[7] Some sources recommend refrigeration.[2] | To minimize degradation and pressure buildup in the container. |
| Atmosphere | Store under an inert gas (e.g., nitrogen).[8] | The compound is moisture-sensitive and reacts with water.[3] |
| Container | Keep in a tightly closed, original, or corrosive-resistant container.[9] | To prevent exposure to moisture and atmospheric humidity. |
| Location | Store in a designated corrosives area, away from incompatible materials.[7] | To prevent accidental contact with incompatible substances. |
| Incompatible Materials | Strong oxidizing agents and bases.[8][10] | To avoid vigorous and potentially hazardous reactions. |
Emergency Procedures: A Step-by-Step Guide
In the event of an emergency, a swift and informed response is crucial to minimizing harm.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, including under the eyelids.[7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing.[2] Wash the affected area with soap and plenty of water for at least 15 minutes.[7] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen.[7] If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water.[6] If the person is conscious, give them 2-4 cupfuls of milk or water to drink.[7] Seek immediate medical attention immediately. Ingestion can cause severe damage and perforation of the digestive tract.[2][7] |
Accidental Release Measures
-
Evacuate: Immediately evacuate personnel from the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated.[7]
-
Contain: Prevent the spill from entering drains or waterways.
-
Cleanup: Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][7] Do not add water to the spill.[9]
-
Decontaminate: Clean the spill area thoroughly.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[3]
-
Unsuitable Extinguishing Media: Do not use a solid water stream, as it may scatter the material and will react with the compound, liberating toxic gases.[2][3]
-
Specific Hazards: Contact with water is hazardous, producing toxic gases.[3] Thermal decomposition can produce irritating and highly toxic gases, including hydrogen chloride, sulfur oxides, and carbon oxides.[3][7]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3][7]
Disposal Considerations
This compound and its containers must be disposed of as hazardous waste.[2] All disposal practices must comply with local, regional, and national regulations.[6] Do not dispose of the material down the drain.[2]
Toxicological and Ecological Information
The toxicological properties of this compound have not been fully investigated.[2][3] However, it is known to be corrosive and causes severe burns.[7] Ingestion can lead to severe swelling and damage to delicate tissues, with a danger of perforation.[2][3]
From an ecological perspective, while no substances known to be hazardous to the environment are present, large amounts can affect pH and harm aquatic organisms.[2] It is soluble in water and is expected to be mobile in soil and water systems.[2]
Conclusion
This compound is an invaluable reagent in the arsenal of the synthetic chemist. However, its utility is intrinsically linked to the potential for harm if not handled with the respect and caution it demands. By internalizing the principles and protocols outlined in this guide—from understanding its inherent hazards to implementing robust engineering controls, wearing the correct PPE, and being prepared for emergencies—researchers can confidently and safely leverage the synthetic potential of this compound, paving the way for new discoveries in drug development and beyond.
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An In-depth Technical Guide to the Handling and Storage of 2-Methoxybenzenesulfonyl Chloride
This guide provides a comprehensive framework for the safe and effective management of 2-Methoxybenzenesulfonyl chloride in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental principles behind each recommendation, ensuring both experimental integrity and personal safety.
Core Principles: Understanding the Reactivity of this compound
This compound is a valuable reagent in organic synthesis, primarily used for the formation of sulfonamides and sulfonate esters. Its utility is derived from the highly electrophilic nature of the sulfonyl chloride functional group. This reactivity, however, is also the source of its primary hazards.
The central principle governing the handling of this compound is the imperative to control its reaction with nucleophiles, especially water . Contact with atmospheric or incidental moisture leads to a rapid and exothermic hydrolysis, yielding 2-methoxybenzenesulfonic acid and corrosive hydrochloric acid gas. This reaction is the root cause of the material's corrosive properties and dictates the stringent handling and storage protocols outlined in this guide.
Key Physicochemical and Hazard Data
A foundational understanding of the material's properties is essential for a robust risk assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 10130-87-7 |
| Molecular Formula | C7H7ClO3S |
| Molecular Weight | 206.65 g/mol |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 50-54 °C |
| Boiling Point | 126-129 °C @ 0.3 Torr |
| Solubility | Reacts with water; Soluble in anhydrous organic solvents (e.g., DCM, THF, Toluene) |
| Moisture Sensitivity | High |
Table 2: GHS Hazard Profile
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Corrosion | Danger | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage | Corrosion | Danger | H318: Causes serious eye damage.[1] |
| Corrosive to Metals | Corrosion | Warning | H290: May be corrosive to metals.[1] |
The Self-Validating Safety Workflow: From Storage to Disposal
A robust safety protocol is a closed-loop system where each step validates the integrity of the next. This workflow minimizes the potential for exposure and accidental reactions at every stage of the reagent's lifecycle in the laboratory.
Caption: A closed-loop workflow for the safe lifecycle management of this compound.
Authoritative Protocols for Handling and Use
These protocols are designed to be self-validating, with built-in checks to ensure safety and experimental success.
Storage and Environmental Control
The primary objective of storage is the strict exclusion of moisture.
-
Primary Container : Keep the reagent in its original, tightly sealed container.
-
Secondary Containment : Place the primary container within a secondary, chemical-resistant container or tray to manage potential leaks.
-
Atmosphere : Store in a desiccator or a controlled low-humidity environment. For long-term storage, a nitrogen-purged glove box or cabinet is ideal. The recommended storage temperature is 2-8°C to minimize vapor pressure and degradation.[2]
-
Segregation : Store away from incompatible materials, particularly strong bases, alcohols, amines, and strong oxidizing agents.[3][4] Do not store in metal cabinets unless they have a corrosion-resistant liner.
Experimental Protocol: Weighing and Addition to Reaction
This procedure must be performed within a certified chemical fume hood.
-
Preparation : Before retrieving the reagent, ensure all glassware is oven-dried or flame-dried and assembled under an inert atmosphere (nitrogen or argon). All solvents must be verified as anhydrous.
-
Personal Protective Equipment (PPE) : Don appropriate PPE, including chemical splash goggles, a full-face shield, a lab coat, and chemical-resistant gloves (butyl rubber or nitrile are suitable for incidental contact; change immediately if contamination occurs).[5][6]
-
Inert Atmosphere Transfer : Briefly flush the headscape of the reagent bottle with a gentle stream of inert gas before opening.
-
Weighing : Quickly weigh the required amount of the solid into a dry, tared container. Avoid creating dust. Work efficiently to minimize exposure to atmospheric moisture.
-
Sealing : Immediately and tightly reseal the main reagent bottle, preferably reinforcing the seal with paraffin film before returning it to designated storage.
-
Addition : Add the weighed this compound to the reaction vessel, which is maintained under a positive pressure of inert gas. If adding as a solid, do so in portions to control the reaction rate and any potential exotherm. If adding as a solution, dissolve it in a known volume of anhydrous solvent and add it via a syringe or cannula.
-
Causality Check : The rigorous use of an inert atmosphere is not merely procedural; it is a direct countermeasure to the reagent's primary reactivity hazard—hydrolysis. This ensures that the reagent is available to participate in the desired reaction rather than being consumed by water.
Protocol for Reaction Quenching
Unreacted sulfonyl chloride must be safely neutralized before workup. The process is exothermic and generates gas, requiring a controlled approach.
-
Preparation : Prepare a separate flask containing a cooled (ice bath, 0-5 °C) quenching solution, such as a saturated aqueous solution of sodium bicarbonate or a dilute solution of a non-nucleophilic base.[2]
-
Slow Addition : With vigorous stirring, slowly add the reaction mixture to the quenching solution. Never add the quenching solution to the reaction mixture , as this can create a localized, uncontrolled exotherm.[7]
-
Monitoring : Observe for gas evolution (CO2 if using bicarbonate). Continue stirring in the ice bath until gas evolution ceases, which indicates the complete destruction of the unreacted sulfonyl chloride.
-
Validation : Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic before proceeding to extraction and workup.[2]
Spill Management and Waste Disposal
Prompt and correct action is critical in the event of a spill. All waste generated is considered hazardous.
Spill Response
-
Alert and Evacuate : Alert personnel in the immediate area. If the spill is large or the dust is airborne, evacuate the laboratory and contact the institutional emergency response team.
-
Control : If the spill is small and contained, prevent it from spreading by creating a dike around it with a dry, inert absorbent material like sand, vermiculite, or a commercial spill absorbent. Do not use combustible materials like sawdust .[3][7]
-
Cleanup : Wearing appropriate PPE, carefully sweep the solid material and absorbent into a designated, labeled hazardous waste container. Avoid creating dust.
-
Decontamination : Decontaminate the spill area with a cloth dampened with a soap and water solution, followed by clean water rinses. All cleaning materials must be disposed of as hazardous waste.[8]
Waste Disposal
-
Solid Waste : Collect unreacted reagent and contaminated consumables (e.g., gloves, weighing paper) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste : Quenched reaction mixtures and solvent rinses should be collected in a designated, labeled hazardous waste container. Check for compatibility before mixing with other waste streams.
-
Empty Containers : Empty reagent bottles are still hazardous. They should be triple-rinsed with an appropriate anhydrous organic solvent. Collect the rinsate as hazardous waste. The rinsed container should be disposed of according to institutional guidelines, often by puncturing it to prevent reuse.[9] All waste must be disposed of through a licensed professional waste disposal service.[10]
Conclusion: A Culture of Inherent Safety
The effective and safe use of this compound is not merely about following a list of rules, but about understanding the chemical principles that underpin them. By recognizing its inherent reactivity with moisture and other nucleophiles, researchers can proactively design experiments and handling procedures that mitigate these risks. The protocols described in this guide are designed to be self-validating systems, creating a laboratory environment where safety is an inherent component of the scientific workflow, safeguarding both the researcher and the integrity of their work.
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- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- University of British Columbia. (n.d.). Spill Clean up Procedure.
- The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
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- ResearchGate. (2016, March 9). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture.
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An In-depth Technical Guide to the Reactivity Profile of 2-Methoxybenzenesulfonyl Chloride
This guide provides a comprehensive overview of the reactivity, synthesis, and applications of 2-methoxybenzenesulfonyl chloride, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced chemical behavior of this versatile reagent, supported by field-proven insights and established protocols.
Introduction: The Significance of this compound
This compound, also known as o-anisolesulfonyl chloride, is an aromatic sulfonyl chloride featuring a methoxy group ortho to the sulfonyl chloride functionality.[1] This substitution pattern imparts unique reactivity and solubility characteristics that are highly valued in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[2] The electron-donating nature of the methoxy group influences the electrophilicity of the sulfonyl chloride, modulating its reactivity towards various nucleophiles.
This guide will explore the core reactivity profile of this compound, focusing on its role in sulfonamide and sulfonate ester formation, its application as a protecting group, and practical considerations for its use in a laboratory setting.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use.
| Property | Value | Source |
| CAS Number | 10130-87-7 | [1][3][4] |
| Molecular Formula | C₇H₇ClO₃S | [1][2][4] |
| Molecular Weight | 206.65 g/mol | [1][2][3][4] |
| Appearance | White to pale cream crystals or powder | [5] |
| Melting Point | 50-54°C | [2] |
| Boiling Point | 305.1°C | [2] |
Handling and Storage: this compound is sensitive to moisture and should be handled under anhydrous conditions.[2][6] It is classified as a corrosive solid that can cause severe skin burns and eye damage.[1][3][6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The compound should be stored in a cool, dry, and well-ventilated place, away from water, bases, and strong oxidizing agents.[6]
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. One common laboratory-scale procedure involves the oxidative chlorination of 2-methoxybenzenethiol.[7] This method offers a straightforward route from a readily available starting material.
Experimental Protocol: Synthesis from 2-Methoxybenzenethiol[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzenethiol (1 equivalent) and isopropanol (2 equivalents) in dichloromethane (to a concentration of 0.15 M).
-
Addition of Chlorinating Agent: Cool the solution to 0°C in an ice bath. Add N-chlorosuccinimide (NCS) (3.5 equivalents) portion-wise, maintaining the temperature at 0°C. Rationale: The portion-wise addition and cooling are crucial to control the exothermicity of the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the disappearance of the starting material by thin-layer chromatography (TLC) (approximately 1 hour).
-
Workup: Upon completion, dilute the reaction mixture with a cold saturated sodium bicarbonate (NaHCO₃) solution to quench any remaining acid. Extract the aqueous layer with ethyl acetate (4 times).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate/acetone solvent system to yield pure this compound.[7]
Caption: Workflow for the synthesis of this compound.
Core Reactivity Profile
The primary reactivity of this compound is centered around the electrophilic sulfur atom of the sulfonyl chloride group. This allows it to readily react with a variety of nucleophiles.
Sulfonamide Formation: Reaction with Amines
The reaction of this compound with primary and secondary amines is a cornerstone of its utility, leading to the formation of sulfonamides.[8][9] This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a common motif in many drug candidates.[8][9][10]
The reaction typically proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion. A base, such as pyridine or triethylamine, is commonly used to neutralize the hydrochloric acid (HCl) byproduct.
Caption: General mechanism for sulfonamide formation.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Reaction Setup: Dissolve the amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add a base, such as triethylamine (1.2 equivalents) or pyridine.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in the same solvent and add it dropwise to the amine solution at 0°C. Rationale: The slow addition at a low temperature helps to control the reaction exotherm and minimize side reactions.
-
Reaction Progress: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated NaHCO₃ solution, and finally brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude sulfonamide can be purified by recrystallization or column chromatography.
The reactivity of amines towards sulfonyl chlorides can be influenced by their steric hindrance and electronic properties. Less hindered primary amines generally react more readily than bulky secondary amines.
Sulfonate Ester Formation: Reaction with Alcohols and Phenols
This compound reacts with alcohols and phenols in the presence of a base to form sulfonate esters. This reaction is particularly useful for converting the hydroxyl group into a good leaving group for subsequent nucleophilic substitution or elimination reactions.[11][12]
The mechanism is analogous to sulfonamide formation, with the alcohol or phenol acting as the nucleophile. Pyridine is a commonly used base and solvent for this transformation as it also catalyzes the reaction.
Experimental Protocol: General Procedure for Sulfonate Ester Synthesis [13]
-
Reaction Setup: Dissolve the alcohol or phenol (1 equivalent) in pyridine at 0°C.
-
Reagent Addition: Add this compound (1.1 equivalents) portion-wise to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup: Upon completion, pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. The product can be purified by column chromatography.[13]
Use as a Protecting Group for Amines
The 2-methoxybenzenesulfonyl group can be used as a protecting group for amines.[14] Sulfonamides are generally stable to a wide range of reaction conditions, including acidic and basic environments.[15] This stability makes the 2-methoxybenzenesulfonyl group a robust protecting group.
Deprotection of the resulting sulfonamide can be challenging but is often achievable under specific reductive conditions. The choice of deprotection method depends on the overall molecular structure and the presence of other functional groups.
Caption: Use of this compound in a protection-deprotection strategy.
Side Reactions and Stability Considerations
While this compound is a versatile reagent, it is important to be aware of potential side reactions and stability issues.
-
Hydrolysis: The primary competing reaction is hydrolysis of the sulfonyl chloride by water or other protic solvents.[16] This underscores the importance of using anhydrous reaction conditions. The solvolysis of arenesulfonyl chlorides is generally believed to proceed through a bimolecular nucleophilic substitution mechanism.[17]
-
Decomposition: Like many sulfonyl chlorides, this compound can decompose upon prolonged storage, especially if exposed to moisture or high temperatures. It is advisable to use fresh or properly stored reagent for optimal results.
-
Reactions with other Nucleophiles: While reactions with amines and alcohols are most common, this compound can also react with other nucleophiles. Careful consideration of all functional groups present in a molecule is necessary to avoid unintended reactions.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its well-defined reactivity profile, particularly in the formation of sulfonamides and sulfonate esters, makes it an indispensable tool for medicinal chemists and researchers in drug development. A comprehensive understanding of its synthesis, handling, and reactivity, as detailed in this guide, is crucial for its successful application in the laboratory. By leveraging the principles and protocols outlined herein, scientists can effectively harness the synthetic potential of this important building block.
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Discovery and history of 2-Methoxybenzenesulfonyl chloride
An In-Depth Technical Guide to 2-Methoxybenzenesulfonyl Chloride: From Discovery to Modern Synthesis and Application
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of this compound, a key reagent in synthetic and medicinal chemistry. We will explore its historical context, delve into the primary methodologies for its synthesis with a focus on the underlying chemical principles, and discuss its critical role in the development of pharmacologically active compounds. This document is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this versatile building block.
Introduction and Significance
This compound, also known as o-anisolesulfonyl chloride, is an aromatic sulfonyl halide with the chemical formula C₇H₇ClO₃S.[1][2][3] Its chemical structure consists of a benzene ring substituted with a sulfonyl chloride group and an adjacent (ortho) methoxy group. This specific arrangement of functional groups imparts distinct reactivity and properties that have made it a valuable intermediate in organic synthesis.
The primary utility of this compound lies in its function as a precursor for the synthesis of sulfonamides.[4][5] The reaction of a sulfonyl chloride with a primary or secondary amine forms a stable sulfonamide linkage (-SO₂NR₂), a functional group that is a cornerstone of modern medicinal chemistry.[6] The sulfonamide motif is present in a wide array of therapeutic agents, including antibiotics, diuretics, and antidiabetic drugs.[4][7] The 2-methoxy substituent on the aromatic ring allows scientists to modulate the electronic and steric environment of the sulfonyl group, providing a powerful tool for fine-tuning the biological activity, selectivity, and pharmacokinetic profiles of novel drug candidates.[8]
Historical Context and the Evolution of Sulfonyl Chlorides
While the specific first synthesis of this compound is not prominently documented in readily available historical records, its development can be understood within the broader history of sulfonyl chloride chemistry. The systematic investigation into the synthesis of organic sulfonyl chlorides gained momentum in the early 20th century. Foundational work, such as that by Sprague and Johnson in the 1930s on the chlorination of various organic sulfur compounds, laid the groundwork for reliable synthetic methods.[9]
The most direct and historically significant method for preparing arylsulfonyl chlorides is the electrophilic aromatic substitution reaction between an arene and chlorosulfonic acid.[6] Given the commercial availability of anisole (methoxybenzene), it is highly probable that this compound was first prepared via this route. This method remains industrially relevant for the production of many simple arylsulfonyl chlorides. Over time, more refined and selective methods have been developed, particularly for laboratory-scale synthesis and for creating more complex, highly substituted analogs where direct chlorosulfonation may fail or produce undesirable isomers.
Core Synthesis Methodologies: A Technical Analysis
The choice of synthetic route to this compound or its derivatives depends on factors such as scale, required purity, and the presence of other functional groups. Below, we analyze the most prevalent and reliable methods.
Method 1: Direct Chlorosulfonation of Anisole
This is the classic and most direct approach for synthesizing the parent compound. It proceeds via an electrophilic aromatic substitution mechanism.
-
Causality and Mechanistic Insight : Anisole is an activated aromatic ring due to the electron-donating nature of the methoxy group. Chlorosulfonic acid (ClSO₃H) is a highly potent electrophile. The methoxy group is an ortho, para-director, meaning the electrophile will preferentially attack the positions ortho (C2) and para (C4) to it. This results in a mixture of this compound and 4-methoxybenzenesulfonyl chloride. The reaction is highly exothermic and must be performed at low temperatures (e.g., -10 to 0 °C) to control the reaction rate, prevent side reactions like polysulfonation, and manage the regioselectivity.[10]
-
Experimental Protocol :
-
A solution of anisole in an inert solvent, such as chloroform, is prepared in a reaction vessel equipped for low-temperature control.
-
The solution is cooled to between -10 °C and 0 °C.
-
Chlorosulfonic acid is added dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.[10]
-
After the addition is complete, the mixture is stirred at low temperature until the reaction is complete (monitored by techniques like TLC or GC).
-
The reaction is carefully quenched by slowly pouring the mixture onto crushed ice. The product, being insoluble in water, precipitates as a solid.
-
The solid product is collected by vacuum filtration, washed with cold water to remove residual acid, and dried. Separation of the ortho and para isomers typically requires crystallization or chromatography.
-
Method 2: Oxidative Chlorination of 2-Methoxybenzenethiol
For laboratory-scale synthesis where high purity of the ortho isomer is desired from the outset, the oxidative chlorination of the corresponding thiol is a superior method.
-
Causality and Mechanistic Insight : This method starts with 2-methoxybenzenethiol, which already has the desired substitution pattern. The goal is to convert the thiol (-SH) group into a sulfonyl chloride (-SO₂Cl) group. This requires both oxidation of the sulfur atom (from oxidation state -2 to +6) and chlorination. Reagents like N-chlorosuccinimide (NCS) or a combination of an oxidant (like hydrogen peroxide) and a chlorine source are ideal for this transformation.[11][12] NCS serves as a source of electrophilic chlorine, which reacts with the nucleophilic sulfur. Multiple equivalents are needed to achieve the full oxidation to the sulfonyl chloride level.
-
Experimental Protocol :
-
To a solution of 2-methoxybenzenethiol (1 equivalent) in a suitable solvent like methylene chloride, add isopropanol (2 equivalents).[11]
-
Cool the mixture to 0 °C if using N-chlorosuccinimide (NCS) or maintain room temperature if using N-bromosuccinimide (NBS).
-
Add NCS (3.5-4 equivalents) or NBS (4 equivalents) portion-wise, monitoring the internal temperature.[11]
-
Stir the reaction mixture at the appropriate temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting thiol (typically around 1 hour).[11]
-
Upon completion, dilute the reaction mixture with a cold saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product is then purified by silica gel column chromatography to yield pure this compound.[11]
-
Synthesis Methodologies Summary
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Direct Chlorosulfonation | Anisole | Chlorosulfonic acid (ClSO₃H) | Economical, direct, suitable for large scale.[6] | Produces a mixture of ortho and para isomers, harsh reaction conditions.[10] |
| Oxidative Chlorination | 2-Methoxybenzenethiol | N-Chlorosuccinimide (NCS) or H₂O₂/ZrCl₄ | High regioselectivity (ortho only), milder conditions.[11][12] | Starting thiol may be more expensive, requires chromatography. |
Visualization of Key Processes
To better illustrate the chemical transformations, the following diagrams outline the core reaction and a key synthetic workflow.
Caption: General synthesis of a sulfonamide.
Caption: Workflow for the synthesis via oxidative chlorination.
Applications in Drug Discovery and Development
The primary role of this compound is as a sophisticated building block in the synthesis of sulfonamides for pharmacological screening. The presence of the 2-methoxy group is not merely incidental; it serves several strategic purposes in drug design:
-
Modulation of Acidity : The methoxy group's electronic influence can alter the pKa of the sulfonamide N-H proton, which can be critical for binding to biological targets or for controlling solubility.
-
Conformational Locking : The steric bulk of the ortho-methoxy group can restrict the rotation around the S-C bond, locking the aromatic ring into a preferred conformation. This conformational constraint can lead to higher binding affinity and selectivity for a target protein.
-
Metabolic Blocking : The methoxy group can serve as a metabolic blocker, preventing enzymatic hydroxylation at the ortho position of the ring, which can improve the metabolic stability and half-life of a drug candidate.
A notable application is its use in the synthesis of sulfonamide derivatives of thiazolidin-4-ones, which are evaluated for various pharmacological activities.[11][13] Furthermore, patent literature describes the utility of this reagent in creating N-substituted 2-methoxybenzenesulfonamides with potential as antiemetic, local anesthetic, and antispasmodic agents, highlighting its direct relevance to the development of new therapeutics.[14]
Conclusion
This compound is more than a simple chemical reagent; it is a product of over a century of development in synthetic organic chemistry. From its likely origins in the foundational chlorosulfonation reactions to the more refined and selective oxidative methods used today, its synthesis reflects the progress of the field. For researchers and drug development professionals, a firm grasp of its synthesis, reactivity, and strategic application is essential for designing the next generation of sulfonamide-based therapeutics. Its unique structural features provide a level of control and sophistication that continues to make it a valuable tool in the quest for novel and effective medicines.
References
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- Chinese Chemical Letters. (2022).
- Johnson, T. B. (1939). The Synthesis of Sulfonyl Chlorides by Chlorination of Sulphur Compounds. PNAS, 25(9), 475-477. [Link]
- UCLA Chemistry. (n.d.).
- Acme Hardesty. (n.d.). The Crucial Role of Sulfonyl Chlorides in Modern Organic Synthesis. [Link]
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- Organic Chemistry Portal. (n.d.).
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A Theoretical and Practical Guide to 2-Methoxybenzenesulfonyl Chloride for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of 2-Methoxybenzenesulfonyl Chloride in Modern Organic Synthesis
This compound, a key aromatic sulfonyl halide, has emerged as a valuable reagent in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique structural features, namely the presence of a methoxy group ortho to the sulfonyl chloride, impart distinct reactivity and properties that can be strategically exploited in multi-step syntheses. This guide provides a comprehensive overview of the theoretical underpinnings and practical applications of this compound, with a focus on its synthesis, reactivity, and role in drug discovery and development. By understanding the nuances of this reagent, researchers can unlock its potential to construct intricate molecular architectures with high efficiency and selectivity. A notable example of its significance is its use in the synthesis of the blockbuster drug Tamsulosin, where the 2-methoxybenzenesulfonamide moiety is a crucial pharmacophore.
I. Synthesis of this compound: A Comparative Analysis of Synthetic Routes
The efficient and scalable synthesis of this compound is paramount for its widespread application. Several synthetic strategies have been developed, each with its own advantages and limitations. The choice of a particular route often depends on the availability of starting materials, desired scale, and safety considerations.
From 2-Methoxybenzenethiol: An Oxidative Chlorination Approach
A common laboratory-scale synthesis involves the oxidative chlorination of 2-methoxybenzenethiol. This method is advantageous due to the relatively mild reaction conditions and the commercial availability of the starting material.
Reaction Scheme:
Figure 1: Synthesis of this compound from 2-methoxybenzenethiol.
Experimental Protocol:
-
To a solution of 2-methoxybenzenethiol (1 equivalent) and isopropanol (2 equivalents) in dichloromethane (0.15 M), add N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) (3.5-4 equivalents) portion-wise at 0 °C (for NCS) or room temperature (for NBS)[1].
-
Stir the reaction mixture at room temperature and monitor the disappearance of the starting material by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a cold saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford pure this compound[1].
Causality Behind Experimental Choices:
-
NCS/NBS as Oxidizing and Chlorinating Agents: These reagents are preferred over gaseous chlorine for their ease of handling and milder reaction conditions.
-
Isopropanol: Acts as a scavenger for the succinimide byproduct, facilitating its removal during the workup.
-
Sodium Bicarbonate Wash: Neutralizes any acidic byproducts, such as HCl or HBr, that may have formed during the reaction.
From Guaiacol (2-Methoxyphenol): A Multi-step Transformation
An alternative route begins with the readily available and inexpensive starting material, guaiacol. This pathway involves the conversion of the phenol to a thiocarbamate, followed by a Newman-Kwart rearrangement and subsequent oxidative chlorination. While longer, this route can be advantageous for large-scale synthesis.
Figure 2: Multi-step synthesis of this compound starting from guaiacol.
From 2-Methoxyaniline: The Diazotization-Sulfonylchlorination Pathway
Another classical approach involves the diazotization of 2-methoxyaniline, followed by a copper-catalyzed reaction with sulfur dioxide and subsequent chlorination. This method, while effective, requires careful control of the diazotization step due to the potential instability of the diazonium salt.
II. Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its proper handling, characterization, and use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClO₃S | [2] |
| Molecular Weight | 206.65 g/mol | [2] |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 50-54 °C | |
| Boiling Point | 305.1 °C at 760 mmHg | |
| CAS Number | 10130-87-7 | [2] |
Spectroscopic Analysis
1H NMR Spectroscopy:
The 1H NMR spectrum of this compound in CDCl₃ typically shows a singlet for the methoxy protons around 3.9-4.1 ppm. The aromatic protons appear as a complex multiplet in the range of 6.9-8.0 ppm. The proton ortho to the sulfonyl chloride group is expected to be the most downfield due to the strong electron-withdrawing effect of the -SO₂Cl group.
13C NMR Spectroscopy:
In the 13C NMR spectrum, the methoxy carbon resonates around 56 ppm. The aromatic carbons appear in the region of 110-160 ppm. The carbon attached to the sulfonyl chloride group (ipso-carbon) is typically observed around 155-160 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum is characterized by strong absorption bands corresponding to the sulfonyl chloride group. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed around 1380 cm⁻¹ and 1170 cm⁻¹, respectively. Other characteristic peaks include those for the C-O stretching of the methoxy group and the aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS):
The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 206, with a characteristic M+2 peak at m/z 208 due to the presence of the ³⁷Cl isotope (approximately one-third the intensity of the M⁺ peak). Common fragmentation pathways include the loss of Cl (m/z 171) and SO₂ (m/z 142).
III. Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. It readily reacts with a wide range of nucleophiles in nucleophilic substitution reactions. The ortho-methoxy group plays a significant role in modulating this reactivity through a combination of electronic and steric effects.
Electronic and Steric Effects of the Ortho-Methoxy Group
The methoxy group is an electron-donating group through resonance but an electron-withdrawing group through induction. When positioned ortho to the sulfonyl chloride, its electron-donating resonance effect can slightly increase the electron density on the sulfur atom, potentially decreasing its electrophilicity compared to unsubstituted benzenesulfonyl chloride. However, the steric hindrance imposed by the ortho-methoxy group can also influence the approach of the nucleophile to the reaction center.
Reactions with Nucleophiles
Reaction with Amines (Sulfonamide Formation):
The most common application of this compound is its reaction with primary and secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
Figure 3: General reaction of this compound with amines.
Reaction with Alcohols and Phenols (Sulfonate Ester Formation):
This compound reacts with alcohols and phenols to form sulfonate esters. This reaction is also typically performed in the presence of a base. The resulting sulfonate esters are excellent leaving groups in subsequent nucleophilic substitution reactions.
Reaction with Other Nucleophiles:
The reagent also reacts with other nucleophiles such as thiols to form thiosulfonates and with organometallic reagents, although these reactions are less commonly employed.
IV. Applications in Drug Discovery and Development
The 2-methoxybenzenesulfonamide moiety is a key structural feature in several biologically active molecules and approved drugs. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a compound, including its solubility, metabolic stability, and receptor binding affinity.
Case Study: Synthesis of Tamsulosin
A prominent example of the importance of this compound is in the synthesis of Tamsulosin, a selective α₁ adrenergic receptor antagonist used to treat benign prostatic hyperplasia. A key intermediate in the synthesis of Tamsulosin is (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. This intermediate is prepared from a precursor that is synthesized using a derivative of this compound. The 2-methoxybenzenesulfonamide group is crucial for the drug's activity and selectivity.
Figure 4: Simplified retrosynthetic analysis of Tamsulosin highlighting the key intermediate derived from a this compound precursor.
As a Protecting Group
The 2-methoxybenzenesulfonyl group can also be used as a protecting group for amines. The resulting sulfonamide is stable to a variety of reaction conditions. While not as common as other sulfonyl protecting groups, its specific electronic and steric properties can offer advantages in certain synthetic contexts.
V. Safety, Handling, and Quenching Procedures
This compound is a corrosive and moisture-sensitive solid. Proper handling and safety precautions are essential.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.
Quenching of Unreacted Reagent
It is crucial to safely quench any unreacted this compound at the end of a reaction. This is typically done by slowly adding a nucleophilic quenching agent to the reaction mixture at a low temperature.
Experimental Protocol for Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add a cold, saturated aqueous solution of sodium bicarbonate or a dilute solution of a non-volatile amine (e.g., diethylamine) dropwise with vigorous stirring.
-
Monitor for any exotherm and control the rate of addition to maintain a low temperature.
-
Continue the addition until gas evolution (if using bicarbonate) ceases, indicating that the sulfonyl chloride has been completely neutralized.
-
Proceed with the aqueous workup as required for the specific reaction.
VI. Conclusion
This compound is a versatile and valuable reagent in modern organic synthesis. Its unique reactivity, governed by the interplay of the electronic and steric effects of the ortho-methoxy group, allows for its strategic use in the construction of complex molecules, most notably in the pharmaceutical industry as exemplified by the synthesis of Tamsulosin. A thorough understanding of its synthesis, properties, reactivity, and safe handling, as detailed in this guide, is crucial for researchers and drug development professionals to effectively harness its synthetic potential. As the demand for more complex and diverse molecular scaffolds continues to grow, the importance of well-characterized and strategically employed reagents like this compound will undoubtedly increase.
References
- UCL Discovery. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
- Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). Preparation method of tamsulosin hydrochloride.
- PubMed. (n.d.). Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes.
- Chemistry LibreTexts. (2023, January 22). Amine Reactions.
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- KGROUP. (2006, October 27). Quenching Reactive Substances.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
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- Royal Society of Chemistry. (n.d.). Supporting information.
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- MDPI. (n.d.). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals.
- Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol.
- MDPI. (n.d.). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides.
- PubMed. (n.d.). 2-Methoxy-4-(2-phthalimidinyl)phenylsulfonyl Chloride as a Fluorescent Labeling Reagent for Determination of Phenols in High-Performance Liquid Chromatography and Application for Determination of Urinary Phenol and P-Cresol.
- Chem-Station Int. Ed. (2014, May 6). Sulfonyl Protective Groups.
Sources
A Spectroscopic Guide to 2-Methoxybenzenesulfonyl Chloride: Elucidating Molecular Structure
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methoxybenzenesulfonyl chloride (CAS No. 10130-87-7), a key reagent and building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Introduction: The Molecular Profile of this compound
This compound is a white to light yellow crystalline solid with the molecular formula C₇H₇ClO₃S and a molecular weight of 206.65 g/mol .[1][2] Its utility in organic chemistry, particularly in the synthesis of sulfonamides and other sulfur-containing compounds, necessitates a thorough understanding of its structural characteristics. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous confirmation of its identity and purity. This guide delves into the distinct spectroscopic signatures of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 10130-87-7 | [1] |
| Molecular Formula | C₇H₇ClO₃S | [1][2] |
| Molecular Weight | 206.65 g/mol | |
| Appearance | White to light yellow crystalline solid | |
| IUPAC Name | This compound | [2] |
| SMILES | COC1=CC=CC=C1S(=O)(=O)Cl | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Spectrum
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to exhibit signals corresponding to the four aromatic protons and the three methoxy protons. The electron-withdrawing sulfonyl chloride group and the electron-donating methoxy group will influence the chemical shifts of the aromatic protons, leading to a complex splitting pattern.
Table 2: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 | Doublet of doublets | 1H | H-6 | Deshielded due to proximity to the electron-withdrawing SO₂Cl group. |
| ~ 7.6 | Triplet of doublets | 1H | H-4 | Influenced by both the SO₂Cl and OCH₃ groups. |
| ~ 7.1 | Triplet of doublets | 1H | H-5 | Shielded relative to H-4 and H-6. |
| ~ 7.0 | Doublet of doublets | 1H | H-3 | Shielded due to the electron-donating OCH₃ group. |
| ~ 4.0 | Singlet | 3H | -OCH₃ | Typical chemical shift for a methoxy group on an aromatic ring. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the six carbons of the benzene ring and the one carbon of the methoxy group.
Table 3: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 158 | C-2 | Attached to the electronegative oxygen atom. |
| ~ 136 | C-4 | Aromatic CH. |
| ~ 131 | C-6 | Aromatic CH, deshielded by the SO₂Cl group. |
| ~ 129 | C-1 | Attached to the SO₂Cl group. |
| ~ 122 | C-5 | Aromatic CH. |
| ~ 113 | C-3 | Aromatic CH, shielded by the OCH₃ group. |
| ~ 57 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality NMR spectra of this compound.
Instrumentation:
-
A 300 MHz or higher field NMR spectrometer.[4]
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
Infrared (IR) Spectroscopy: Functional Group Identification
An experimental FT-IR spectrum of this compound is available and provides key information about the functional groups present in the molecule.[2] The spectrum is characterized by strong absorption bands corresponding to the sulfonyl chloride group and the methoxy-substituted aromatic ring.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| 1375-1410 | Strong | Asymmetric S=O Stretch | [5] |
| 1185-1204 | Strong | Symmetric S=O Stretch | [5] |
| ~3000 | Medium-Weak | Aromatic C-H Stretch | |
| ~2850 | Medium-Weak | Aliphatic C-H Stretch (-OCH₃) | |
| 1400-1600 | Medium-Strong | Aromatic C=C Bending | |
| ~1250 | Strong | Aryl-O Stretch | |
| 500-600 | Medium-Strong | S-Cl Stretch |
Experimental Protocol for IR Data Acquisition (KBr Pellet Method)
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer.
Sample Preparation:
-
Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the finely ground powder to a pellet press.
-
Apply pressure to form a transparent or translucent KBr pellet.
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 206, with a characteristic M+2 peak at m/z 208 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.[5]
-
Key Fragmentations: The fragmentation is expected to proceed through the loss of the chlorine atom, the sulfonyl group, and cleavage of the methoxy group.
Table 5: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Rationale |
| 206/208 | [C₇H₇ClO₃S]⁺ | Molecular Ion |
| 171 | [C₇H₇O₃S]⁺ | Loss of Cl |
| 141 | [C₇H₆O₂]⁺ | Loss of SO₂ from [M-Cl]⁺ |
| 107 | [C₇H₇O]⁺ | Loss of SO₂Cl |
| 92 | [C₆H₄O]⁺ | Loss of CH₃ from [C₇H₇O]⁺ |
| 77 | [C₆H₅]⁺ | Loss of OCH₃ from [C₇H₇O]⁺ |
Experimental Protocol for GC-MS Data Acquisition
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[4]
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
GC Parameters:
-
Column: A non-polar capillary column (e.g., RTX-5MS).[4]
-
Injector Temperature: 250-280 °C.[4]
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.[4]
-
Carrier Gas: Helium.[4]
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.[4]
-
Ion Source Temperature: 200-230 °C.[4]
Visualizing the Molecular Structure and Fragmentation
The following diagrams illustrate the structure of this compound and a plausible mass spectrometry fragmentation pathway.
Caption: Molecular Structure of this compound
Caption: Predicted Mass Spectrometry Fragmentation of this compound
Conclusion
The spectroscopic data, both experimental and predicted, provide a detailed and self-validating profile of this compound. The characteristic IR absorptions confirm the presence of the key functional groups. While experimental NMR data is pending, the predicted spectra offer a reliable guide for structural confirmation. The anticipated mass spectrum, with its distinct isotopic pattern and fragmentation, serves as a powerful tool for molecular weight determination and further structural elucidation. This comprehensive guide equips researchers with the necessary information to confidently identify and utilize this compound in their synthetic endeavors.
References
- ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound.
- UCL Discovery. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
- PubChem. (n.d.). This compound.
- Shimadzu. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
Sources
Methodological & Application
Application Notes & Protocols: Synthesis of Sulfonamides using 2-Methoxybenzenesulfonyl Chloride
Abstract
This document provides a comprehensive technical guide for the synthesis of N-substituted sulfonamides utilizing 2-methoxybenzenesulfonyl chloride as a key reagent. Sulfonamides are a cornerstone structural motif in medicinal chemistry, exhibiting a vast range of biological activities.[1][2][3] The introduction of the 2-methoxy-substituted phenyl ring can significantly influence the pharmacological and pharmacokinetic properties of the final compound, making this specific sulfonyl chloride a valuable tool for drug discovery and development professionals.[4][5] This guide details the underlying chemical principles, provides validated, step-by-step experimental protocols, and outlines methods for purification and characterization, grounded in established scientific literature.
Introduction: The Strategic Role of this compound in Medicinal Chemistry
The sulfonamide functional group (-SO₂NR₂R₃) is a privileged scaffold in drug design, integral to a wide array of approved therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] The synthesis is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine under basic conditions.[6][7]
This compound offers a strategic advantage over simpler reagents like benzenesulfonyl chloride. The ortho-methoxy group imparts specific steric and electronic properties:
-
Modulation of Physicochemical Properties: The methoxy group can influence the lipophilicity and hydrogen bonding capacity of the final molecule, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).
-
Conformational Constraint: The steric bulk of the methoxy group can restrict the rotation around the S-C(aryl) bond, potentially locking the molecule into a biologically active conformation.
-
Metabolic Stability: The methoxy group can influence the metabolic profile of the compound, potentially blocking sites of oxidative metabolism.
This guide is designed to equip researchers with the foundational knowledge and practical protocols to effectively utilize this compound in their synthesis campaigns.
Reaction Principles & Mechanism
The formation of a sulfonamide from this compound and an amine is a classic nucleophilic substitution reaction at the sulfonyl sulfur center.[2][3]
Causality of the Mechanism:
-
Nucleophilic Attack: The amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile. It attacks the highly electrophilic sulfur atom of the sulfonyl chloride. The electron-withdrawing oxygen and chlorine atoms render the sulfur atom electron-deficient and susceptible to attack.
-
Formation of Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion (Cl⁻), which is an excellent leaving group.
-
Deprotonation: A base, typically a tertiary amine like pyridine or triethylamine, removes the proton from the nitrogen atom. This step is crucial as it neutralizes the hydrochloric acid (HCl) generated in situ. Without a base, the HCl would protonate the starting amine, converting it into a non-nucleophilic ammonium salt and halting the reaction.[2][8]
Visualization of Reaction Mechanism
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide as a novel glucokinase activator (GKA) for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Hinsberg reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2-Methoxybenzenesulfonyl Chloride as a Protecting Group for Amines
Introduction: The Strategic Role of Amine Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science research, the judicious use of protecting groups is a cornerstone of success. Amines, being nucleophilic and basic, are often reactive centers that can interfere with desired chemical transformations at other sites within a molecule.[1] The temporary masking of an amine's reactivity, followed by its selective removal, is a critical strategy that enables chemists to navigate complex synthetic pathways with precision.[1]
Among the arsenal of amine protecting groups, sulfonyl derivatives offer a unique combination of stability and reactivity modulation.[2] Sulfonamides, formed by the reaction of an amine with a sulfonyl chloride, are generally robust and stable to a wide range of reaction conditions, including strongly acidic and basic environments.[3] This stability makes them valuable assets in lengthy synthetic sequences. This guide focuses on the application of 2-methoxybenzenesulfonyl chloride as a versatile and effective reagent for the protection of primary and secondary amines. We will delve into the practical aspects of its use, from the initial protection reaction to the various strategies for its cleavage, providing detailed protocols and insights to guide the research scientist.
The 2-Methoxybenzenesulfonyl Group: Properties and Advantages
The 2-methoxybenzenesulfonyl group, often abbreviated as Mbs, provides a stable sulfonamide linkage. The presence of the methoxy group at the ortho position subtly influences the electronic properties and reactivity of the sulfonyl group and the resulting sulfonamide.
Key Attributes:
-
High Stability: 2-Methoxybenzenesulfonamides exhibit excellent stability across a broad pH range, making them resilient to many synthetic transformations.
-
Reduced Acidity of N-H Proton: Compared to nitro-substituted benzenesulfonamides, the electron-donating nature of the methoxy group can slightly reduce the acidity of the N-H proton in primary sulfonamides, which can be advantageous in certain applications.
-
Crystallinity: The introduction of the 2-methoxybenzenesulfonyl group often imparts crystallinity to the protected compound, facilitating purification by recrystallization.
Mechanism of Protection and Deprotection
The protection of an amine with this compound is a straightforward nucleophilic substitution reaction. The deprotection, however, requires more specific conditions due to the inherent stability of the sulfonamide bond.
Protection Pathway
The amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound. A base is typically added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the sulfonamide.
Caption: Protection of a primary amine with this compound.
Deprotection Strategies
The cleavage of the robust sulfonamide bond is the most critical step. Due to its stability, harsh conditions are often required. However, several effective methods have been developed for the deprotection of aryl sulfonamides.
Reductive Cleavage: This is a common and effective method for cleaving sulfonamide bonds. Reagents like samarium(II) iodide can be used for this purpose.[3][4][5]
Caption: Reductive deprotection of a 2-methoxybenzenesulfonamide.
Acidic Cleavage: Strong acids, such as hydrobromic acid (HBr) in acetic acid, can cleave sulfonamides, although this method may not be suitable for acid-sensitive substrates.
Experimental Protocols
Protocol 1: Protection of a Primary Amine with this compound
This protocol provides a general procedure for the protection of a primary amine.
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (1.5 equiv) or Pyridine (2.0 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equiv) in anhydrous DCM or THF.
-
Add triethylamine (1.5 equiv) or pyridine (2.0 equiv) to the solution and stir for 5 minutes at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 equiv) in a minimal amount of anhydrous DCM or THF.
-
Add the this compound solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the N-(2-methoxybenzenesulfonyl)-protected amine.
Protocol 2: Deprotection of a 2-Methoxybenzenesulfonamide via Reductive Cleavage with Samarium(II) Iodide
This protocol is adapted from methods for the cleavage of aryl sulfonamides and is suitable for substrates that can tolerate reductive conditions.[3][4][5]
Materials:
-
N-(2-methoxybenzenesulfonyl)-protected amine (1.0 equiv)
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M, excess, e.g., 4-6 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (for quenching)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate or DCM for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Under a strict inert atmosphere, dissolve the N-(2-methoxybenzenesulfonyl)-protected amine (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the 0.1 M solution of samarium(II) iodide in THF to the stirred solution until the characteristic deep blue color of SmI₂ persists, indicating an excess of the reagent.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC. The reaction time can vary from minutes to several hours depending on the substrate.
-
Once the starting material is consumed, quench the reaction by the slow addition of methanol at -78 °C until the blue color disappears.
-
Allow the mixture to warm to room temperature.
-
Dilute the reaction mixture with ethyl acetate or DCM and wash with saturated aqueous sodium thiosulfate solution to remove any remaining iodine, followed by saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amine by flash column chromatography on silica gel.
Comparative Data and Considerations
The choice of a protecting group is a critical decision in synthetic planning. The following table provides a comparison of the 2-methoxybenzenesulfonyl group with other common amine protecting groups.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |
| 2-Methoxybenzenesulfonyl | Mbs | R-NH₂, this compound, base (e.g., Et₃N, pyridine) | Reductive: SmI₂; Acidic: HBr/AcOH (harsh) | Very stable to a wide range of acidic and basic conditions. |
| tert-Butoxycarbonyl | Boc | R-NH₂, Boc₂O, base (e.g., Et₃N, DMAP) | Strong acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis. Labile to strong acid. |
| Carboxybenzyl | Cbz | R-NH₂, Cbz-Cl, base (e.g., NaHCO₃) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Stable to acid and base. Labile to hydrogenolysis. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | R-NH₂, Fmoc-Cl, base (e.g., NaHCO₃) | Base (e.g., piperidine) | Stable to acid and hydrogenolysis. Labile to base. |
| 2-Nitrobenzenesulfonyl | Ns | R-NH₂, 2-nitrobenzenesulfonyl chloride, base | Thiolates (e.g., thiophenol, K₂CO₃) | Stable to acid. Cleaved by nucleophiles. |
Workflow Visualization
The overall process of using this compound as a protecting group can be summarized in the following workflow.
Caption: General workflow for amine protection and deprotection.
Conclusion and Future Outlook
This compound serves as a robust and reliable protecting group for amines, offering excellent stability for multi-step synthetic sequences. While the protection step is straightforward, the cleavage of the resulting sulfonamide requires careful consideration of the deprotection method to ensure compatibility with the overall molecular framework. The reductive cleavage protocol presented here offers a viable and relatively mild option for the removal of the Mbs group. As the demand for complex and functionally diverse molecules grows, the strategic application of well-characterized protecting groups like 2-methoxybenzenesulfonyl will continue to be an indispensable tool for the synthetic chemist.
References
- Vedejs, E., & Lin, S. (1994). Deprotection of arenesulfonamides with samarium iodide. The Journal of Organic Chemistry, 59(7), 1602–1603. [Link]
- Dahlén, A., & Hilmersson, G. (2004). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. The Journal of Organic Chemistry, 69(18), 6098-6101. [Link]
- Chem-Station. (2014). Sulfonyl Protective Groups.
- Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
- Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
- Kim, S., & Maloney, K. M. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Journal of the American Chemical Society, 141(46), 18413–18418. [Link]
- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
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- 3. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]
- 4. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocol: Synthesis of N-Substituted Sulfonamides using 2-Methoxybenzenesulfonyl Chloride
Abstract
Sulfonamides are a cornerstone functional group in medicinal chemistry, integral to a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] The synthesis of novel sulfonamide derivatives is a critical activity in drug discovery and lead optimization. 2-Methoxybenzenesulfonyl chloride serves as a valuable building block, offering a scaffold to modulate the physicochemical properties of the resulting sulfonamide. These application notes provide a comprehensive, field-proven guide for researchers and drug development professionals on the synthesis, purification, and characterization of N-substituted sulfonamides derived from this compound. The protocol emphasizes mechanistic understanding, safety, and robust validation of the final product.
Scientific Principle: The Nucleophilic Acyl Substitution Mechanism
The synthesis of a sulfonamide from this compound and a primary or secondary amine is a classic nucleophilic acyl substitution reaction.[1][3] The fundamental principle relies on the electronic characteristics of the reactants.
-
The Electrophile: The sulfur atom in this compound is highly electrophilic. This is due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom bonded to it.
-
The Nucleophile: The nitrogen atom of the primary or secondary amine possesses a lone pair of electrons, making it nucleophilic.[3]
-
The Reaction: The amine's nitrogen atom attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group. This forms the stable sulfonamide (S-N) bond.[1]
-
Byproduct Neutralization: The reaction generates one equivalent of hydrogen chloride (HCl). To prevent the protonation of the starting amine (which would render it non-nucleophilic) and to drive the reaction to completion, a non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the acid.[3][4]
The overall transformation is robust and typically high-yielding when performed under appropriate conditions.[5]
Caption: General reaction scheme for sulfonamide synthesis.
Detailed Experimental Protocol
This protocol provides a standard method for the synthesis of an N-substituted-2-methoxybenzenesulfonamide using conventional heating.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >97% | TCI (M3470) | Corrosive, handle with care.[6][7] |
| Primary or Secondary Amine | Reagent Grade | Major Supplier | --- |
| Pyridine | Anhydrous | Major Supplier | Base; can be substituted with triethylamine. |
| Dichloromethane (DCM) | Anhydrous | Major Supplier | Reaction solvent. |
| Hydrochloric Acid (HCl) | 1 M Aqueous | --- | For work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous | --- | For work-up. |
| Brine | Saturated Aqueous | --- | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | --- | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | --- | For column chromatography. |
| TLC Plates | Silica gel 60 F₂₅₄ | --- | For reaction monitoring. |
Equipment
-
Round-bottom flask with stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography or recrystallization
-
Standard laboratory glassware and personal protective equipment (PPE)
Step-by-Step Synthesis Procedure
-
Amine Preparation: In a clean, dry round-bottom flask, dissolve the primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.5 eq) to the solution and stir.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C. Maintaining this temperature is crucial during the addition of the sulfonyl chloride to control the reaction rate and minimize side reactions.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes using a pressure-equalizing dropping funnel.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue to stir for 6-18 hours.
-
Monitoring (Self-Validation): The progress of the reaction must be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as ethyl acetate/hexanes, should be used. The reaction is considered complete when the starting amine spot is no longer visible. This step is critical to ensure the reaction does not proceed to work-up prematurely.
Work-up and Purification
-
Dilution: Upon completion, dilute the reaction mixture with additional DCM.
-
Aqueous Washes: Transfer the mixture to a separatory funnel. Wash sequentially with:
-
1 M HCl (2 times) to remove excess pyridine.
-
Water (1 time).
-
Saturated NaHCO₃ solution (1 time) to remove any remaining acidic components.
-
Brine (1 time) to initiate the drying process.[1]
-
-
Drying: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid or oil should be purified.
Caption: Experimental workflow for sulfonamide synthesis.
Product Characterization
To confirm the identity and purity of the synthesized N-substituted-2-methoxybenzenesulfonamide, standard analytical techniques are employed.[1]
| Technique | Expected Observations |
| ¹H NMR | Characteristic signals for aromatic protons, a singlet for the methoxy (-OCH₃) group protons around 3.9 ppm, and signals corresponding to the amine substituent. The N-H proton of a secondary sulfonamide typically appears as a broad singlet.[9][10] |
| ¹³C NMR | Signals for all unique carbon atoms, including those of the 2-methoxybenzene ring and the amine moiety.[9] |
| IR Spectroscopy | Strong, characteristic S=O stretching bands will be observed. Asymmetric stretch: ~1350-1310 cm⁻¹; Symmetric stretch: ~1160-1140 cm⁻¹.[1][11][12] A band for the S-N stretch is also expected around 930-900 cm⁻¹.[9][11] |
| Mass Spectrometry (MS) | Used to confirm the molecular weight of the synthesized compound, matching the calculated exact mass.[1][12] |
Safety, Handling, and Waste Disposal
4.1 Reagent Safety:
-
This compound: This compound is corrosive and causes severe skin burns and eye damage.[6][7] It may be corrosive to metals. It reacts with water and should be handled in a dry, well-ventilated area, preferably a fume hood.[13]
-
Pyridine/Triethylamine: These bases are flammable and toxic. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All handling should occur within a fume hood.
4.2 Personal Protective Equipment (PPE):
-
Wear appropriate PPE at all times, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6][14]
4.3 Waste Disposal:
-
All organic and chlorinated waste should be collected in a designated, properly labeled hazardous waste container.
-
Aqueous waste from the work-up should be neutralized before disposal, in accordance with institutional and local regulations.
-
Dispose of contents and containers at an approved waste disposal plant.[13]
References
- BenchChem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- Wu, J., & Zhang, W. (2012). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC, NIH.
- Google Patents. (1957). Sulfonamide purification process - US2777844A.
- ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- Whittaker, D. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- MySkinRecipes. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
- Thermo Fisher Scientific. (n.d.). 5-Chloro-2-methoxybenzenesulfonyl chloride - SAFETY DATA SHEET.
- Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides.
- Bowser, J. R., et al. (1983). Preparation of sulfonamides from N-silylamines. Journal of Organic Chemistry, 48, 4111.
- UCL Discovery. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
- Al-Masoudi, N. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC, PubMed Central.
- The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- Google Patents. (2003). Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride - US6548702B1.
- USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
- Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives.
- BenchChem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- Angewandte Chemie International Edition. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Organic Chemistry Portal. (2008). Mild and General Method for the Synthesis of Sulfonamides.
- ResearchGate. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of....
- Google Patents. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - US3965173A.
- Wikipedia. (n.d.). Sulfonamide (medicine).
- PubMed. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase.
- Wikipedia. (n.d.). Hinsberg reaction.
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Application Notes and Protocols: Reaction of 2-Methoxybenzenesulfonyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the reaction conditions for the synthesis of N-substituted 2-methoxybenzenesulfonamides from 2-methoxybenzenesulfonyl chloride and primary amines. Sulfonamides are a cornerstone of medicinal chemistry, and understanding the nuances of their synthesis is critical for the efficient development of new therapeutic agents.[1] This document provides an in-depth analysis of the reaction mechanism, detailed experimental protocols, a summary of reaction conditions, and troubleshooting guidance. The protocols are designed to be self-validating, with explanations for each step to ensure reproducibility and success.
Introduction: The Significance of the Sulfonamide Bond
The sulfonamide functional group is a privileged scaffold in drug discovery, present in a wide array of therapeutics, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.[1][2] Its prevalence stems from its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to serve as a bioisostere for other functional groups like amides and carboxylic acids. The reaction of a sulfonyl chloride with a primary amine is one of the most fundamental and widely employed methods for the construction of the sulfonamide linkage.[1][3][4] This guide focuses specifically on this compound, a readily available and versatile reagent for the synthesis of a diverse range of sulfonamide derivatives. The methoxy substituent can influence the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamide, making a detailed understanding of its reaction conditions essential.
Reaction Mechanism and Rationale
The formation of a sulfonamide from a sulfonyl chloride and a primary amine proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom. The reaction is typically carried out in the presence of a base.
Step-by-Step Mechanism
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound. This leads to the formation of a tetrahedral intermediate.
-
Chloride Ion Departure: The unstable tetrahedral intermediate collapses, expelling the chloride ion as a leaving group.
-
Proton Transfer: The resulting positively charged sulfonamide intermediate is deprotonated, typically by a base present in the reaction mixture, to yield the final, neutral sulfonamide product and a protonated base.
The overall reaction is highly efficient and generally proceeds to completion.[5]
The Critical Role of the Base
A base is a crucial component in this reaction for two primary reasons:
-
Neutralization of HCl: The reaction generates one equivalent of hydrochloric acid (HCl).[1] The base neutralizes this acidic byproduct, preventing the protonation of the primary amine reactant. Protonated amines are no longer nucleophilic and will not react with the sulfonyl chloride.
-
Driving the Equilibrium: By scavenging the HCl, the base drives the reaction equilibrium towards the formation of the sulfonamide product.
Commonly used bases include tertiary amines such as triethylamine (TEA) and diisopropylethylamine (DIPEA), as well as pyridine.[6][7] Inorganic bases like sodium hydroxide or potassium carbonate can also be employed, particularly in aqueous or biphasic systems.[4][7]
Visualizing the Workflow
Reaction Mechanism Diagram
Caption: Nucleophilic attack of the primary amine on the sulfonyl chloride.
Experimental Workflow Diagram
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 2-Methoxybenzenesulfonyl Chloride in Medicinal Chemistry
Introduction: The Strategic Importance of the Sulfonyl Moiety
In the landscape of modern drug discovery, the sulfonyl chloride group (R-SO₂Cl) stands out as a highly versatile and reactive electrophilic building block.[1] Its paramount role is in the straightforward synthesis of sulfonamides (-SO₂NR₂), a privileged scaffold in medicinal chemistry.[1][2] The sulfonamide functional group is a cornerstone of numerous therapeutic agents due to its remarkable hydrolytic stability, capacity for forming multiple hydrogen bonds, and a tetrahedral geometry that can mimic transition states of enzymatic reactions.[1] These characteristics enable sulfonamide-containing molecules to bind with high affinity to a diverse range of biological targets, leading to their widespread use in antibacterial agents, diuretics, anticonvulsants, and antiviral drugs.[1][3]
Among the vast array of available sulfonyl chlorides, 2-methoxybenzenesulfonyl chloride, with its unique electronic and steric properties conferred by the ortho-methoxy group, offers medicinal chemists a valuable tool for fine-tuning the pharmacological profile of lead compounds. This guide provides an in-depth exploration of the applications and experimental protocols for this compound in the synthesis of bioactive molecules.
Core Application: Synthesis of 2-Methoxy-Substituted Sulfonamides
The primary application of this compound is its reaction with primary and secondary amines to furnish the corresponding N-substituted sulfonamides. This reaction is a robust and high-yielding transformation that forms the basis for creating large libraries of compounds for structure-activity relationship (SAR) studies.[1]
The methoxy group at the ortho-position of the benzene ring influences the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamide. It can participate in intramolecular hydrogen bonding, affecting the conformation of the molecule and its interaction with biological targets. Furthermore, the methoxy group can be a site for metabolic modification, providing another handle for optimizing the pharmacokinetic profile of a drug candidate.
Reaction Mechanism and Causality
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.[4] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) generated during the reaction.[4] The choice of base is critical; common choices include pyridine, triethylamine, or an excess of the amine reactant itself. The base prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Diagram 1: General Sulfonamide Synthesis
Caption: Workflow for the synthesis of N-substituted 2-methoxybenzenesulfonamides.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-2-methoxybenzenesulfonamides
This protocol describes a general method for the reaction of this compound with a substituted aniline.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted aniline (1.1 eq) in anhydrous DCM, add pyridine (2.0 eq) at room temperature under a nitrogen atmosphere.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-aryl-2-methoxybenzenesulfonamide.[5]
Rationale for Experimental Choices:
-
Anhydrous Conditions: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[6][7]
-
Use of Pyridine: Pyridine acts as a base to neutralize the HCl produced and also as a nucleophilic catalyst.
-
Aqueous Workup: The acid wash removes excess pyridine and unreacted aniline, while the bicarbonate wash removes any remaining acidic impurities.
Protocol 2: Synthesis of this compound from 2-Methoxybenzenethiol
For research applications where this compound is not commercially available or a specific analog is required, it can be synthesized from the corresponding thiol.
Materials:
-
2-Methoxybenzenethiol (1.0 eq)
-
N-Chlorosuccinimide (NCS) (3.5 eq) or N-Bromosuccinimide (NBS) (4.0 eq)
-
Isopropanol (2.0 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-methoxybenzenethiol (1.0 eq) and isopropanol (2.0 eq) in DCM (to a concentration of 0.15 M).
-
Cool the solution to 0 °C if using NCS. For NBS, the reaction can be carried out at room temperature.
-
Add NCS or NBS portion-wise to the solution.
-
Stir the reaction mixture at the appropriate temperature until TLC analysis indicates complete consumption of the starting material (typically around 1 hour).
-
Quench the reaction by diluting with a cold saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (4 times).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (hexane/ethyl acetate/acetone eluent system) to yield pure this compound.[8]
Rationale for Experimental Choices:
-
Oxidative Chlorination: NCS and NBS are effective reagents for the oxidative chlorination/bromination of thiols to sulfonyl chlorides.
-
Temperature Control: The reaction with NCS is performed at 0 °C to control its reactivity and minimize side reactions.
-
Aqueous Bicarbonate Quench: This step neutralizes any acidic byproducts and removes excess succinimide.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇ClO₃S | [9] |
| Molecular Weight | 206.65 g/mol | [9] |
| Appearance | Solid | [10] |
| Melting Point | 50-54 °C | [6] |
| CAS Number | 10130-87-7 | [9] |
Applications in Drug Scaffolds
The 2-methoxybenzenesulfonamide moiety is found in a variety of compounds with interesting biological activities. For instance, derivatives are explored for their potential as anticonvulsants and in the treatment of Parkinson's disease.[3] The synthesis of optically pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide is a notable example of a more complex drug intermediate derived from a related scaffold.[11]
Diagram 2: Role in Bioactive Compound Synthesis
Caption: Drug discovery workflow utilizing this compound.
Safety and Handling
This compound is a corrosive solid that is sensitive to moisture.[6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from water and strong bases.[6]
Conclusion
This compound is a valuable reagent in medicinal chemistry, primarily for the synthesis of sulfonamides with potential therapeutic applications. The protocols outlined in this guide provide a starting point for researchers to incorporate this versatile building block into their drug discovery programs. The strategic placement of the methoxy group offers opportunities for modulating the physicochemical and pharmacological properties of the resulting sulfonamide, making it a useful tool in the design of novel bioactive compounds.
References
- Solubility of Things. (n.d.). Benzenesulfonyl chloride.
- Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
- Emco Chemicals. (n.d.). Benzenesulfonyl Chloride | CAS 98-09-9 | Manufacturer, Supplier.
- CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.
- MySkinRecipes. (n.d.). This compound.
- UCL Discovery. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
- Wikipedia. (n.d.). Benzenesulfonyl chloride.
- ResearchGate. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of....
- Google Patents. (n.d.). RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
- PubChem. (n.d.). This compound.
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- 6. This compound, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 9. This compound | C7H7ClO3S | CID 3745851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-methoxybenzene sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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The Strategic deployment of 2-Methoxybenzenesulfonyl Chloride in Modern Drug Discovery: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical reagents, 2-methoxybenzenesulfonyl chloride has emerged as a cornerstone for medicinal chemists, primarily for its utility in constructing the sulfonamide functional group—a privileged scaffold in a multitude of approved drugs and clinical candidates. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in drug discovery endeavors. We will delve into the causality behind its application, provide detailed, field-proven protocols, and explore its role in the generation of diverse and potent bioactive molecules.
The Significance of the 2-Methoxybenzenesulfonyl Moiety in Medicinal Chemistry
The sulfonamide group (R-SO₂-NR'R'') is a recurring motif in pharmaceuticals due to its ability to act as a versatile hydrogen bond donor and acceptor, its metabolic stability, and its capacity to orient substituents in a defined three-dimensional space, thereby facilitating precise interactions with biological targets. The introduction of a 2-methoxy substitution on the phenyl ring of the benzenesulfonyl chloride reagent imparts specific and advantageous properties to the resulting sulfonamide.
The methoxy group, being an electron-donating group, can modulate the electronic properties of the sulfonamide, influencing its pKa and, consequently, its pharmacokinetic profile. Furthermore, the ortho-methoxy group can induce a specific conformational preference in the final molecule through steric interactions and potential intramolecular hydrogen bonding, which can be critical for high-affinity binding to a target protein. This conformational restriction can reduce the entropic penalty upon binding, leading to enhanced potency.
Core Application: Synthesis of Bioactive Sulfonamides
The most prevalent application of this compound is in the synthesis of sulfonamides via reaction with primary or secondary amines.[1] This reaction is a robust and high-yielding transformation that forms the basis for the creation of vast libraries of compounds for biological screening.
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent is crucial for optimizing the reaction conditions and minimizing side reactions.
Diagram 1: General Reaction Scheme for Sulfonamide Synthesis
A visual representation of the reaction between this compound and an amine to form a sulfonamide.
Caption: Synthesis of 2-Methoxybenzenesulfonamides.
Detailed Experimental Protocols
The following protocols are illustrative examples of the use of this compound and its derivatives in the synthesis of biologically active compounds. These protocols are designed to be self-validating, with clear steps and rationale.
Protocol 1: General Synthesis of 2-Methoxybenzenesulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add pyridine or TEA (1.1 - 1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.05 eq) in anhydrous DCM and add it dropwise to the amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with 1 M HCl. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired 2-methoxybenzenesulfonamide.
Causality behind Experimental Choices:
-
Anhydrous Conditions: this compound is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid.[2] Therefore, anhydrous solvents and an inert atmosphere are crucial to prevent this side reaction and ensure high yields.
-
Use of Base: A base is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
Dropwise Addition at 0 °C: The reaction is often exothermic. Slow addition at a low temperature helps to control the reaction rate and prevent the formation of side products.
-
Aqueous Work-up: The acidic wash removes excess base, while the basic wash removes any unreacted sulfonyl chloride (as the water-soluble sulfonate) and the sulfonic acid byproduct.
Protocol 2: Synthesis of a Chemical Probe for the BRPF Bromodomain (A 4-Cyano-2-methoxybenzenesulfonamide Derivative)
This protocol is adapted from a reported synthesis of a chemical probe for the bromodomain of the BRPF family of proteins, highlighting the use of a substituted this compound.[3]
Materials:
-
4-Cyano-2-methoxybenzenesulfonyl chloride
-
6-Amino-1,3-dimethylquinolin-2(1H)-one
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a solution of 6-amino-1,3-dimethylquinolin-2(1H)-one (1.0 eq) in anhydrous DCM, add pyridine (2.0 eq).
-
Addition of Sulfonyl Chloride: Add a solution of 4-cyano-2-methoxybenzenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at room temperature.
-
Reaction and Work-up: Stir the reaction at room temperature for 16 hours. After completion, dilute the reaction mixture with DCM and wash with water.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the target sulfonamide.
Diagram 2: Workflow for the Synthesis of a BRPF Bromodomain Probe
A flowchart illustrating the key steps in the synthesis of the chemical probe.
Caption: Synthesis workflow for a BRPF probe.
Applications in Specific Therapeutic Areas
The versatility of the 2-methoxybenzenesulfonyl scaffold is evident in its application across various therapeutic areas.
Enzyme Inhibitors
Derivatives of 2-methoxybenzenesulfonamide have been explored as potent enzyme inhibitors. For instance, benzenesulfonamides have been identified as dual inhibitors of human and murine microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[2] Structure-activity relationship (SAR) studies have shown that modifications on the benzenesulfonamide scaffold can lead to significant improvements in inhibitory potency.
Anticancer Agents
The sulfonamide moiety is a common feature in many anticancer drugs. While direct examples of this compound in approved anticancer drugs are less common, its derivatives are actively investigated. For example, it is used in the synthesis of thiazolidin-4-one derivatives which are evaluated for their pharmacological properties, including potential anticancer activity.[2][4]
Modulators of G Protein-Coupled Receptors (GPCRs)
While not as extensively documented as for enzyme inhibitors, the 2-methoxybenzenesulfonamide scaffold has been incorporated into ligands targeting GPCRs. The conformational constraints imposed by the ortho-methoxy group can be advantageous in designing ligands with high selectivity for specific GPCR subtypes.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClO₃S | [5] |
| Molecular Weight | 206.65 g/mol | [5] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 50-54 °C | [4] |
| Solubility | Soluble in organic solvents (e.g., DCM, THF) | [1] |
| Stability | Moisture sensitive | [2] |
Troubleshooting and Safety Considerations
Troubleshooting:
-
Low Yields: Often due to moisture in the reaction. Ensure all glassware is flame-dried and solvents are anhydrous. The quality of the sulfonyl chloride is also critical; it should be used as fresh as possible or stored under inert gas.
-
Formation of Side Products: The primary side product is the corresponding sulfonic acid from hydrolysis. Using a slight excess of the sulfonyl chloride can sometimes be beneficial, but purification will be necessary to remove the unreacted reagent.
Safety:
-
Corrosive: this compound is corrosive and can cause severe skin burns and eye damage.[2] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Moisture Reactivity: It reacts with water, releasing HCl gas. Store in a tightly sealed container in a dry place.
Conclusion
This compound is a valuable and versatile reagent in drug discovery, primarily for the synthesis of bioactive sulfonamides. Its unique electronic and steric properties, conferred by the ortho-methoxy group, allow for the fine-tuning of the pharmacological and pharmacokinetic profiles of drug candidates. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their quest for novel therapeutics. By understanding the underlying chemical principles and adhering to best practices in the laboratory, the full potential of this compound can be harnessed to accelerate the discovery of the next generation of medicines.
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- Marx, D. (2020). Design, Synthesis and Structure-Activity-Relationships of Potent Mas-Related G Protein-Coupled Receptor X (MRGPRX)
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Application Note: A Practical Guide to the Synthesis of N-Aryl Sulfonamides using 2-Methoxybenzenesulfonyl Chloride
Abstract
N-aryl sulfonamides are a cornerstone structural motif in medicinal chemistry, found in a wide array of FDA-approved drugs.[1][2] Their synthesis is a critical transformation for drug discovery and development professionals. This guide provides a comprehensive, in-depth protocol for the preparation of N-aryl sulfonamides via the reaction of anilines with 2-methoxybenzenesulfonyl chloride. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, offer troubleshooting advice, and present critical safety information. The aim is to equip researchers with the expertise and practical insights required for the successful and reproducible synthesis of this important class of compounds.
Introduction: The Significance of N-Aryl Sulfonamides
The sulfonamide functional group is a vital pharmacophore that imparts unique physicochemical properties to a molecule, often enhancing water solubility, bioavailability, and metabolic stability compared to analogous amides.[3] This has led to their incorporation into a multitude of clinically significant drugs, including antibacterials (e.g., sulfadiazine), anti-inflammatory agents (e.g., celecoxib), diuretics, and antiviral medications.[3][4][5]
The reaction between an amine and a sulfonyl chloride is the most classic and reliable method for constructing the sulfonamide bond.[3][6] this compound is a particularly useful reagent in this context. The methoxy group can influence the electronic properties and conformation of the final molecule, providing an additional vector for medicinal chemists to explore structure-activity relationships (SAR). This guide focuses on providing a robust and well-validated protocol for this specific transformation.
Reaction Mechanism and Rationale
The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic substitution reaction at the electrophilic sulfur center. The mechanism is analogous to nucleophilic acyl substitution at a carbonyl carbon.
Key Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the electron-deficient sulfur atom of this compound.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base, typically a tertiary amine like pyridine or triethylamine, removes the proton from the nitrogen atom to yield the neutral N-aryl sulfonamide and the hydrochloride salt of the base.[6][7]
The use of a base is crucial. It serves to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.[6][7]
Caption: Reaction mechanism for sulfonamide formation.
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of an N-aryl sulfonamide from a representative aniline.
Materials and Equipment
-
Reagents:
-
Substituted Aniline (1.0 eq.)
-
Anhydrous Pyridine (can serve as both solvent and base) or Anhydrous Dichloromethane (DCM) with Triethylamine (TEA, 1.5 eq.)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., Ethyl Acetate, Hexanes)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel or syringe for additions
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glassware for recrystallization or column chromatography setup
-
Step-by-Step Procedure
Rationale for Key Steps:
-
Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[8] Using anhydrous solvents is critical for high yields.
-
Cooling to 0 °C: The reaction is often exothermic. Initial cooling controls the reaction rate, minimizes potential side reactions, and is a standard safety practice.
-
Dropwise Addition: Slow addition of the sulfonyl chloride prevents a rapid temperature increase and allows for better control over the reaction.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the aniline (1.0 eq.) in anhydrous pyridine (approx. 0.2 M concentration). If using DCM, dissolve the aniline and add triethylamine (1.5 eq.).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq.) in a minimal amount of the reaction solvent. Add this solution dropwise to the cooled aniline mixture over 15-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-18 hours. Monitor the reaction's progress by TLC until the starting aniline is consumed.
-
Work-up:
-
Carefully pour the reaction mixture into a separatory funnel containing 1 M HCl (use a volume approximately 3-5 times that of the reaction volume). This step protonates and dissolves the pyridine/triethylamine base.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.[10]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-aryl sulfonamide.
Purification and Characterization
The crude product can be purified by one of two common methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method to obtain high-purity material.
-
Silica Gel Chromatography: For oils or solids that are difficult to recrystallize, column chromatography is the preferred method. A gradient of ethyl acetate in hexanes is typically effective.
The final product should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Data Presentation: Representative Examples
The following table summarizes typical outcomes for the reaction of this compound with various anilines, demonstrating the general applicability of the protocol.
| Aniline Derivative | Product Name | Typical Yield (%) | Purification Method |
| Aniline | N-phenyl-2-methoxybenzenesulfonamide | 85-95% | Recrystallization |
| 4-Methylaniline | N-(p-tolyl)-2-methoxybenzenesulfonamide | 88-96% | Recrystallization |
| 4-Chloroaniline | N-(4-chlorophenyl)-2-methoxybenzenesulfonamide | 80-90% | Column Chromatography |
| 3-Nitroaniline | N-(3-nitrophenyl)-2-methoxybenzenesulfonamide | 75-85% | Column Chromatography |
Note: Yields are representative and can vary based on reaction scale and specific conditions.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Wet reagents/solvents. 2. Inactive sulfonyl chloride. 3. Insufficient base. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Use fresh or properly stored this compound. 3. Increase the equivalents of base (e.g., to 2.0 eq.). |
| Formation of Side Products | 1. Reaction too hot. 2. Di-sulfonylation of primary aniline. | 1. Maintain cooling during addition and consider running the entire reaction at 0 °C. 2. Use a strict 1.0-1.1 equivalents of sulfonyl chloride. |
| Difficult Purification | 1. Residual pyridine. 2. Product is an oil. | 1. Ensure thorough washing with 1 M HCl during work-up. 2. Utilize silica gel chromatography for purification. |
Safety Precautions
This compound is a corrosive and moisture-sensitive solid. [8][11] It can cause severe skin burns and eye damage.[8][12][13]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this reagent.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust.[13] Keep the container tightly closed and store in a cool, dry place away from water and bases.[8]
-
Spills: In case of a spill, absorb the material to prevent damage and dispose of it as hazardous waste.[9]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Overall Experimental Workflow
The following diagram outlines the complete process from preparation to final product analysis.
Caption: Overall experimental workflow diagram.
References
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- Protecting Groups for Amines: Sulfonamides. (2020). YouTube. [Link]
- El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of Chemical Health Risks. [Link]
- 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure. [Link]
- Selected drugs with N-aryl sulfonamide structure motif.
- Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Organic Chemistry Portal. [Link]
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- Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Publishing. (2021). [Link]
- Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. (2021). [Link]
- Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. (2020). [Link]
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC, NIH. [Link]
- The synthetic method of 2-phenoxymethanesulfonanilide.
- N-Arylation of Sulfonamides on Solid Supports.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry. (2025). [Link]
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. (2025). [Link]
- Purification methods for aryl sulfonium ionic liquids. American Chemical Society. [Link]
- The Synthesis of Alkyl and (Hetero)aryl Sulfonamides From Sulfamoyl Inner Salts. PubMed. [Link]
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles. [Link]
- N-Arylation of Sulfonamides on Solid Supports. American Chemical Society. (2001). [Link]
- Xu's synthesis of N-(hetero)aryl sulfonamides 62.
- Recent developments in the synthesis of N-aryl sulfonamides. Cogent Chemistry. (2021). [Link]
- Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.
- 4-Cyano-2-methoxybenzenesulfonyl Chloride. UCL Discovery. [Link]
- Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Taylor & Francis Online. (2021). [Link]
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2-Methoxybenzenesulfonyl chloride for the synthesis of heterocyclic compounds
An In-depth Technical Guide: 2-Methoxybenzenesulfonyl Chloride for the Synthesis of Heterocyclic Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of this compound
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant majority of FDA-approved drugs featuring at least one heterocyclic ring.[1][2] Within this vast chemical space, the sulfonamide functional group (R-SO₂NR'R'') has proven to be a uniquely privileged pharmacophore, present in a wide array of therapeutics including antibacterial agents, diuretics, anticonvulsants, and protease inhibitors.[3][4] The synthesis of sulfonamides is therefore a critical transformation in the drug discovery pipeline.
The most common and robust method for constructing the S-N bond of a sulfonamide is the reaction between a sulfonyl chloride and a primary or secondary amine.[3][5] this compound emerges as a particularly valuable reagent in this context. As a stable, crystalline solid, it offers superior handling characteristics compared to many liquid sulfonyl chlorides.[6] More importantly, the presence of the ortho-methoxy group is not merely a passive feature; it exerts a significant electronic and steric influence on the molecule. As an electron-donating group, it activates the aromatic ring and directs further electrophilic substitutions.[7][8][9] Crucially, in the final sulfonamide product, this methoxy group can engage in intramolecular hydrogen bonding, constrain the conformation of the side chain, and provide a vector for optimizing pharmacokinetic and pharmacodynamic properties—a key consideration in rational drug design.[10]
This guide provides a detailed exploration of the application of this compound, focusing on the synthesis of sulfonamides derived from both simple and complex heterocyclic amines. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and present a framework for its strategic use in research and development.
Core Application: The Synthesis of N-Heterocyclic Sulfonamides
The primary application of this compound is the direct sulfonylation of amines. This reaction is particularly effective for coupling the 2-methoxybenzenesulfonyl moiety to nitrogen-containing heterocycles, a common strategy for generating novel molecular entities for biological screening.
Mechanism Overview: The reaction proceeds via a classical nucleophilic acyl substitution pathway. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling a chloride ion to form the stable sulfonamide. The hydrochloric acid (HCl) byproduct is neutralized by a stoichiometric amount of base present in the reaction mixture.
Protocol 1: General Procedure for the Synthesis of 2-Methoxybenzenesulfonamides
This protocol describes a robust and widely applicable method for the reaction of this compound with a primary or secondary amine, including heterocyclic amines. The use of a tertiary amine base like triethylamine (TEA) or pyridine is critical to scavenge the HCl generated, driving the reaction to completion.
Experimental Workflow for General Sulfonamide Synthesis
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Application Note: The Strategic Role of 2-Methoxybenzenesulfonyl Chloride in Solution-Phase Parallel Synthesis of Sulfonamide Libraries
Introduction: Accelerating Drug Discovery through Parallel Synthesis
In the landscape of modern drug discovery, the ability to rapidly generate and screen large numbers of structurally diverse small molecules is paramount. Parallel synthesis has emerged as a cornerstone of this endeavor, allowing for the simultaneous creation of discrete compounds in arrays, thereby significantly accelerating the hit-to-lead optimization process. The choice of building blocks in these synthetic campaigns is critical, as they must not only be reactive under standardized conditions but also impart physicochemical properties conducive to biological activity and favorable pharmacokinetic profiles.
This application note details the utility of 2-methoxybenzenesulfonyl chloride as a strategic reagent in the solution-phase parallel synthesis of N-substituted sulfonamide libraries. The sulfonamide functional group is a well-established pharmacophore, present in a wide array of clinically approved drugs, including antibacterial, diuretic, and anticancer agents.[1] The strategic placement of a methoxy group at the ortho-position of the benzenesulfonyl chloride scaffold offers distinct advantages in modulating the properties of the resulting compound library.
The Rationale for this compound in Library Synthesis
The selection of this compound as a core building block is predicated on several key chemical and structural considerations that are advantageous in a high-throughput setting:
-
Modulation of Physicochemical Properties: The introduction of polar functional groups is a common strategy to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates by attenuating lipophilicity.[2] The ortho-methoxy group can influence the resulting sulfonamide's solubility and potential for hydrogen bonding, which are critical parameters for biological activity.
-
Conformational Influence: The steric and electronic nature of the ortho-methoxy group can impose conformational constraints on the final sulfonamide. This can lead to a more defined three-dimensional structure, which may enhance binding affinity and selectivity for a biological target.
-
Predictable Reactivity: Arylsulfonyl chlorides exhibit reliable reactivity with a broad range of primary and secondary amines under mild basic conditions.[3][4] This robust reactivity is essential for parallel synthesis, where consistent and high-yielding reactions across a diverse set of building blocks are required. While the ortho-methoxy group can exert some steric hindrance, it generally does not preclude efficient reaction with a wide array of amine nucleophiles.
Workflow for Parallel Solution-Phase Synthesis of a 2-Methoxybenzenesulfonamide Library
The following diagram illustrates a typical workflow for the parallel synthesis of a 2-methoxybenzenesulfonamide library from a diverse set of primary and secondary amines. This process is amenable to automation using standard laboratory liquid handling systems.
Caption: Workflow for automated parallel synthesis of a 2-methoxybenzenesulfonamide library.
Detailed Experimental Protocol: Solution-Phase Synthesis of a 96-Compound Library
This protocol describes a general method for the parallel synthesis of a 96-member library of N-substituted-2-methoxybenzenesulfonamides in a 96-well plate format.
Materials and Equipment:
-
This compound
-
A diverse library of 96 primary and secondary amines
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
96-well reaction blocks (e.g., deep-well polypropylene plates)
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Centrifugal evaporator
-
High-throughput purification system (e.g., preparative HPLC-MS)
-
Analytical UPLC-MS system
Protocol:
-
Amine Library Plating:
-
Prepare 0.2 M stock solutions of 96 unique primary and secondary amines in anhydrous DCM.
-
Using an automated liquid handler or multichannel pipette, dispense 250 µL of each amine stock solution into the corresponding wells of a 96-well deep-well plate (50 µmol per well).
-
-
Reagent Stock Solution Preparation:
-
Prepare a 0.22 M solution of this compound in anhydrous DCM (1.1 equivalents).
-
Prepare a 0.5 M solution of TEA in anhydrous DCM (2.5 equivalents).
-
-
Reaction Initiation:
-
To the amine plate, add 500 µL of DCM to each well.
-
Add 100 µL of the 0.5 M TEA solution to each well.
-
Add 250 µL of the 0.22 M this compound solution to each well.
-
Seal the reaction block securely with a cap mat.
-
-
Reaction Incubation:
-
Place the sealed reaction block on a plate shaker and agitate at room temperature for 16-24 hours. Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.
-
-
Work-up and Purification:
-
After the reaction is complete, unseal the plate and add a scavenger resin (e.g., a polymer-supported trisamine) to quench any unreacted sulfonyl chloride. Allow to shake for an additional 2-4 hours.
-
Alternatively, for a liquid-liquid extraction workup, add 500 µL of 1 M HCl to each well, mix, and then separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Remove the solvent from each well using a centrifugal evaporator.
-
Redissolve the crude product in a suitable solvent (e.g., DMSO/methanol) for purification.
-
Purify the compounds using a high-throughput preparative HPLC-MS system.
-
-
Analysis and Archiving:
-
Analyze the purity of the final compounds using an analytical UPLC-MS system.
-
Determine the yield of each purified compound.
-
Prepare stock solutions of the purified compounds in DMSO for biological screening and archiving.
-
Data Presentation: Representative Library Synthesis Results
The following table presents hypothetical but representative data for a subset of a 96-compound library synthesized using the described protocol. This illustrates the expected outcomes in terms of yield and purity.
| Amine Substrate | Product Structure | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) (by UPLC-MS) |
| Aniline | N-phenyl-2-methoxybenzenesulfonamide | 263.31 | 85 | >98 |
| Benzylamine | N-benzyl-2-methoxybenzenesulfonamide | 277.34 | 91 | >99 |
| Morpholine | 4-(2-methoxyphenylsulfonyl)morpholine | 257.31 | 88 | >98 |
| Piperidine | 1-(2-methoxyphenylsulfonyl)piperidine | 255.34 | 93 | >97 |
| Cyclohexylamine | N-cyclohexyl-2-methoxybenzenesulfonamide | 271.38 | 82 | >98 |
Causality and Experimental Choices
-
Solvent Selection: Anhydrous aprotic solvents like DCM or THF are chosen to prevent the hydrolysis of the highly reactive this compound.
-
Base Selection: A non-nucleophilic organic base such as TEA or DIEA is used to neutralize the HCl generated during the reaction without competing with the amine nucleophile. An excess of the base is used to drive the reaction to completion.
-
Stoichiometry: A slight excess of the sulfonyl chloride (1.1 equivalents) is often used to ensure complete consumption of the more valuable and diverse amine building blocks.
-
Purification Strategy: High-throughput preparative HPLC-MS is the method of choice for purifying compound libraries. It allows for efficient separation of the desired product from excess reagents and byproducts, and the mass-directed fractionation ensures the collection of the correct compound.
Conclusion
This compound is a valuable and strategic building block for the parallel synthesis of sulfonamide libraries. Its predictable reactivity and the ability of the ortho-methoxy group to favorably modulate the physicochemical properties of the resulting compounds make it an excellent choice for generating diverse libraries for high-throughput screening. The robust and automatable solution-phase protocol described herein provides a reliable method for the efficient production of high-purity sulfonamide libraries, thereby accelerating the pace of drug discovery and development.
References
- Ivanov, I., Manolov, S., Bojilov, D., Dimitrova, D., & Nedialkov, P. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(1), M1879. [Link]
- Wen, W., Wang, Y., Li, Z., Tseng, P. Y., McManus, O. B., Wu, M., ... & Hopkins, C. R. (2015). Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl) benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. ChemMedChem, 10(1), 57-61. [Link]
- Hogg, J. H., & Smith, M. E. B. (2023). SuFEx-enabled high-throughput medicinal chemistry. ChemRxiv. [Link]
- Al-Ghorbani, M., & Al-Salahi, R. (2022). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Egyptian Journal of Chemistry, 65(13), 1-8. [Link]
- Ojo, I. A., & Ejiah, F. N. (2020). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines.
- Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]
- Pinheiro, S., & Pinheiro, A. C. (2013). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. Tetrahedron Letters, 54(32), 4251-4255. [Link]
- Wen, W., et al. (2015). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Chemical Neuroscience, 6(11), 1849-1857. [Link]
- Moody, C. M., & Young, D. W. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 94, 198-216. [Link]
- King, J. F., & As-Saabi, H. (2008). Benzenesulfonyl chloride with primary and secondary amines in aqueous media—Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 86(8), 834-843. [Link]
- Bartzatt, R., Cirillo, S. L. G., & Cirillo, J. D. (2008). Three sulfonamide drugs that inhibit methicillin resistant (MRSA) and susceptible (MSSA) Staphylococcus aureus.
Sources
One-Pot Synthesis of Sulfonamides Using 2-Methoxybenzenesulfonyl Chloride: An Application Note and Protocol
Introduction: The Strategic Value of Sulfonamides and the Efficiency of One-Pot Synthesis
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure of a wide array of therapeutic agents. Its prevalence is a testament to its unique physicochemical properties, acting as a bioisostere for amides while offering enhanced metabolic stability, increased water solubility, and distinct hydrogen bonding capabilities.[1][2] These attributes have led to the incorporation of the sulfonamide moiety in drugs spanning a vast range of indications, including antibacterial, anti-inflammatory, diuretic, and anticancer therapies.[3] The efficient construction of this critical functional group is, therefore, a paramount concern for researchers in drug discovery and development.
One-pot syntheses, which involve multiple reaction steps in a single vessel without the isolation of intermediates, represent a paradigm of efficiency in chemical synthesis.[4] This approach minimizes solvent waste, reduces purification steps, and accelerates the discovery timeline—a trifecta of advantages for high-throughput screening and lead optimization. This application note provides a detailed protocol for the one-pot synthesis of sulfonamides from 2-methoxybenzenesulfonyl chloride, a versatile building block for accessing novel chemical space.
Mechanistic Rationale: The Nucleophilic Substitution Pathway
The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a well-established nucleophilic substitution mechanism at the sulfur center. The sulfur atom in this compound is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.
The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient pentacoordinate intermediate. The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. The subsequent collapse of this intermediate expels the chloride ion as a leaving group, yielding the stable sulfonamide product.
Experimental Workflow: A Visual Guide
The following diagram illustrates the streamlined one-pot workflow for the synthesis of sulfonamides using this compound.
Caption: One-pot sulfonamide synthesis workflow.
Detailed Experimental Protocol
This protocol provides a general method for the one-pot synthesis of a representative sulfonamide from this compound and a primary or secondary amine.
Materials and Equipment:
-
This compound (≥95%)
-
Amine (primary or secondary)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for TLC visualization
-
Equipment for purification (e.g., column chromatography or recrystallization)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM, approximately 5-10 mL per mmol of amine).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool the contents to 0 °C.
-
Addition of Sulfonyl Chloride: In a separate, dry container, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel.
-
Reaction: Add the this compound solution dropwise to the stirred amine solution over a period of 15-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-16 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is complete when the starting amine is no longer visible by TLC.
-
Workup: Upon completion, quench the reaction by adding deionized water (approximately 10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide.
-
Purification: Purify the crude product by either recrystallization (e.g., from ethanol or ethyl acetate/hexane) or silica gel column chromatography to afford the pure sulfonamide.[5]
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction parameters and expected outcomes for the one-pot synthesis of sulfonamides using this compound.
| Parameter | Value/Condition | Rationale |
| Amine Substrate | Primary or Secondary Aliphatic/Aromatic | Broad substrate scope is generally observed. |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic and effectively dissolves reactants. |
| Base | Triethylamine (TEA) or Pyridine | Non-nucleophilic base to neutralize HCl byproduct. |
| Stoichiometry | Amine:Base:Sulfonyl Chloride (1:1.2:1.1) | Slight excess of base and sulfonyl chloride ensures complete consumption of the limiting amine. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermicity of the reaction. |
| Reaction Time | 2 - 16 hours | Dependent on the nucleophilicity of the amine. |
| Typical Yield | 70 - 95% | Generally high yields are achieved after purification. |
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Solvent: Anhydrous DCM is an excellent choice due to its inert nature and ability to dissolve a wide range of organic compounds. The use of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive this compound, which would lead to the formation of the corresponding sulfonic acid and a reduction in yield.
-
Role of the Base: The addition of a tertiary amine base like triethylamine is crucial. It acts as a scavenger for the HCl produced during the reaction. Without the base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Controlled Addition at Low Temperature: The reaction between an amine and a sulfonyl chloride is often exothermic.[6] Adding the sulfonyl chloride solution slowly at 0 °C helps to dissipate the heat generated, preventing potential side reactions and ensuring a more controlled and selective transformation.
-
Aqueous Workup Sequence: The sequential washing with acidic, basic, and neutral solutions is a standard and effective method for removing unreacted starting materials and byproducts. The HCl wash removes excess triethylamine, the NaHCO₃ wash removes any unreacted sulfonyl chloride (by hydrolysis) and other acidic impurities, and the brine wash aids in the removal of water from the organic layer.
Trustworthiness: A Self-Validating System
The protocol described is designed to be a self-validating system through clear and measurable checkpoints:
-
TLC Monitoring: The progress of the reaction can be unequivocally tracked by TLC. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot provides a clear indication of reaction completion.
-
Characterization of the Final Product: The identity and purity of the synthesized sulfonamide can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data for the product will be distinct from the starting materials, providing definitive validation of a successful synthesis. For instance, the proton NMR spectrum should show the characteristic peaks for both the 2-methoxybenzenesulfonyl and the amine moieties, with the disappearance of the N-H proton of the starting amine (for primary amines).
-
Consistent Yields: For a given amine, this protocol should provide reproducible yields, serving as an internal control for the successful execution of the procedure.
References
- One-pot reaction of arylamines with some arylsulfonyl chloride and benzoyl chloride at room temperature. (n.d.). ResearchGate.
- Pedersen, P. S., Blakemore, D. C., Chinigo, G. M., Knauber, T., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21189–21196. [Link]
- Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- Pedersen, P. S., Blakemore, D. C., Chinigo, G. M., Knauber, T., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21189–21196. [Link]
- Conway, B. R., & Knauber, T. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 94, 198–216. [Link]
- Dudley, D. A., & Bunker, K. D. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 297-320). The Royal Society of Chemistry. [Link]
- MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(2), M1879. [Link]
- UCL Discovery. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
- Harmata, M., & Hong, X. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 46(33), 5549-5551. [Link]
- Google Patents. (n.d.). Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride.
- Google Patents. (n.d.). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
- Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (2013). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Advances, 3(44), 21469-21474. [Link]
Sources
Application Notes & Protocols: A Guide to the Scale-Up Synthesis of Sulfonamides Utilizing 2-Methoxybenzenesulfonyl Chloride
Abstract
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1][2] The synthesis of these vital compounds, particularly on a larger scale, necessitates robust, efficient, and well-understood protocols. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of sulfonamides, with a specific focus on the use of 2-methoxybenzenesulfonyl chloride as a key reagent. This application note delves into the underlying chemical principles, provides a detailed step-by-step protocol, outlines critical process parameters and safety considerations, and discusses common challenges and troubleshooting strategies to ensure a successful and scalable synthesis.
Introduction: The Significance of Sulfonamides and this compound
Sulfonamides are a critical class of organic compounds characterized by the -SO₂NR₂ functional group. Their broad spectrum of biological activities has led to their use as antibacterial, anticonvulsant, and anti-inflammatory drugs, among others.[2][3] The reliable construction of the S-N bond is therefore of paramount importance in pharmaceutical development.[1]
The most common and classic method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[2][3] this compound is a particularly useful building block in this regard. The methoxy group can influence the physicochemical properties of the final sulfonamide, such as solubility and lipophilicity, and can also serve as a handle for further synthetic modifications.[4] Scaling up this reaction from the benchtop to larger reactors presents unique challenges that require careful consideration of reaction kinetics, heat transfer, mass transfer, and safety.
Mechanistic Rationale and Core Principles
The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic substitution reaction at the sulfur atom. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction.[5]
The general mechanism can be outlined as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the this compound.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.
-
Chloride Elimination and Proton Transfer: The intermediate collapses, eliminating a chloride ion and a proton. The liberated proton is neutralized by the base present in the reaction mixture.
It is crucial to carry out the reaction under anhydrous conditions, as sulfonyl chlorides are highly susceptible to hydrolysis, which converts them into the unreactive sulfonic acid, thereby reducing the yield.[5]
Detailed Scale-Up Synthesis Protocol
This protocol details a general procedure for the synthesis of a sulfonamide from this compound and a generic primary or secondary amine on a multi-gram scale.
Materials and Reagents
-
This compound (ensure high purity)
-
Primary or Secondary Amine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[5]
-
Triethylamine (TEA) or Pyridine (distilled and stored over KOH)[5]
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol or Isopropanol (for recrystallization)[5]
Equipment
-
Multi-neck, round-bottom flask of appropriate size, equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and an addition funnel.
-
Heating/cooling mantle or a suitable temperature-controlled bath.
-
Condenser (if reflux is required).
-
Separatory funnel.
-
Rotary evaporator.
-
Buchner funnel and vacuum flask.
Reaction Procedure
-
Reactor Setup: Assemble the reaction flask and ancillary equipment. Ensure all glassware is thoroughly dried to prevent hydrolysis of the sulfonyl chloride.[5] Purge the entire system with dry nitrogen or argon.
-
Reagent Charging: To the reaction flask, add the amine (1.0 equivalent) and anhydrous dichloromethane (or another suitable inert solvent). Begin stirring to ensure a homogenous solution or suspension.
-
Base Addition: Add triethylamine (1.1-1.2 equivalents) to the reaction mixture.[5]
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous dichloromethane and add it to the addition funnel. Add the sulfonyl chloride solution dropwise to the cooled, stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.[5]
Work-up and Isolation
-
Quenching: Once the reaction is complete, cool the mixture again to 0-5 °C and slowly quench by adding 1 M HCl to neutralize the excess base.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[4]
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude sulfonamide.
Purification
Recrystallization is the most common and effective method for purifying solid sulfonamides.[5]
-
Solvent Selection: Identify a suitable solvent or solvent system for recrystallization. Common choices include ethanol, isopropanol, or mixtures of ethanol and water.[5][6]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel, wash with a small amount of cold solvent, and dry under vacuum.
Critical Process Parameters and Data Presentation
Successful scale-up hinges on the precise control of several key parameters. The following table summarizes these critical factors and their rationale.
| Parameter | Recommended Range | Rationale |
| Amine to Sulfonyl Chloride Ratio | 1 : 1.05-1.1 | A slight excess of the sulfonyl chloride can help drive the reaction to completion. |
| Base Equivalents | 1.1 - 1.2 eq. | Ensures complete neutralization of the HCl byproduct without interfering with the reaction.[5] |
| Reaction Temperature | 0-25 °C | Initial cooling controls the exotherm of the reaction. Subsequent warming to room temperature allows for completion. |
| Solvent | Anhydrous DCM or THF | Inert solvents that dissolve the reactants and do not react with the sulfonyl chloride.[5] |
| Addition Rate | Slow, dropwise | Controls the reaction exotherm and prevents the formation of side products. |
Visualizing the Workflow and Mechanism
To aid in the understanding of the process, the following diagrams illustrate the overall workflow and the chemical reaction mechanism.
Caption: A flowchart illustrating the key stages of the scaled-up sulfonamide synthesis.
Caption: The mechanistic pathway of sulfonamide formation.
Safety Considerations
Safety is paramount in any chemical synthesis, especially during scale-up.
-
This compound: This reagent is corrosive and moisture-sensitive.[7][8] It can cause severe skin burns and eye damage.[9] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
-
Amines: Many amines are toxic and/or corrosive. Consult the Safety Data Sheet (SDS) for the specific amine being used.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with appropriate engineering controls.
-
Reaction Exotherm: The reaction of a sulfonyl chloride with an amine is exothermic. Proper cooling and slow addition of the sulfonyl chloride are critical to control the reaction temperature and prevent a runaway reaction.
-
Pressure Build-up: The generation of HCl gas can lead to pressure build-up in a closed system. Ensure the reaction is conducted in a system that is either open to an inert gas line or equipped with a pressure relief device.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Hydrolysis of sulfonyl chloride.[5] - Incomplete reaction. - Loss of product during work-up or purification. | - Ensure all glassware is dry and use anhydrous solvents.[5] - Extend reaction time or slightly increase temperature. - Optimize work-up and recrystallization procedures. |
| Formation of Side Products | - Reaction temperature too high. - Use of a nucleophilic base. - For primary amines, potential for bis-sulfonylation.[5] | - Maintain strict temperature control. - Use a non-nucleophilic base like triethylamine or pyridine.[5] - Use a slight excess of the amine to favor monosulfonylation.[5] |
| Difficult Purification | - Oiling out during recrystallization. - Impurities co-crystallizing with the product. | - Try a different recrystallization solvent or a solvent mixture.[5] - Consider column chromatography if recrystallization is ineffective. |
Conclusion
The scale-up synthesis of sulfonamides using this compound is a robust and widely applicable method. By understanding the underlying chemical principles, carefully controlling critical process parameters, and adhering to strict safety protocols, researchers and drug development professionals can successfully and efficiently produce these important compounds on a larger scale. This application note provides a solid foundation for the development of specific, optimized protocols for a wide range of sulfonamide targets.
References
- J. Am. Chem. Soc. 2019, 141, 13, 5358–5362. ([Link])
- J. Org. Chem. 2006, 71, 23, 8977–8980. ([Link])
- Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. ([Link])
- RSC Adv., 2021, 11, 33503-33525. ([Link])
- Chemistry & Biology Interface, Vol. 8 (4), 2018, 194-213. ([Link])
- Angew. Chem. Int. Ed. 2019, 58, 14240-14244. ([Link])
- Int. J. Mol. Sci. 2008, 9, 874-898. ([Link])
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. ([Link])
- NIH Public Access.
- ResearchGate.
- Organic Syntheses. Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. ([Link])
- Google Patents.
- ResearchGate.
- Angew. Chem. Int. Ed. 2019, 131, 14378-14382. ([Link])
- ResearchGate. Development of the Large-Scale Preparation of 2-(Methanesulfonyl)benzenesulfonyl Chloride. ([Link])
- UCL Discovery. 4-Cyano-2-methoxybenzenesulfonyl Chloride. ([Link])
- J. Am. Chem. Soc. 2022, 144, 26, 11631–11638. ([Link])
- NIH Public Access. Modular Two-Step Route to Sulfondiimidamides. ([Link])
- Environ. Sci. Pollut. Res. 2021, 28, 19891–19908. ([Link])
- Organic Chemistry Portal. Mild and General Method for the Synthesis of Sulfonamides. ([Link])
- PubMed. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. ([Link])
- Molecules 2018, 23, 2495. ([Link])
- YouTube. Higher purity. Higher yield.
- RSC Advances. ([Link])
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Application Notes and Protocols: The Strategic Use of 2-Methoxybenzenesulfonyl Chloride in the Synthesis of Kinase Inhibitors
Introduction: The Sulfonamide Scaffold in Modern Kinase Inhibition
Protein kinases are fundamental enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1][2] Small molecule kinase inhibitors have revolutionized treatment paradigms, and within this class of therapeutics, the sulfonamide functional group (-SO₂NR₂) has emerged as a privileged scaffold.[3][4]
The sulfonamide moiety is not merely a passive linker; its unique physicochemical properties are integral to its success. It is hydrolytically stable, and its tetrahedral geometry allows it to act as a transition state isostere.[3] Crucially, the sulfonyl oxygens and the N-H proton can participate in a network of hydrogen-bonding interactions within the ATP-binding pocket of kinases, significantly enhancing binding affinity and selectivity.[5]
The most direct and common method for constructing this vital linkage is the reaction of a primary or secondary amine with a sulfonyl chloride (R-SO₂Cl).[6][7] The choice of the 'R' group on the sulfonyl chloride is a critical decision in drug design, as it profoundly influences the final compound's biological activity and pharmacokinetic profile. This guide focuses on a particularly valuable reagent in the medicinal chemist's toolbox: 2-Methoxybenzenesulfonyl chloride .
Causality of Use: Why this compound?
The selection of this compound is not arbitrary; it is a strategic choice driven by the unique attributes the 2-methoxy group imparts to the resulting sulfonamide.
-
Conformational Constraint and Binding Interactions: The ortho-methoxy group can influence the rotational barrier around the S-N bond and the aryl-S bond. This conformational constraint can lock the molecule into a bioactive conformation that fits more precisely into the target kinase's active site. The methoxy group itself, while a weak hydrogen bond acceptor, can engage in specific, favorable interactions with amino acid residues, further enhancing binding affinity.[8]
-
Modulation of Physicochemical Properties: Introducing the 2-methoxybenzenesulfonyl group allows for fine-tuning of the molecule's properties. It can be used to adjust lipophilicity, a key parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[9]
-
Metabolic Stability: The amide bond is known for its metabolic stability, and the sulfonamide linkage is even more robust.[8] The specific substitution pattern on the aromatic ring can also influence susceptibility to metabolic enzymes like cytochrome P450s.
Application Showcase: Synthesis of a Key Precursor for a Bosutinib-Type Kinase Inhibitor
To illustrate the practical application of this compound, we will detail the synthesis of a key sulfonamide intermediate. Bosutinib is a potent dual inhibitor of Src and Abl kinases used in the treatment of chronic myelogenous leukemia (CML).[10][11] While various synthetic routes exist, the formation of a sulfonamide bond is a representative transformation in the synthesis of many kinase inhibitors. Here, we demonstrate the coupling of this compound with 2,4-dichloro-5-methoxyaniline, a core fragment of Bosutinib.[12]
The reaction proceeds via a classic nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the highly electrophilic sulfur atom of the sulfonyl chloride.[13] This is followed by the elimination of a chloride ion and deprotonation of the nitrogen by a base to yield the stable N-(2,4-dichloro-5-methoxyphenyl)-2-methoxybenzenesulfonamide.
Experimental Protocols
Protocol 1: Synthesis of N-(2,4-dichloro-5-methoxyphenyl)-2-methoxybenzenesulfonamide
This protocol provides a reliable, step-by-step method for the synthesis, purification, and characterization of the target sulfonamide.
Materials and Equipment:
-
2,4-dichloro-5-methoxyaniline
-
This compound[14]
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and UV lamp
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloro-5-methoxyaniline (1.0 eq.) in anhydrous DCM (approx. 10 mL per mmol of aniline).
-
Base Addition: Cool the solution to 0 °C using an ice bath. With stirring, slowly add anhydrous pyridine (1.5 eq.) to the solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cooled aniline solution over 20-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes/Ethyl Acetate mobile phase).
-
Work-up: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to obtain the pure sulfonamide.[9]
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Data Presentation: Reagent Summary
| Reagent | Mol. Weight ( g/mol ) | Equivalents | Role |
| 2,4-dichloro-5-methoxyaniline | 192.03 | 1.0 | Nucleophile |
| This compound | 206.64 | 1.1 | Electrophile |
| Pyridine | 79.10 | 1.5 | Base (HCl scavenger) |
| Dichloromethane (DCM) | 84.93 | - | Solvent |
Visualization of Key Processes
To better illustrate the workflow and the biological context, the following diagrams are provided.
Caption: Mechanism of kinase inhibition by a small molecule.
Safety and Handling Considerations
-
This compound is corrosive and moisture-sensitive. [15]It causes severe skin burns and eye damage. [15]Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a tightly closed container in a dry place. [15]* Anhydrous solvents like DCM are volatile and should be handled in a fume hood.
-
Pyridine and Triethylamine are flammable and have strong odors. Use in a well-ventilated area.
-
The reaction work-up involves acids and bases; handle with care.
Conclusion
This compound is a highly effective and strategic building block for the synthesis of sulfonamide-containing kinase inhibitors. Its utility extends beyond simply forming a stable linkage; the ortho-methoxy group provides a powerful tool for medicinal chemists to modulate the conformational, electronic, and physicochemical properties of the final drug candidate. The detailed protocol provided herein for the synthesis of a key Bosutinib-type precursor demonstrates a robust and reproducible method, highlighting the reagent's practical importance in the drug discovery and development pipeline.
References
- 2-(2-Methoxybenzene-1-sulfonyl)aniline | 61174-30-9 | Benchchem. (n.d.).
- Bosutinib synthesis - ChemicalBook. (n.d.).
- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (n.d.).
- 4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. (n.d.).
- Kumar, P., Rahim, M., Yaman, S. M., & Mhetre, S. (n.d.). New Route for the synthesis of Bosutinib. Der Pharma Chemica.
- This compound, 95% 250 mg | Buy Online | Thermo Scientific Chemicals. (n.d.).
- This compound - MySkinRecipes. (n.d.).
- Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC - NIH. (n.d.).
- Application Notes and Protocols: Synthesis of Amides from 2-Methoxybenzoyl Chloride and Anilines - Benchchem. (n.d.).
- This compound | 10130-87-7 - ChemicalBook. (n.d.).
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (2021, October 8).
- New Synthetic Process for Bosutinib - ResearchGate. (n.d.).
- WO2015198249A1 - Process for preparation of bosutinib - Google Patents. (n.d.).
- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem. (n.d.).
- Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry - Benchchem. (n.d.).
- 4-Cyano-2-methoxybenzenesulfonyl Chloride - UCL Discovery. (n.d.).
- This compound | 10130-87-7 - Sigma-Aldrich. (n.d.).
- Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed. (2024, April 29).
- Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed. (n.d.).
- Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry - PubMed. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Bosutinib synthesis - chemicalbook [chemicalbook.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. This compound [myskinrecipes.com]
- 15. This compound, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Notes and Protocols for 2-Methoxybenzenesulfonyl Chloride in Agricultural Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-methoxybenzenesulfonyl chloride as a key intermediate in the synthesis of agriculturally significant compounds, with a primary focus on the sulfonylurea class of herbicides.
Introduction: The Strategic Importance of the 2-Methoxybenzenesulfonyl Moiety
This compound is a vital reagent in organic synthesis, particularly valued as a precursor for introducing the 2-methoxybenzenesulfonyl group into larger molecules.[1] In the realm of agricultural chemistry, this structural motif is a cornerstone in the development of highly potent and selective herbicides. Its strategic placement within a molecule can significantly influence biological activity, metabolic stability, and environmental persistence. The primary application of this compound in this field is in the synthesis of sulfonylurea herbicides, a class of compounds renowned for their high efficacy at exceptionally low application rates.[2]
Core Application: Synthesis of Sulfonylurea Herbicides
Sulfonylurea herbicides are a critical tool in modern agriculture for the management of broadleaf weeds and grasses.[3] Their commercial success is attributed to their low toxicity to mammals and their ability to provide effective weed control with minimal environmental impact.[3][4]
Mechanism of Action: Targeting a Plant-Specific Enzyme
The herbicidal activity of sulfonylureas stems from their potent and specific inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2] This enzyme is pivotal in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth.[3] As this metabolic pathway is absent in animals, sulfonylurea herbicides exhibit a high degree of selectivity and low mammalian toxicity.[4] The inhibition of ALS leads to a rapid cessation of cell division and plant growth, ultimately resulting in plant death.
Caption: Mechanism of action of sulfonylurea herbicides.
Protocol: Synthesis of a Model Sulfonylurea Herbicide
The following protocol outlines the synthesis of a hypothetical sulfonylurea herbicide, "Methoxy-sulfuron," using this compound as the starting material. This two-step synthesis is based on established methodologies for commercial sulfonylurea herbicides.[2]
Step 1: Synthesis of 2-Methoxybenzenesulfonyl Isocyanate
This initial step involves the conversion of the sulfonyl chloride to a more reactive isocyanate intermediate. Phosgene or a phosgene equivalent is typically used for this transformation.[2][5]
Materials:
-
This compound
-
Anhydrous toluene
-
20% solution of phosgene in toluene (or a suitable phosgene substitute like triphosgene)
-
Dry reaction vessel with a reflux condenser and nitrogen inlet
-
Scrubber with aqueous sodium hydroxide and activated carbon
Procedure:
-
Under a nitrogen atmosphere, charge a solution of this compound in anhydrous toluene into a dry reaction vessel.
-
Heat the solution to reflux (approximately 110°C).
-
Add the 20% phosgene solution dropwise to the refluxing mixture over 1-2 hours.
-
Monitor the reaction by IR spectroscopy for the disappearance of the sulfonamide precursor and the appearance of the isocyanate peak (around 2250 cm⁻¹).[2]
-
After the addition is complete, continue refluxing for an additional 2-3 hours to ensure complete conversion.[2]
-
Cool the reaction mixture to room temperature and purge with dry nitrogen to remove excess phosgene, passing the off-gas through the scrubber.
-
Remove the solvent under reduced pressure to yield the crude 2-methoxybenzenesulfonyl isocyanate, which can be used in the next step without further purification.
Step 2: Synthesis of "Methoxy-sulfuron"
The final step is the condensation of the isocyanate intermediate with an appropriate amino-heterocycle to form the sulfonylurea bridge.[2]
Materials:
-
2-Methoxybenzenesulfonyl isocyanate (from Step 1)
-
2-Amino-4,6-dimethoxypyrimidine
-
Anhydrous acetonitrile
-
Triethylamine (catalytic amount)
-
Dry reaction vessel with a nitrogen inlet
Procedure:
-
Suspend 2-amino-4,6-dimethoxypyrimidine in anhydrous acetonitrile in a dry reaction vessel under a nitrogen atmosphere.
-
Add a catalytic amount of triethylamine to the suspension.
-
Add a solution of 2-methoxybenzenesulfonyl isocyanate in anhydrous acetonitrile dropwise to the suspension at room temperature over 30-60 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the crude product with diethyl ether, filter, and wash with cold diethyl ether to remove unreacted starting materials.[2]
-
Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to afford the purified "Methoxy-sulfuron" as a white solid.
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfonylurea - Wikipedia [en.wikipedia.org]
- 4. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN1171197A - Method for synthesizing herbicide of sulfonylureas - Google Patents [patents.google.com]
Application Notes and Protocols for 2-Methoxybenzenesulfonyl Chloride as a Derivatizing Agent for GC and HPLC
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking Chromatographic Performance with 2-Methoxybenzenesulfonyl Chloride
In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the derivatization of analytes is a critical step to enhance their detectability and improve chromatographic performance. For compounds bearing amine and phenolic functional groups, which are prevalent in drug molecules, metabolites, and biological signaling molecules, direct analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be challenging due to their polarity, low volatility, and poor detector response. This compound emerges as a strategic derivatizing agent to address these challenges.
This comprehensive guide provides detailed application notes and protocols for the use of this compound in derivatizing primary and secondary amines, as well as phenols, for subsequent analysis by GC and HPLC. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and present expected analytical performance data.
The Scientific Rationale: Why this compound?
The efficacy of this compound as a derivatizing agent is rooted in the fundamental principles of nucleophilic substitution. The sulfonyl chloride group (-SO₂Cl) is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making the sulfur atom susceptible to nucleophilic attack.
Mechanism of Derivatization:
The derivatization reaction proceeds via a nucleophilic attack by the lone pair of electrons on the nitrogen atom of an amine or the oxygen atom of a phenoxide ion on the electrophilic sulfur atom of this compound. This is followed by the elimination of a chloride ion, forming a stable sulfonamide or a sulfonate ester, respectively. The reaction is typically carried out under basic conditions to deprotonate the amine or phenol, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.[1][2]
Figure 3: Workflow for the derivatization of phenols with this compound for GC-MS analysis.
Typical GC-MS Conditions
| Parameter | Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 80°C (hold 2 min), then 10°C/min to 300°C (hold 5 min) |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| MS Transfer Line | 290°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-550 amu |
Expected Performance Data and Mass Spectral Characteristics
| Analyte | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Phenol | ~15.2 | 264 (M+), 171, 107, 77 |
| p-Cresol | ~16.1 | 278 (M+), 171, 107, 91 |
| 2,4-Dichlorophenol | ~18.5 | 332/334/336 (M+), 171, 145, 107 |
| Pentachlorophenol | ~22.3 | 432/434/436 (M+), 171, 265 |
Note: Retention times are approximate and will vary. Mass fragments include the molecular ion (M+) and characteristic fragments from the 2-methoxybenzenesulfonyl moiety and the phenol.
Trustworthiness and Self-Validating Systems
To ensure the reliability and accuracy of the analytical data, the following quality control measures should be integrated into the protocols:
-
Internal Standards: The use of a structurally similar internal standard that is not present in the sample is crucial to correct for variations in sample preparation, derivatization efficiency, and instrument response.
-
Calibration Curves: A multi-point calibration curve should be prepared using standards of the target analytes derivatized in the same manner as the samples. The linearity of the response should be verified over the expected concentration range.
-
Quality Control Samples: Analyze quality control samples at low, medium, and high concentrations alongside the unknown samples to monitor the accuracy and precision of the method.
-
Method Blanks: A method blank (a sample without the analyte that is processed through the entire procedure) should be analyzed to check for any contamination from reagents or the environment.
-
Derivatization Efficiency: To ensure the derivatization reaction has gone to completion, it is advisable to analyze a series of standards with increasing concentrations of the derivatizing reagent to confirm that the analyte response reaches a plateau.
Conclusion
This compound is a valuable and versatile derivatizing agent for the analysis of amines and phenols by both HPLC and GC. By converting these polar analytes into less polar, more volatile, and more easily detectable derivatives, this reagent significantly enhances the capabilities of chromatographic methods. The protocols outlined in this guide provide a solid foundation for researchers to develop and validate robust and sensitive analytical methods for a wide range of applications in drug development and other scientific disciplines. The key to successful implementation lies in careful optimization of the derivatization and chromatographic conditions for the specific analytes of interest and the sample matrix.
References
- Ngassa, F. N., & Tepe, J. J. (2006). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Arkivoc, 2006(15), 188-198.
Sources
Troubleshooting & Optimization
Common side reactions with 2-Methoxybenzenesulfonyl chloride
Introduction
Welcome to the technical support center for 2-Methoxybenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use in organic synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. This compound is a valuable reagent for the synthesis of sulfonamides and other sulfur-containing compounds. However, like all reactive chemicals, its use can sometimes lead to unexpected outcomes. This guide, presented in a question-and-answer format, directly addresses specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is predominantly used as a reagent for the synthesis of sulfonamides, which are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] It is also used to introduce the 2-methoxybenzenesulfonyl protecting group for amines. The methoxy group can modulate the electronic and steric properties of the resulting sulfonamide, potentially influencing its biological activity and pharmacokinetic properties.
Q2: What are the main safety precautions I should take when handling this compound?
This compound is a corrosive solid that is sensitive to moisture.[2][3] It can cause severe skin burns and eye damage.[2][4][5][6] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent hydrolysis.[3]
Q3: How does the ortho-methoxy group influence the reactivity of the sulfonyl chloride?
The methoxy group at the ortho position is electron-donating, which can influence the reactivity of the sulfonyl chloride in two primary ways. Firstly, by donating electron density to the aromatic ring, it can slightly reduce the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride, potentially slowing down the rate of nucleophilic attack.[7] Secondly, the ortho-substituent can exert steric effects that may influence the approach of the nucleophile. Interestingly, some studies on ortho-alkyl substituted benzenesulfonyl chlorides have shown an unexpected acceleration of nucleophilic substitution, suggesting that the interplay of steric and electronic effects can be complex.[7]
Troubleshooting Common Side Reactions
This section provides a detailed troubleshooting guide for the most common side reactions observed when using this compound.
Issue 1: Low Yield of the Desired Sulfonamide and Presence of a Water-Soluble Impurity
Symptom: Your reaction yields a low amount of the expected sulfonamide, and you observe a significant amount of a polar, water-soluble byproduct during aqueous workup.
Probable Cause: The most common side reaction with sulfonyl chlorides is hydrolysis, where the reagent reacts with water to form the corresponding sulfonic acid, in this case, 2-methoxybenzenesulfonic acid.[8] This is especially prevalent if the reaction is run under non-anhydrous conditions or if the amine nucleophile is used as a hydrochloride salt without sufficient base to neutralize the HCl and the HCl generated during the reaction.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120 °C) for several hours and cool under a stream of inert gas (nitrogen or argon).
-
Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
-
Ensure your amine and any base used (e.g., pyridine, triethylamine) are dry.
-
-
Choice of Base:
-
Use a non-nucleophilic organic base like pyridine or triethylamine. Use of inorganic bases like NaOH or K2CO3 in biphasic systems can sometimes promote hydrolysis.
-
If using an amine hydrochloride salt, use at least two equivalents of base: one to free the amine and one to scavenge the HCl produced during the reaction.
-
-
Reaction Setup:
-
Perform the reaction under an inert atmosphere to prevent the ingress of atmospheric moisture.
-
Add the this compound solution dropwise to the solution of the amine at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.
-
Visualizing the Problem and Solution:
Caption: Desired reaction vs. hydrolysis side reaction.
Issue 2: Formation of a Double-Sulfonylated Byproduct with Primary Amines
Symptom: When using a primary amine (R-NH2), you observe the formation of a less polar byproduct in addition to your desired sulfonamide, which is often difficult to separate.
Probable Cause: Primary amines can react twice with the sulfonyl chloride to form a bis-sulfonated byproduct, R-N(SO2Ar)2. This is more likely to occur if an excess of the sulfonyl chloride is used or if the reaction conditions are too harsh.
Troubleshooting Protocol:
-
Control Stoichiometry:
-
Use a slight excess of the primary amine (1.1 to 1.2 equivalents) relative to the this compound.
-
Alternatively, use the amine as the limiting reagent and carefully monitor the reaction to stop it once the starting amine is consumed.
-
-
Slow Addition:
-
Add the this compound solution dropwise to the amine solution at a low temperature (e.g., 0 °C). This maintains a low concentration of the sulfonyl chloride, disfavoring the second sulfonylation.
-
-
Purification:
-
If the bis-sulfonated product does form, separation can often be achieved by column chromatography, as the bis-sulfonated product is typically less polar than the mono-sulfonated product.
-
Visualizing the Reaction Pathway:
Caption: Formation of mono- vs. bis-sulfonated products.
Issue 3: Potential for Demethylation of the Ortho-Methoxy Group
Symptom: You observe a more polar byproduct than your expected sulfonamide, and its mass spectrum is consistent with the loss of a methyl group (14 Da).
Probable Cause: While less common under standard sulfonylation conditions, the ortho-methoxy group could potentially be cleaved to a hydroxyl group, especially if harsh conditions are employed (e.g., strong Lewis acids, high temperatures, or prolonged reaction times with certain bases). This would result in the formation of a 2-hydroxybenzenesulfonamide derivative. The major route of elimination of some drugs containing a methoxyphenyl group is through hepatic biotransformation, which includes o-demethylation, indicating the chemical feasibility of this transformation.[9]
Troubleshooting Protocol:
-
Moderate Reaction Conditions:
-
Avoid high reaction temperatures. Most sulfonamide formations proceed well at temperatures ranging from 0 °C to room temperature.
-
Use milder bases. Strong bases like sodium hydride or organolithium reagents should be used with caution as they might promote demethylation. Pyridine or triethylamine are generally safer choices.
-
Minimize reaction times. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed.
-
-
Characterization of the Byproduct:
-
Isolate the polar byproduct and characterize it by NMR and mass spectrometry. In the 1H NMR spectrum, the disappearance of the methoxy singlet (around 3.8-4.0 ppm) and the appearance of a broad singlet for the phenolic proton would be indicative of demethylation. The mass spectrum would show a molecular ion corresponding to the demethylated product.
-
Issue 4: Unwanted Electrophilic Aromatic Substitution
Symptom: You observe the formation of byproducts with a higher molecular weight, and the mass spectrum suggests the addition of an electrophile (e.g., Cl, NO2) to the aromatic ring.
Probable Cause: The methoxy group is an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[10] If your reaction mixture contains potential electrophiles, unwanted side reactions on the 2-methoxy-substituted ring can occur. For instance, if using a chlorinated solvent under Lewis acidic conditions, chlorination of the ring is a possibility.
Troubleshooting Protocol:
-
Choice of Solvent and Reagents:
-
Use non-reactive solvents. Ethereal solvents like THF or diethyl ether, or hydrocarbon solvents like toluene, are generally preferred over chlorinated solvents if there's a risk of ring chlorination.
-
Ensure all reagents are pure and free from electrophilic contaminants.
-
-
Inert Atmosphere:
-
Running the reaction under an inert atmosphere of nitrogen or argon can prevent side reactions with atmospheric components, such as the formation of NOx species that could lead to nitration if nitric acid is present as an impurity.
-
Data Summary and Characterization
| Potential Side Product | Molecular Weight Change | Key ¹H NMR Signals | Troubleshooting Priority |
| 2-Methoxybenzenesulfonic acid | +18 (from H₂O) | Absence of amine protons, broad acidic proton. | High (Very Common) |
| Bis-sulfonated amine | + MW of ArSO₂ | Disappearance of N-H proton, complex aromatic region. | High (with primary amines) |
| 2-Hydroxybenzenesulfonamide derivative | -14 (loss of CH₂) | Disappearance of O-CH₃ singlet, appearance of broad O-H singlet. | Medium (Condition dependent) |
| Ring-chlorinated derivative | +34.5 (for ³⁵Cl) | More complex aromatic splitting pattern. | Low (Condition dependent) |
Experimental Protocols
Protocol 1: Standard Procedure for Sulfonamide Synthesis
-
To a solution of the amine (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water (10 mL) and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Purification to Remove Sulfonic Acid Byproduct
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution thoroughly with a saturated aqueous solution of sodium bicarbonate (3 x 20 mL). The 2-methoxybenzenesulfonic acid will be converted to its sodium salt and extracted into the aqueous layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude sulfonamide.
References
- Arshad, M., et al. (2010). N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2976. [Link]
- Wikipedia Contributors. (2023). Sulfonyl halide. In Wikipedia, The Free Encyclopedia. [Link]
- King, J. F., & Rathore, R. (1990). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. [Link]
- O'Ferrall, R. A. M., & King, J. F. (1986). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 58(9), 1223-1230. [Link]
- PubChem. This compound. [Link]
- Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]
- Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1447. [Link]
- LibreTexts Chemistry. (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]
- Bartzatt, R., Cirillo, S. L. G., & Cirillo, J. D. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 766-781. [Link]
- Rogalewicz, F., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- ResearchGate. Tools for Purifying the Product. [Link]
- Organic Syntheses. Benzenesulfonyl chloride. [Link]
- DailyMed. Label: DERAMAXX- deracoxib tablet, chewable. [Link]
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- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mzCloud – 4 Phenolsulfonic acid [mzcloud.org]
- 5. spectrabase.com [spectrabase.com]
- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. DailyMed - DERAMAXX- deracoxib tablet, chewable [dailymed.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Reaction Products from 2-Methoxybenzenesulfonyl Chloride
Welcome to our specialized technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of reaction products derived from 2-methoxybenzenesulfonyl chloride. The synthesis of sulfonamides is a cornerstone of medicinal chemistry, and robust purification is critical for obtaining reliable downstream data.[1] This guide moves beyond simple protocols to explain the chemical principles behind each step, empowering you to make informed decisions and overcome common purification challenges.
Section 1: Initial Workup & Common Impurity Removal (FAQs)
This section addresses the most frequent issues encountered immediately following the reaction. A proper aqueous workup is the foundation of a successful purification.
Q1: What is the standard aqueous workup procedure for a reaction involving this compound?
A1: A standard workup is designed to quench the reaction and remove the most common and easily separable impurities. It typically involves partitioning the reaction mixture between an organic solvent and water, followed by a series of washes.
A typical procedure is as follows:
-
Cool the reaction mixture in an ice bath.
-
Slowly add deionized water to quench any remaining reactive species.
-
Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[1][2]
-
Perform sequential washes of the organic layer: first with a dilute acid, then a dilute base, and finally with a saturated brine solution.[3]
-
Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[1][3]
Q2: My analysis (TLC, LC-MS) shows the presence of the starting amine. How can I remove it?
A2: Unreacted primary or secondary amines are basic and can be readily removed with an acidic wash during the workup.[3]
Expert Insight: After extracting your product into an organic solvent, wash the organic layer with a dilute aqueous acid solution, such as 1M HCl. The amine will be protonated to form an ammonium salt, which is highly soluble in the aqueous layer and will be partitioned out of the organic phase. This technique is effective provided your target sulfonamide is stable under acidic conditions.[3]
Q3: I have a persistent, highly polar impurity that is difficult to remove. What is it and how do I get rid of it?
A3: This is very likely 2-methoxybenzenesulfonic acid , the hydrolysis product of your starting material. Sulfonyl chlorides are highly sensitive to moisture, and some degree of hydrolysis is almost inevitable.[4][5]
Solution: This acidic impurity is best removed with a basic aqueous wash. During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base.[3][6] The sulfonic acid is deprotonated to its corresponding sodium salt, which is insoluble in the organic solvent and is washed away in the aqueous phase.
Q4: After reacting this compound with a primary amine (R-NH₂), my TLC shows two distinct product spots. What is the likely side product?
A4: With primary amines, a common side product is the bis-sulfonated amine , R-N(SO₂Ar)₂.[3] This occurs when a second molecule of the sulfonyl chloride reacts with the newly formed sulfonamide.
Mitigation Strategy: This side reaction is favored when an excess of the sulfonyl chloride is used or if the reaction conditions allow for the deprotonation of the sulfonamide nitrogen. To favor the desired mono-sulfonylation, use a 1:1 stoichiometry of amine to sulfonyl chloride and consider adding the sulfonyl chloride slowly to the amine solution.[3] Separating the mono- and bis-sulfonated products almost always requires column chromatography due to their similar polarities.
Section 2: Troubleshooting Crystallization
Recrystallization is a powerful technique for purifying solid products, but it can present challenges.
Q5: My product has "oiled out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase instead of a crystalline solid.[7] This often happens when the melting point of your product (especially if impure) is lower than the boiling point of the solvent or when the cooling rate is too rapid.[7]
Troubleshooting Steps:
-
Re-heat and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[7]
-
Slow Down Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal lattice formation.[7]
-
Change Solvent System: The solvent may be too nonpolar. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective. Experiment with different solvent ratios to find the optimal system.[7]
Q6: No crystals are forming, even after the solution has fully cooled. What is the problem?
A6: This is typically due to one of two issues: either too much solvent was used, preventing the solution from becoming saturated upon cooling, or the solution is supersaturated and requires initiation.[7]
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth. Alternatively, add a tiny "seed" crystal of the pure compound if available.[7]
-
Reduce Solvent Volume: If induction fails, gently heat the solution and evaporate some of the solvent to increase the concentration of the product. Then, allow it to cool again slowly.
Section 3: Optimizing Column Chromatography
When recrystallization is not feasible or fails to provide adequate purity, column chromatography is the method of choice.
Q7: My product and impurities are co-eluting during silica gel chromatography. How can I improve the separation?
A7: Poor resolution is a common issue that can be solved by systematically modifying the chromatographic conditions.
Optimization Strategies:
-
Implement Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase (e.g., 100% hexanes) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate). This will help separate compounds with close polarities.[8]
-
Change the Stationary Phase: If silica gel fails, consider alternative stationary phases. For sulfonamides, amide-modified or aminopropyl-packed columns have demonstrated different and sometimes superior selectivity.[8][9] Reverse-phase (C8 or C18) columns offer an orthogonal separation mechanism and are also a powerful option.[8]
-
Adjust Mobile Phase pH: For ionizable compounds like sulfonamides, small additions of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase can alter the retention behavior of impurities and potentially improve resolution.[8]
Q8: Are there any stability concerns when purifying this compound products on silica gel?
A8: Yes, caution is warranted. While the resulting sulfonamides are generally stable, some substituted sulfonyl chlorides themselves have been reported to be unstable on silica gel, leading to degradation.[1][2] If you are attempting to purify a sulfonyl chloride product, it is critical to run a small-scale test first. If degradation is observed, consider alternative purification methods like recrystallization or using a different stationary phase such as alumina.
Data & Protocols
Table 1: Summary of Common Impurities and Removal Strategies
| Impurity | Chemical Nature | Identification | Primary Removal Method |
| Unreacted Amine (R-NH₂) | Basic | TLC, LC-MS | Aqueous wash with dilute acid (e.g., 1M HCl).[3] |
| 2-Methoxybenzenesulfonic Acid | Acidic, Highly Polar | TLC, LC-MS | Aqueous wash with mild base (e.g., sat. NaHCO₃).[3] |
| Bis-Sulfonated Amine (R-N(SO₂Ar)₂) | Neutral, Less Polar than Product | TLC, LC-MS | Silica Gel Column Chromatography.[3] |
| Triethylamine/Pyridine | Basic | NMR, Smell | Aqueous wash with dilute acid (e.g., 1M HCl).[4] |
Protocol 1: Standard Aqueous Workup
-
Quench: Cool the reaction mixture to 0 °C and slowly add 20 mL of deionized water.
-
Extract: Transfer the mixture to a separatory funnel, add 50 mL of ethyl acetate, and shake vigorously. Allow the layers to separate and drain the aqueous layer.
-
Acid Wash: Add 20 mL of 1M HCl to the funnel, shake, and drain the aqueous layer. This removes basic impurities.[3]
-
Base Wash: Add 20 mL of saturated NaHCO₃ solution, shake, and drain the aqueous layer. This removes acidic impurities.[3]
-
Brine Wash: Add 20 mL of saturated NaCl solution to remove residual water, shake, and drain the aqueous layer.
-
Dry & Concentrate: Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na₂SO₄, and swirl. Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a potential solvent (e.g., isopropanol). Heat to boiling. The ideal solvent dissolves the product when hot but not when cold.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.
-
Decolorize (Optional): If the solution is colored, add a small spatula tip of activated charcoal and boil for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal was used or insoluble impurities are present, perform a hot gravity filtration into a pre-heated flask.[7]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize yield.[7]
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.
Visual Workflow Guides
Caption: Troubleshooting the aqueous workup sequence.
References
- Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. Benchchem.
- Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. Benchchem.
- 4-Cyano-2-methoxybenzenesulfonyl Chloride. UCL Discovery.
- 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure.
- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science.
- Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
- Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.
- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, Oxford Academic.
- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate.
- Technical Support Center: Purification of Products from 2,4-Dichlorobenzenesulfonyl Chloride Reactions. Benchchem.
- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
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- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. This compound | 10130-87-7 [chemicalbook.com]
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- 9. academic.oup.com [academic.oup.com]
Technical Support Center: 2-Methoxybenzenesulfonyl Chloride
A Guide to Effective Removal of Unreacted Reagent
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the purification of reaction mixtures containing unreacted 2-methoxybenzenesulfonyl chloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and issues encountered during the workup and purification of reactions utilizing this compound.
Q1: My reaction is complete, but I'm concerned about the reactivity of the excess this compound during workup. What is the best way to neutralize it?
A1: It is crucial to quench, or neutralize, the excess this compound before extensive aqueous workup. This highly reactive electrophile can react with water and other nucleophiles, potentially complicating your purification. The most common and effective method is to quench the reaction mixture with a mild aqueous base.
A saturated solution of sodium bicarbonate (NaHCO₃) is often the preferred quenching agent.[1] The bicarbonate anion is a mild nucleophile that reacts with the sulfonyl chloride to form the water-soluble sodium 2-methoxybenzenesulfonate salt. A key advantage of using sodium bicarbonate is the visible confirmation of the reaction's completion through the cessation of carbon dioxide gas evolution.[1]
Mechanism of Quenching:
The quenching process involves two main reactions:
-
Hydrolysis: this compound reacts with water to form 2-methoxybenzenesulfonic acid and hydrochloric acid (HCl).
-
Neutralization: The in situ generated acids are neutralized by the sodium bicarbonate, producing the sodium salt of the sulfonic acid, water, and carbon dioxide.
Caption: Quenching of this compound.
Protocol 1: Quenching with Aqueous Sodium Bicarbonate
-
Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the exotherm of the quenching reaction.[1]
-
Slowly and with vigorous stirring, add a cold, saturated aqueous solution of sodium bicarbonate dropwise.
-
Continue the addition until the evolution of CO₂ gas ceases, which indicates that all the unreacted sulfonyl chloride and any generated HCl have been neutralized.[1]
-
Proceed with the standard aqueous workup.
Q2: After quenching, what is the standard procedure for extracting my desired product and removing the water-soluble byproducts?
A2: A standard liquid-liquid extraction is the next step to separate your organic product from the now water-soluble sulfonate salt and any other aqueous-soluble materials. The choice of organic solvent is key and depends on the polarity of your desired product. Ethyl acetate and dichloromethane are common choices.[2][3]
Workflow for Post-Quenching Extraction:
Caption: Standard aqueous workup workflow.
Protocol 2: Aqueous Workup and Extraction
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add a suitable organic solvent, such as ethyl acetate, to extract the product.[2]
-
Shake the funnel vigorously, venting periodically to release any pressure.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer sequentially with water and then with brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain your crude product.
Q3: My crude product still shows impurities. What are the best methods for final purification?
A3: The two most common and effective methods for purifying solid organic compounds are flash column chromatography and recrystallization. The choice between them depends on the nature of your product and the impurities present.
Comparison of Purification Methods
| Method | Advantages | Disadvantages | Best For |
| Flash Column Chromatography | Excellent for separating mixtures with different polarities. Can isolate multiple components. | Can be time-consuming and requires larger volumes of solvent. Potential for product loss on the column. | Complex mixtures or when impurities have similar solubility to the product. |
| Recrystallization | Highly effective for removing small amounts of impurities from a solid product. Can yield very pure crystalline material. | Requires finding a suitable solvent or solvent system. Not effective if impurities have similar solubility. Can result in lower yields if the product has some solubility in the cold solvent. | Removing minor impurities from a solid product that is the major component of the crude material.[4][5] |
Protocol 3: Purification by Flash Column Chromatography
-
Choose a Solvent System: The key to a successful separation is finding a suitable eluent. This is typically done using thin-layer chromatography (TLC). A good solvent system will give your desired product an Rf value of approximately 0.3-0.4. For sulfonamides, which are often moderately polar, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a common starting point.[6]
-
Pack the Column: Prepare a slurry of silica gel in your chosen non-polar solvent and carefully pack it into a glass column.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.
-
Elute and Collect: Run the solvent system through the column and collect fractions. Monitor the fractions by TLC to identify those containing your purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 4: Purification by Recrystallization
-
Select a Solvent: The ideal recrystallization solvent will dissolve your compound when hot but not when cold. Common solvents to test include ethanol, isopropanol, or a two-solvent system like ethanol/water or ethyl acetate/hexanes.[4][5][7]
-
Dissolve the Crude Product: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude solid until it just dissolves.
-
Cool Slowly: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Induce Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Cool Further: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolate the Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the Product: Dry the crystals under vacuum to remove any residual solvent.
Q4: What are the key safety precautions I should take when working with this compound?
A4: this compound is a corrosive and moisture-sensitive compound.[8][9][10][11] It is essential to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Handling: Avoid contact with skin and eyes, and do not breathe in the dust or vapors.[10] It is moisture-sensitive and can react with water in the air, so it should be handled under an inert atmosphere (e.g., nitrogen or argon) if possible, and containers should be kept tightly closed when not in use.[12]
-
Disposal: Unreacted this compound should be quenched as described in Q1 before disposal. Dispose of all chemical waste in accordance with your institution's guidelines.[8]
By understanding the reactivity of this compound and its byproducts, and by applying these systematic quenching, extraction, and purification protocols, you can effectively and safely obtain your desired product in high purity.
References
- Reddy, L. H., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Molecules, 12(4), 836–847. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Ondetti, M. A. (n.d.). recrystallization-2.doc.pdf.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Google Patents. (2008). US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide.
- MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.
- UCL Discovery. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
- European Patent Office. (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE.
- Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
- Google Patents. (2004). WO 2004/016582 A1.
- Reddit. (2019). Recrystallization with two solvents.
- ResearchGate. (2025). (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- Google Patents. (2011). EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof.
- Google Patents. (n.d.). RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
- ResearchGate. (2025). (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.
- USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
- FooDB. (2010). Showing Compound 2-Methoxybenzoic acid (FDB010544).
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 2-(Methoxycarbonyl)benzenesulfonic acid.
- Organic Syntheses. (n.d.). (A) - o-Nitrobenzenesulfonyl Chloride.
- Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly.
- PubMed. (2003). Comparison of separation conditions and ionization methods for the liquid chromatography-mass spectrometric determination of sulfonamides.
- PubChem. (n.d.). 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | 10130-87-7 [chemicalbook.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Troubleshooting Low Yield in Sulfonamide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to resolving one of the most common challenges in synthetic chemistry: low yields in sulfonamide synthesis. This guide is structured to provide direct, actionable insights into the causal factors behind yield loss and to offer robust, field-proven protocols to overcome these hurdles. We will move from foundational checks to more nuanced troubleshooting, ensuring a logical workflow for diagnosing and solving synthesis issues.
Part 1: Foundational Troubleshooting & FAQs
This section addresses the most frequent and fundamental issues encountered during sulfonamide synthesis. Always begin your troubleshooting here.
Q1: My sulfonamide reaction has a low yield. What are the most common initial checks I should perform?
A1: When confronting a low-yield sulfonamide synthesis, a systematic check of your reagents and reaction setup is the critical first step. Often, the root cause is a fundamental issue rather than a complex mechanistic one.
Initial Troubleshooting Checklist:
-
Reagent Quality & Integrity:
-
Sulfonyl Chloride: This is the most common culprit. Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them into the unreactive corresponding sulfonic acid. Always use a fresh bottle or a recently purified sulfonyl chloride. An older reagent, even if stored under nitrogen, may have degraded.
-
Amine: Ensure your amine is pure and dry. Some amines can absorb atmospheric CO₂ to form carbamates, reducing the concentration of the active nucleophile.
-
Solvent: Strictly use anhydrous solvents. The presence of residual water will directly contribute to the hydrolysis of your sulfonyl chloride.
-
Base: If using a tertiary amine base like triethylamine or pyridine, confirm its purity and dryness.
-
-
Reaction Conditions:
-
Anhydrous Conditions: All glassware must be thoroughly oven- or flame-dried before use. The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to exclude moisture.
-
Stoichiometry: Carefully re-verify the molar ratios. A common starting point is a 1:1 to 1:1.2 ratio of the amine to the sulfonyl chloride, with 1.1-1.5 equivalents of a non-nucleophilic base.
-
Temperature Control: Most sulfonamide syntheses are initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature. Deviations can lead to side reactions.
-
Q2: I suspect my sulfonyl chloride has degraded. How can I test for this?
A2: Degradation of sulfonyl chloride to sulfonic acid is a primary cause of low yields. You can indirectly and directly assess its quality.
-
Indirect Check (pH Test): Dissolve a small sample of your crude reaction mixture in a suitable solvent and extract with a small amount of water. Check the pH of the aqueous layer. A significantly acidic pH suggests the presence of sulfonic acid (from hydrolysis) and HCl (byproduct), indicating potential degradation and successful reaction, respectively.
-
Direct Analysis (TLC & NMR):
-
TLC Analysis: Spot your sulfonyl chloride starting material on a TLC plate alongside your reaction mixture. The sulfonic acid byproduct is significantly more polar and will have a much lower Rf value, often sticking to the baseline.
-
¹H NMR Spectroscopy: Take an NMR of your sulfonyl chloride. The presence of peaks corresponding to the sulfonic acid will confirm degradation.
-
Workflow for Diagnosing Reagent & Condition Issues
Caption: Initial troubleshooting workflow for low-yield sulfonamide synthesis.
Part 2: Mechanistic & Side Reaction Troubleshooting
If the foundational checks do not resolve the yield issue, the problem likely lies with the reaction mechanism, choice of reagents, or competing side reactions.
Q3: My yield is still low despite using fresh reagents and anhydrous conditions. What side reactions should I consider?
A3: Several side reactions can consume starting materials and lower the yield of your desired sulfonamide.
-
Bis-sulfonation of Primary Amines: Primary amines (R-NH₂) can react twice with the sulfonyl chloride to form a bis-sulfonated product (R-N(SO₂R')₂). This is especially problematic if the sulfonyl chloride is added too quickly or if the stoichiometry is not carefully controlled.
-
Solution: Add the sulfonyl chloride slowly to a solution containing a slight excess of the primary amine (e.g., 1.2 equivalents). This ensures the sulfonyl chloride is more likely to encounter an unreacted amine molecule.
-
-
Polymerization with Anilines: When the starting material contains both an amine and a group that can be converted to a sulfonyl chloride (e.g., sulfonation of aniline), polymerization can occur. The newly formed sulfonyl chloride on one molecule can react with the amine of another, leading to an unwanted polymer chain.
-
Solution: Protect the amine group before generating the sulfonyl chloride. Acetylation is a common and effective protection strategy.
-
-
Reaction with Solvent or Base:
-
Pyridine: While a common base, pyridine can sometimes form a reactive sulfonylpyridinium salt. While this can be a productive intermediate, it can also lead to other pathways.
-
Protic Solvents: Solvents with acidic protons (like alcohols) can compete with the amine as a nucleophile, though this is less common than hydrolysis.
-
Q4: How does the choice of base and solvent impact my reaction yield?
A4: The base and solvent system is critical for success and must be chosen carefully based on your specific substrates.
The Role of the Base: The primary role of the base is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. If not neutralized, the HCl will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.
-
Non-Nucleophilic Organic Bases: Pyridine and triethylamine are the most common choices. They are effective HCl scavengers but do not compete with the amine nucleophile.
-
Aqueous Bases (Schotten-Baumann conditions): While an aqueous base like sodium hydroxide can be used, it significantly increases the risk of sulfonyl chloride hydrolysis. This is generally not preferred for laboratory-scale synthesis unless the sulfonyl chloride has very low water solubility.
The Role of the Solvent: The solvent must dissolve both reactants and be inert to the reaction conditions.
-
Common Choices: Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices as they are aprotic and dissolve a wide range of organic molecules.
-
Impact on Reactivity: The polarity of the solvent can influence the nucleophilicity of the amine and the stability of intermediates.
Data on Base & Solvent Effects:
| Entry | Base (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | Pyridine (2) | DCM | 12 | 95 |
| 2 | Triethylamine (2) | DCM | 12 | 92 |
| 3 | DIPEA (2) | DCM | 24 | 85 |
| 4 | Pyridine (2) | Acetonitrile | 12 | 88 |
| Data adapted for N-benzyl-4-toluenesulfonamide synthesis. |
Q5: My amine is sterically hindered or poorly nucleophilic. How can I improve the reaction?
A5: Poorly reactive amines, such as anilines with strong electron-withdrawing groups or sterically bulky amines, require modified conditions to achieve good yields.
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40 °C or reflux) can provide the necessary activation energy. Monitor carefully for decomposition.
-
Use a Stronger, Non-Nucleophilic Base: A stronger base can help to increase the concentration of the deprotonated, more nucleophilic amine. However, care must be taken to avoid bases that are themselves nucleophilic.
-
Employ Catalysis: For particularly challenging couplings, transition metal-catalyzed methods (e.g., using palladium or copper catalysts) can facilitate the reaction.
-
Use More Reactive Sulfonating Agents: In some cases, sulfonyl fluorides can be more effective than sulfonyl chlorides, especially in the presence of a suitable catalyst.
Part 3: Purification & Analysis
Low isolated yield is often a problem of purification, not just the reaction itself.
Q6: How can I effectively purify my sulfonamide product to improve my isolated yield?
A6: Recrystallization is the most common and effective method for purifying solid sulfonamides. Column chromatography is an alternative for non-crystalline products or for separating complex mixtures.
Recrystallization Protocol:
-
Solvent Selection: The key is finding a solvent that dissolves your sulfonamide when hot but not when cold, while impurities remain soluble at all temperatures. Common solvents include ethanol, isopropanol, or ethanol/water mixtures. Perform small-scale solubility tests to find the optimal solvent system.
-
Dissolution: In a flask, add the minimum amount of hot solvent to your crude product to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
Troubleshooting Purification Issues
Caption: Decision tree for troubleshooting common recrystallization problems.
Q7: What is the best way to remove common impurities like the unreacted base or hydrolyzed sulfonyl chloride?
A7: A standard aqueous workup is highly effective for removing these common impurities before final purification.
Standard Workup Protocol:
-
Dilute: Dilute the reaction mixture with an organic solvent like DCM or ethyl acetate.
-
Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl). This will protonate any remaining amine starting material and the tertiary amine base (pyridine, triethylamine), extracting them into the aqueous layer.
-
Base Wash: Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate). This will deprotonate and remove the acidic sulfonic acid byproduct.
-
Brine Wash: Wash with a saturated NaCl solution (brine) to remove the bulk of the water from the organic layer.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
References
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (2025).
- YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides.
- Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
- BenchChem. (2025). Technical Support Center: Optimizing Sulfonamide Synthesis.
- Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Moody, T. S., & Wheelhouse, K. M. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(6
Technical Support Center: Optimizing Reaction Conditions for 2-Methoxybenzenesulfonyl Chloride
Welcome to the technical support center for 2-Methoxybenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for optimizing reaction conditions and troubleshooting common challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with this compound.
Q1: My reaction yield is significantly lower than expected. What are the primary culprits?
Low yields often stem from three main areas: reagent stability, reaction conditions, or workup procedures. This compound is highly susceptible to hydrolysis, which is the most common cause of yield loss.[1] This can occur due to atmospheric moisture, wet solvents, or, most frequently, during aqueous workup steps.[2] Incomplete reactions due to steric hindrance from the ortho-methoxy group or insufficient activation of the nucleophile are also common factors.
Q2: I'm observing an unknown, polar byproduct in my TLC/LC-MS analysis. What is it likely to be?
The most probable polar byproduct is 2-methoxybenzenesulfonic acid, the result of hydrolysis of your starting material.[1] This byproduct is highly water-soluble and can typically be removed with a basic aqueous wash (e.g., saturated sodium bicarbonate solution). If you are performing a chlorosulfonation reaction to synthesize the sulfonyl chloride, the formation of diaryl sulfone is a possible side reaction.[1]
Q3: My this compound has developed a yellow or brownish tint. Is it still usable?
A color change can indicate decomposition.[2] While a slight yellowing may not significantly impact the reactivity for some robust reactions, a pronounced color change often signals degradation and the presence of impurities that could complicate your reaction and purification. It is best practice to use a clean, colorless, or faintly colored reagent. If decomposition is suspected, consider purifying the sulfonyl chloride by recrystallization, though it can be unstable to silica gel chromatography.[3]
Q4: Is this compound stable under basic conditions?
No, it is highly reactive towards bases. Strong bases will rapidly hydrolyze the sulfonyl chloride to the corresponding sulfonate salt. Even weak bases, such as triethylamine or pyridine, which are commonly used as acid scavengers in sulfonamide formations, can promote hydrolysis if water is present in the reaction mixture. Therefore, all reactions must be conducted under strictly anhydrous conditions.[4]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, scenario-based troubleshooting for specific synthetic applications.
Guide 1: Sulfonamide Formation
The reaction of this compound with primary or secondary amines is a cornerstone of medicinal chemistry.[5]
Problem: The reaction is sluggish or stalls, with significant starting material remaining.
-
Possible Cause 1: Insufficient Nucleophilicity of the Amine.
-
Scientific Rationale: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines may react slowly. The reaction relies on the nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom.
-
Troubleshooting Steps:
-
Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier. Monitor for decomposition.
-
Use a Stronger, Non-Nucleophilic Base: If using a mild base like pyridine, consider switching to a more potent proton scavenger like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) to ensure the generated HCl is effectively neutralized, driving the reaction forward.[6]
-
Activate the Amine: For particularly challenging amines, deprotonation with a strong base (e.g., NaH) to form the amide anion prior to the addition of the sulfonyl chloride can dramatically increase the reaction rate. This must be done with extreme care in a perfectly anhydrous solvent.
-
-
-
Possible Cause 2: Steric Hindrance from the Ortho-Methoxy Group.
-
Scientific Rationale: The methoxy group at the ortho position can sterically shield the sulfur center, slowing the approach of bulky nucleophiles.
-
Troubleshooting Steps:
-
Prolong Reaction Time: For sterically demanding couplings, extending the reaction time from a few hours to overnight may be necessary.
-
Solvent Choice: Switching to a more polar aprotic solvent like DMF or NMP can sometimes accelerate the reaction compared to less polar options like DCM or THF.
-
-
Troubleshooting Workflow: Low Yield in Sulfonamide Synthesis```dot
Guide 2: Compatibility with Palladium Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
A common scenario involves using a molecule bearing the this compound group as a substrate in a subsequent reaction, like a Suzuki coupling.
Problem: The sulfonyl chloride group does not survive the Suzuki coupling conditions, leading to low yield or undesired byproducts.
-
Scientific Rationale: The Suzuki-Miyaura coupling typically requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the organoboron species for transmetalation. T[7][8]hese basic, often aqueous, conditions are fundamentally incompatible with the moisture-sensitive sulfonyl chloride group, leading to rapid hydrolysis.
[9]* Strategic Solutions:
- Reverse the Order of Synthesis: The most reliable solution is to perform the Suzuki coupling first. Couple the corresponding aryl halide (e.g., 2-methoxy-bromobenzene derivative) with the desired boronic acid. Then, in a subsequent step, convert the resulting biaryl product to the sulfonyl chloride.
- Protect the Sulfonyl Group (Advanced): While less common, one could theoretically convert the sulfonyl chloride to a more robust sulfonamide, perform the Suzuki coupling, and then cleave the sulfonamide back to a sulfonic acid if needed. This adds steps and complexity.
- Use Anhydrous, Non-Hydrolytic Conditions: Some Suzuki couplings can be performed under strictly anhydrous conditions using bases like potassium fluoride (KF). H[7]owever, the success of this approach is highly substrate-dependent, and even trace water can cause significant hydrolysis of the sulfonyl chloride. This strategy carries a high risk of failure.
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol describes a general method for the synthesis of N-substituted-2-methoxybenzenesulfonamides.
Materials:
-
This compound
-
Primary or secondary amine (1.0 eq.)
-
Triethylamine (TEA) or DIEA (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.0 eq.) in anhydrous DCM (approx. 0.2 M).
-
Base Addition: Add triethylamine (1.5 eq.) to the solution.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to remove sulfonic acid byproduct), and brine. [10] * Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography.
Table 1: Troubleshooting Reaction Parameters
| Parameter | Standard Condition | Optimization Strategy for Slow Reactions | Rationale |
| Temperature | 0 °C to Room Temp | Increase to 40-50 °C | Provides thermal energy to overcome the activation barrier for less reactive nucleophiles. |
| Base | Triethylamine (1.5 eq.) | Use DIEA (1.5 eq.) or NaH (1.1 eq., pre-reaction) | DIEA is more sterically hindered and less nucleophilic. NaH creates a highly reactive amide anion. |
| Solvent | Dichloromethane (DCM) | Anhydrous DMF or Acetonitrile | Polar aprotic solvents can stabilize charged intermediates and accelerate SNAr-type reactions. |
| Concentration | 0.1 - 0.5 M | Increase to 1.0 M | Higher concentration can increase reaction rate according to rate laws (bimolecular reaction). |
Section 4: Reagent Stability, Storage, and Handling
Q: How should I properly store this compound?
Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture. A[4] desiccator or a glovebox is an ideal storage environment. It is classified as moisture-sensitive and corrosive.
[4][11]Q: What are the primary safety hazards?
This compound is a corrosive solid. It causes severe skin burns and eye damage. I[11]t reacts with water, potentially liberating toxic and corrosive gases like HCl. A[12]lways handle it in a fume hood wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Purification Strategy Decision Diagram
Caption: Decision diagram for selecting a purification method.
References
- Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (n.d.). Benchchem. Retrieved from a general technical support guide on sulfonyl chlorides.
- 4-Cyano-2-methoxybenzenesulfonyl Chloride. (2017). Organic Syntheses, 94, 198-216. [Link]
- Preventing decomposition of sulfonyl chloride during reaction. (n.d.). Benchchem. Retrieved from a general technical support guide on sulfonyl chloride decomposition.
- 4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). Organic Syntheses Procedure. [Link]
- Cleaning up SO2Cl2 chlorination reactions. (2020). Reddit r/Chempros. General discussion on sulfonyl chloride workups.
- Amines as Nucleophiles. (2021). Chemistry LibreTexts. [Link]
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). [Link]
- Synthesis of Amides from 2-Methoxybenzoyl Chloride and Anilines. (n.d.). Benchchem.
- This compound. (n.d.). PubChem. [Link]
- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. (1971). Canadian Journal of Chemistry, 49(9), 1441-1448. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. (2024). ChemOrgChem YouTube Channel. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). NileRed Shorts YouTube Channel. [Link]
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). RSC Advances. [Link]
- Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. [Link]
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). National Institutes of Health (NIH). [Link]
- An In-depth Technical Guide to the Reactivity and Stability of 2-Methyl-3-methoxybenzoyl chloride. (n.d.). Benchchem.
- Synthesis of 4-methoxybenzenesulfonyl chloride. (n.d.). PrepChem.com. [Link]
- Amide formation from acyl chloride. (2010). Khan Academy. [Link]
- Amine to Amide (via Acid Chloride). (n.d.). Common Organic Chemistry. [Link]
- The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride. (2025).
- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov. [Link]
- Two Pathways of Arenesulfonyl Chlorides Hydrolysis. (2025).
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- 12. nj.gov [nj.gov]
Technical Support Center: Recrystallization of 2-Methoxybenzenesulfonyl Chloride Derivatives
Welcome to the technical support center for the recrystallization of products derived from 2-methoxybenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity crystalline materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
The primary impurities encountered are residual starting materials, the corresponding sulfonic acid from hydrolysis, and byproducts from side reactions.[1] Hydrolysis of the sulfonyl chloride group to sulfonic acid is a significant issue, particularly during aqueous workups.[2][3][4]
Q2: My product "oils out" instead of crystallizing. What causes this and how can I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is often due to a high concentration of impurities or the melting point of the solid being lower than the solution's temperature.[5] To resolve this, try redissolving the oil by heating and adding more solvent, then allowing it to cool more slowly.[5] Using a different solvent system, particularly a more polar one, can also be effective.[5]
Q3: No crystals are forming, even after cooling the solution in an ice bath. What should I do?
This can happen if the solution is supersaturated but lacks a nucleation point, or if too much solvent was used.[5][6] To induce crystallization, you can try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.[5] If too much solvent is the issue, carefully evaporating some of it and allowing the solution to cool again can lead to crystal formation.[6]
Q4: My yield is very low after recrystallization. How can I improve it?
Low yields are often a result of using too much solvent, which keeps a significant portion of the product dissolved in the mother liquor.[6] To optimize your yield, use the minimum amount of hot solvent necessary to fully dissolve your crude product.[7] Additionally, ensuring a slow cooling process can maximize crystal formation.[5]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the recrystallization of this compound derivatives.
Problem 1: Product Fails to Crystallize
Problem 2: Oiling Out
Experimental Protocols
General Recrystallization Protocol for Sulfonamide Derivatives of this compound
This protocol provides a general guideline. The choice of solvent and specific conditions should be optimized for each unique compound.
1. Solvent Selection:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Common solvents for sulfonamides include ethanol, isopropanol, and mixtures with water.[5] Toluene and toluene-petroleum ether mixtures can also be effective for aryl sulfonyl chlorides.[1]
-
Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
2. Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of hot solvent until the solid just dissolves. Avoid adding an excess of solvent to maximize yield.[7]
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.[5]
4. Hot Filtration:
-
If charcoal or other insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware to prevent premature crystallization.[5]
5. Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.
-
For maximum yield, place the flask in an ice bath after it has reached room temperature.[5]
6. Isolation and Drying:
-
Collect the crystals by suction filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[7]
-
Dry the crystals thoroughly, for example, in a vacuum desiccator.
Safety Precautions
-
Handling Sulfonyl Chlorides: this compound and its derivatives are corrosive and moisture-sensitive. Always handle them in a well-ventilated fume hood.[1][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9] In case of skin contact, wash the affected area immediately with plenty of water.[9]
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.[8]
Data Summary
| Parameter | Recommendation | Rationale |
| Solvent Choice | Ethanol, Isopropanol, Toluene, Hexane/Acetone, Hexane/THF[1][10] | These solvents often provide a good balance of solubility at high and low temperatures for sulfonyl chloride derivatives. |
| Cooling Rate | Slow and gradual | Rapid cooling can lead to the formation of small, impure crystals or "oiling out".[5][6] |
| Inducing Crystallization | Scratching, Seed Crystals[5] | These methods provide nucleation sites for crystal growth to begin. |
| Washing Crystals | Minimal amount of ice-cold solvent[7] | This removes surface impurities without significantly dissolving the desired product. |
References
- General procedures for the purification of Acid chlorides - Chempedia - LookChem. [Link]
- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY - NJ.gov. [Link]
- SULPHURYL CHLORIDE - SD Fine-Chem. [Link]
- US3108137A - Production of organic sulfonyl chlorides - Google P
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC - NIH. [Link]
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. [Link]
- p. 943 - Organic Syntheses Procedure. [Link]
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchG
- RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)
- Benzenesulfonyl chloride - Organic Syntheses Procedure. [Link]
- US20030162973A1 - Process for the manufacture of arylsulfonyl chloride - Google P
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
- WO 2004/016582 A1 - An improved process for the preparation of tamsulosin hydrochloride - Google P
- SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)
- US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)
- Preparation of 4-toluenesulfonyl chloride - PrepChem.com. [Link]
- Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed. [Link]
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Public
- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing. [Link]
- Organic sulfur mechanisms. 24.
- Hydrolysis stable sulfonyl chlorides : r/chemistry - Reddit. [Link]
- Recrystalliz
- 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
- Recrystalliz
- US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)
- RECRYSTALLIZATION - ResearchG
- This compound - MySkinRecipes. [Link]
- Sulfonyl chloride synthesis by chlorosulfon
- This compound | C7H7ClO3S | CID 3745851 - PubChem. [Link]
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - Angewandte Chemie. [Link]
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. [Link]
Sources
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- 9. nj.gov [nj.gov]
- 10. Reagents & Solvents [chem.rochester.edu]
Improving the stability of 2-Methoxybenzenesulfonyl chloride in solution
Welcome to the technical support guide for 2-Methoxybenzenesulfonyl Chloride (CAS 10130-87-7). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this reagent in solution. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
The principal degradation pathway for this compound, like other sulfonyl chlorides, is hydrolysis.[1][2][3][4] The sulfur atom in the sulfonyl chloride group is highly electrophilic and susceptible to nucleophilic attack by water. This reaction results in the formation of the corresponding 2-methoxybenzenesulfonic acid and hydrochloric acid, rendering the reagent inactive for its intended sulfonylation reactions.[5] The presence of the methoxy group on the benzene ring can influence the rate of this hydrolysis compared to unsubstituted benzenesulfonyl chloride.[6]
Here is a diagram illustrating the hydrolysis pathway:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: A Guide to Handling 2-Methoxybenzenesulfonyl Chloride
Welcome to the technical support center for 2-Methoxybenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile reagent. By understanding the principles behind its reactivity and implementing the robust protocols outlined below, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Here we address some of the most common queries regarding the use of this compound.
Q1: I've noticed my seemingly pure this compound has developed a brownish tint and an acidic smell. What's happening?
A1: This is a classic sign of decomposition, primarily through hydrolysis. This compound is highly sensitive to moisture.[1][2][3][4] When exposed to water, even atmospheric humidity, it hydrolyzes to form 2-methoxybenzenesulfonic acid and hydrochloric acid (HCl).[5] The discoloration and the sharp, acidic odor of HCl are tell-tale indicators of this degradation. To ensure the quality of your starting material, it is crucial to handle it under strictly anhydrous conditions.
Q2: My reaction with this compound is sluggish and giving low yields. Could this be related to its moisture sensitivity?
A2: Absolutely. If the sulfonyl chloride has been compromised by moisture, a portion of it has already converted to the unreactive sulfonic acid. This effectively reduces the concentration of your active reagent, leading to incomplete reactions and lower yields. Furthermore, the generated HCl can interfere with acid-sensitive substrates or catalyze unwanted side reactions. Always use a fresh or properly stored bottle of the reagent and ensure all other components of your reaction are anhydrous.
Q3: What are the ideal storage conditions for this compound?
A3: To maintain its integrity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[6] The storage area should be cool, dry, and well-ventilated. Storing it in a desiccator can provide an additional layer of protection against ambient moisture.
Q4: How can I assess the purity of my this compound before use?
A4: Several analytical techniques can be employed. For a quick assessment, melting point determination can be useful; pure this compound has a melting point of 50-54°C.[6][7] For a more detailed analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and identify impurities.[8] Chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS), often after derivatization to a more stable sulfonamide, or High-Performance Liquid Chromatography (HPLC) are excellent for quantifying purity.[8]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered during reactions involving this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Formation | Hydrolysis of Sulfonyl Chloride: The reagent has decomposed due to moisture exposure. | 1. Verify Reagent Quality: Use a fresh bottle or a properly stored aliquot. If in doubt, assess purity via analytical techniques (see FAQ Q4). 2. Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven ( >100 °C) and cool under an inert atmosphere or in a desiccator.[1] Use freshly distilled, anhydrous solvents.[1][9] 3. Inert Atmosphere: Conduct the reaction under a positive pressure of dry nitrogen or argon.[1][10][11][12] |
| Formation of Multiple Byproducts | Presence of Water: Leads to the formation of 2-methoxybenzenesulfonic acid. Reaction with Tertiary Amine Base: Some tertiary amines can react with sulfonyl chlorides.[13] | 1. Strict Moisture Exclusion: Follow all protocols for anhydrous reactions. 2. Base Selection: If using a tertiary amine base like triethylamine, ensure it is anhydrous. For sensitive substrates, consider a non-nucleophilic, hindered base such as 2,6-lutidine or 1,8-Diazabicycloundec-7-ene (DBU).[13] |
| Inconsistent Reaction Rates | Variable Moisture Contamination: Inconsistent levels of water from solvents, reagents, or the atmosphere. | 1. Standardize Anhydrous Protocol: Implement a consistent and stringent protocol for drying glassware, solvents, and handling reagents under an inert atmosphere for all experiments. 2. Use of Drying Agents in Reaction: If water is a byproduct of the reaction, consider adding a compatible drying agent to the reaction mixture.[1] |
| Difficulty in Product Purification | Presence of Sulfonic Acid Byproduct: The hydrolyzed sulfonic acid can complicate purification. | 1. Aqueous Work-up: If an aqueous work-up is necessary, perform it quickly with cold water or brine to minimize hydrolysis of any remaining sulfonyl chloride.[1] Promptly extract the product into an organic solvent.[14] 2. Chromatography: Utilize column chromatography for purification. The polar sulfonic acid byproduct will have a different retention profile than the desired product. |
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Sulfonamide Synthesis
This protocol outlines the key steps for successfully performing a sulfonamide synthesis while minimizing the impact of moisture.
-
Glassware Preparation:
-
Thoroughly clean and oven-dry all glassware (e.g., round-bottom flask, addition funnel, condenser) at a minimum of 100°C for several hours.
-
Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.[10]
-
-
Solvent and Reagent Preparation:
-
Reaction Setup:
-
Assemble the reaction apparatus under a positive pressure of dry nitrogen. A simple setup can involve a nitrogen-filled balloon attached to the reaction flask via a needle.[11]
-
Add a magnetic stir bar to the reaction flask.
-
-
Reaction Execution:
-
Dissolve the amine and base in the anhydrous solvent within the reaction flask.
-
Cool the solution to 0°C using an ice bath.
-
In a separate, dry flask, dissolve the this compound in the anhydrous solvent.
-
Slowly add the this compound solution to the stirred amine solution via an addition funnel or a syringe.[16]
-
Maintain the low temperature during the addition and for a period afterward to control any exothermicity.
-
-
Monitoring and Work-up:
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench it with cold water or a saturated aqueous solution (e.g., NH4Cl).
-
Promptly extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).[14]
-
Wash the combined organic layers, dry with a suitable drying agent (e.g., anhydrous Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.[14][17]
-
Visualizing the Process
Workflow for Handling Moisture-Sensitive this compound
Caption: A flowchart illustrating the critical steps for handling this compound to prevent moisture-induced decomposition.
References
- SULPHURYL CHLORIDE - SD Fine-Chem. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook. (2025, February 1).
- Sulfuryl chloride - Sciencemadness Wiki. (2023, August 6).
- Sulfuryl chloride - Santa Cruz Biotechnology. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
- Preventing decomposition of sulfonyl chloride during reaction - Benchchem. (n.d.).
- solvent drying and drying agents - Delloyd's Lab-Tech Chemistry resource. (n.d.).
- This compound | 10130-87-7 - ChemicalBook. (2025, September 25).
- This compound, 95% - Fisher Scientific. (n.d.).
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem. (n.d.).
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.).
- Inert Atmosphere - YouTube. (2022, February 1).
- 4-Methoxybenzenesulfonyl Chloride, 100G - M0802-100G - Lab Pro Inc. (n.d.).
- 3.2: Drying Agents - Chemistry LibreTexts. (2024, August 15).
- 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 6).
- 4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. (n.d.).
- Performing a Reaction Under an Inert Atmosphere - YouTube. (2017, January 17).
- 2-Methoxy-benzenesulfonyl chloride - Oakwood Chemical. (n.d.).
- This compound, 95% 250 mg | Buy Online | Thermo Scientific Chemicals. (n.d.).
- Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22).
- Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem. (n.d.).
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Technical Support Center: Work-up and Troubleshooting for 2-Methoxybenzenesulfonyl Chloride Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for reactions involving 2-Methoxybenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification of products derived from this versatile reagent. The following information, presented in a question-and-answer and troubleshooting format, synthesizes established chemical principles with practical, field-proven insights to help you optimize your experimental outcomes.
A Critical Note on Safety
Before commencing any experimental work, it is imperative to recognize the hazards associated with this compound. It is a corrosive solid that causes severe skin burns and eye damage.[1][2][3] Furthermore, it is highly sensitive to moisture, reacting to release corrosive hydrogen chloride (HCl) gas.[1][4] Always handle this reagent in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and ensure all glassware is scrupulously dried.[2][4]
Part 1: Frequently Asked Questions (FAQs) on Standard Work-up Procedures
This section addresses the most common queries regarding the standard work-up of reactions involving this compound, particularly in the synthesis of sulfonamides.
Q1: What is the correct and safe procedure for quenching a reaction involving unreacted this compound?
Answer: Quenching is a critical step to safely neutralize the highly reactive excess sulfonyl chloride. The primary concern is the exothermic nature of the reaction with nucleophiles like water, which can be vigorous if not controlled.[5]
The choice of quenching agent depends on the stability of your desired product.
-
For Base-Stable Products (Most Common): A slow, dropwise addition of the reaction mixture to a cold (0 °C), vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the preferred method.[5] The bicarbonate neutralizes the HCl byproduct and reacts with the sulfonyl chloride to form the water-soluble sodium 2-methoxybenzenesulfonate salt. The cessation of CO₂ evolution indicates the completion of the quench.[5]
-
For Base-Sensitive Products: If your product is susceptible to hydrolysis under basic conditions, a carefully controlled quench with cold water or a dilute acid (e.g., 1M HCl) can be performed.[5][6] This hydrolyzes the sulfonyl chloride to the corresponding sulfonic acid. The quench must be performed slowly at low temperatures (0 °C or below) to manage the exotherm.[5]
-
Amine Quench: Adding a simple amine (e.g., a slight excess of aqueous ammonia) can also be effective. This converts the sulfonyl chloride into a simple, often highly polar sulfonamide that may be easier to separate during purification than the sulfonic acid.[5]
Q2: My reaction was conducted in pyridine as the solvent and base. How do I effectively remove it during the work-up?
Answer: Pyridine is a common base and solvent for sulfonamide synthesis, but its high boiling point and water solubility can complicate product isolation. The most effective method for its removal is through acidic extraction.
After quenching the reaction, the organic layer should be washed several times with a dilute acidic solution, such as 1M aqueous HCl or 10% aqueous copper (II) sulfate.[7]
-
Dilute HCl Wash: This protonates the pyridine, forming the water-soluble pyridinium hydrochloride salt, which partitions into the aqueous layer. Multiple washes are typically necessary.
-
Copper Sulfate Wash: Pyridine forms a deep blue or purple complex with Cu²⁺ ions, which is also water-soluble.[7][8] Continue washing with the copper sulfate solution until the aqueous layer no longer develops this characteristic color.[7] This method is particularly useful for a visual confirmation of pyridine removal.
Q3: What are the key considerations for extracting my sulfonamide product from the aqueous layer?
Answer: The success of an extraction hinges on the choice of solvent and the control of pH.
-
Solvent Choice: Solvents like ethyl acetate, dichloromethane (DCM), or chloroform are commonly used. Ethyl acetate is a good first choice for many sulfonamides. The solvent should readily dissolve your product while being immiscible with water.
-
pH Control: The key impurity, 2-methoxybenzenesulfonic acid (from hydrolysis of the sulfonyl chloride), is highly acidic. By ensuring the aqueous layer is basic (pH > 8, adjusted with NaHCO₃ or Na₂CO₃), the sulfonic acid will exist as its water-soluble sulfonate salt and remain in the aqueous phase, while the typically neutral sulfonamide product will be extracted into the organic layer.
Q4: What are the most common side products, and how do they influence the work-up strategy?
Answer: Awareness of potential side products is crucial for designing an effective purification strategy.
-
2-Methoxybenzenesulfonic Acid: This is the hydrolysis product of the starting material.[4] As mentioned in Q3, it is non-nucleophilic and can be easily removed by a basic wash during the aqueous work-up.
-
Bis-sulfonated Amine: When using a primary amine (R-NH₂), a common side product is the bis-sulfonated species (R-N(SO₂Ar)₂).[4] This can be minimized by using a slight excess of the amine or by adding the sulfonyl chloride slowly to the amine solution.[4] This byproduct is often less polar than the desired monosulfonamide and may require chromatographic separation.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the work-up and purification phases.
Problem 1: Low or No Product Yield
A low yield of the desired sulfonamide is a frequent challenge. The following decision tree and explanations will help diagnose the root cause.
Troubleshooting Workflow: Low Product Yield
Sources
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- 8. reddit.com [reddit.com]
Technical Support Center: Monitoring Reactions with 2-Methoxybenzenesulfonyl Chloride using TLC
Welcome to the technical support center for monitoring reactions involving 2-methoxybenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for utilizing Thin-Layer Chromatography (TLC) to effectively monitor the progress of these important sulfonylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is TLC the preferred method for monitoring reactions with this compound?
A1: TLC is a rapid, cost-effective, and highly versatile analytical technique that provides real-time qualitative information about the progress of a reaction.[1] For reactions involving this compound, it allows for the simultaneous visualization of the starting sulfonyl chloride, the amine or alcohol reactant, and the resulting sulfonamide or sulfonate ester product. This enables chemists to quickly determine if the starting material is being consumed and if the desired product is forming, and to identify the presence of any significant side products.[2][3]
Q2: How do I select an appropriate solvent system (mobile phase) for my TLC analysis?
A2: The choice of solvent system is crucial for achieving good separation of spots on the TLC plate. A good starting point is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2][4] The polarity of the mixture can be adjusted to achieve an optimal retention factor (Rf) for the product, ideally between 0.2 and 0.4.
-
General Polarity Considerations:
-
This compound: Moderately polar.
-
Starting amine/alcohol: Polarity can vary significantly.
-
Sulfonamide/sulfonate ester product: Typically more polar than the sulfonyl chloride but the polarity relative to the starting amine/alcohol can vary.[4]
-
Q3: How can I visualize the spots on the TLC plate? My compounds are colorless.
A3: Since this compound and the resulting sulfonamides are often colorless, a visualization technique is required.[5]
-
UV Light (Non-destructive): The aromatic nature of these compounds makes them UV-active.[6] Spots can be visualized under a UV lamp (typically at 254 nm), where they will appear as dark spots against a fluorescent green background on TLC plates containing a fluorescent indicator.[6][7] It is advisable to circle the spots with a pencil while under the UV lamp, as they will disappear once the light is removed.[7][8]
-
Staining (Destructive): If compounds are not sufficiently UV-active, various chemical stains can be used.[6][7] Common stains include:
-
Potassium Permanganate (KMnO₄): A good general stain for oxidizable functional groups.[5]
-
p-Anisaldehyde: A versatile stain that can produce a range of colors for different functional groups.[9][10]
-
Iodine: Iodine vapor can be used to visualize many organic compounds, which will appear as yellow-brown spots.[7][8]
-
Troubleshooting Guide
This section addresses specific issues you may encounter during your TLC analysis in a question-and-answer format.
Problem: My spots are streaking and not well-defined.
-
Potential Cause 1: Sample Overloading. Applying too much sample to the TLC plate is a common cause of streaking.[11][12][13]
-
Solution: Dilute your reaction mixture sample before spotting it on the TLC plate. The spot on the origin should be small, typically 1-2 mm in diameter.[11]
-
-
Potential Cause 2: Inappropriate Solvent System. The solvent system may be too polar for the sample, causing the compounds to move up the plate as a streak rather than distinct spots.[12]
-
Solution: Decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexanes.
-
-
Potential Cause 3: Highly Polar Compounds. Some sulfonamides or starting amines can be highly polar and may interact strongly with the silica gel, leading to streaking.[13]
-
Solution: Add a small amount of a polar modifier to your eluent. For acidic compounds, a few drops of acetic acid can help, while for basic compounds (like amines), a few drops of triethylamine or ammonia can improve spot shape.[13]
-
Problem: All my spots are at the top of the TLC plate (High Rf values).
-
Potential Cause: The mobile phase is too polar. This causes all components of the reaction mixture to travel with the solvent front, resulting in poor separation.
-
Solution: Decrease the polarity of your eluent. Increase the proportion of the non-polar solvent (e.g., hexanes) in your solvent system.
-
Problem: All my spots are at the bottom of the TLC plate (Low Rf values).
-
Potential Cause: The mobile phase is not polar enough. The compounds are not moving from the baseline because they have a stronger affinity for the stationary phase (silica gel) than the mobile phase.
-
Solution: Increase the polarity of your eluent. Increase the proportion of the polar solvent (e.g., ethyl acetate) in your solvent system.
-
Problem: I see a new spot, but I'm not sure if it's my product or a side product.
-
Potential Cause 1: Hydrolysis of this compound. Sulfonyl chlorides can be sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, especially on the acidic silica gel plate.[14][15][16] This will appear as a very polar spot that often remains at the baseline.
-
Solution: Ensure your solvents are dry and run the TLC promptly after spotting. If hydrolysis is a persistent issue, consider using neutral alumina plates instead of silica gel.
-
-
Potential Cause 2: Incomplete Reaction or Side Reaction. The new spot could be an intermediate or an unexpected byproduct.
-
Solution: Use a "co-spot" lane on your TLC plate.[3][17] In this lane, spot your starting material and the reaction mixture at the same point. If the new spot is your product, you should see it well-separated from the starting material spot in the co-spot lane. This technique is particularly useful when the Rf values of the reactant and product are very similar.[17]
-
Experimental Protocols
Detailed Step-by-Step Methodology for TLC Monitoring
-
Prepare the TLC Chamber: Pour your chosen solvent system into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for a few minutes.[17]
-
Prepare the TLC Plate: Using a pencil, gently draw a faint line about 1 cm from the bottom of the TLC plate. This is your origin line. Mark three tick marks on this line for spotting your samples.[17]
-
Spot the Plate:
-
Lane 1 (Starting Material): Using a capillary tube, spot a dilute solution of your starting amine/alcohol.
-
Lane 2 (Co-spot): Spot the starting material, and then on top of the same spot, apply a sample of your reaction mixture.[17]
-
Lane 3 (Reaction Mixture): Spot a sample of your reaction mixture.[17]
-
Ensure each spot is small and concentrated. Allow the solvent to evaporate completely between applications if multiple spots are needed for concentration.[12]
-
-
Develop the Plate: Carefully place the TLC plate in the equilibrated chamber, ensuring the origin line is above the solvent level.[12] Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp and/or an appropriate staining solution.[6][7]
-
Interpret the Results: Compare the lanes to assess the consumption of the starting material and the formation of the product. Calculate the Rf values for each spot.
Data Presentation: Typical Rf Values
The following table provides approximate Rf values for illustrative purposes. Actual Rf values will vary depending on the specific amine/alcohol used and the exact solvent system.
| Compound Type | Example Solvent System (Hexane:EtOAc) | Approximate Rf Value |
| This compound | 4:1 | 0.6 - 0.7 |
| Aromatic Amine (e.g., Aniline) | 4:1 | 0.4 - 0.5 |
| Resulting Sulfonamide | 4:1 | 0.2 - 0.3 |
| Aliphatic Amine (e.g., Benzylamine) | 2:1 | 0.3 - 0.4 |
| Resulting Sulfonamide | 2:1 | 0.5 - 0.6 |
Visualizations
Logical Workflow for TLC Troubleshooting
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Methoxybenzenesulfonyl Chloride and p-Methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of synthetic chemistry, particularly in the construction of sulfonamides—a pharmacophore of profound importance—the choice of sulfonylating agent is a critical determinant of reaction efficiency and success. Benzenesulfonyl chlorides, adorned with various substituents, offer a tunable platform for these transformations. This guide provides an in-depth, objective comparison of the reactivity of two isomeric methoxy-substituted benzenesulfonyl chlorides: 2-methoxybenzenesulfonyl chloride and p-methoxybenzenesulfonyl chloride. While both reagents are invaluable, their reactivities are governed by a nuanced interplay of electronic and steric effects, leading to distinct performance profiles in nucleophilic substitution reactions. This document synthesizes theoretical principles with available experimental data to offer a comprehensive resource for optimizing synthetic strategies.
The Dueling Influences: Electronic Effects vs. Steric Hindrance
The reactivity of a benzenesulfonyl chloride in a nucleophilic substitution reaction, such as solvolysis or aminolysis, is primarily dictated by the electrophilicity of the sulfur atom. The general mechanism for these reactions is considered to be a bimolecular nucleophilic substitution (SN2-like) pathway[1][2]. Substituents on the benzene ring can either enhance or diminish this electrophilicity through a combination of electronic and steric effects.
Electronic Effects
The methoxy group (-OCH₃) is a classic example of a substituent with dual electronic character. It exerts a -I (negative inductive) effect due to the high electronegativity of the oxygen atom, which withdraws electron density from the aromatic ring through the sigma bond framework. Conversely, it has a strong +M (positive mesomeric or resonance) effect , where the lone pairs on the oxygen atom can be delocalized into the pi-system of the benzene ring.
-
p-Methoxybenzenesulfonyl Chloride: In the para position, the +M effect is dominant and directly opposes the electron-withdrawing sulfonyl chloride group. This resonance donation of electron density to the ring slightly reduces the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride. Electron-donating groups generally slow down the rate of nucleophilic attack on the sulfonyl group[3].
-
This compound: In the ortho position, both the -I and +M effects are at play. The inductive effect is stronger at the ortho position due to its proximity to the sulfonyl chloride group. The resonance effect also donates electron density to the ring. The net electronic influence is a complex balance of these opposing forces.
Steric Effects
The most significant differentiator between the two isomers is the steric environment around the reaction center.
-
p-Methoxybenzenesulfonyl Chloride: The methoxy group is remote from the sulfonyl chloride moiety and therefore exerts no steric hindrance to the approaching nucleophile.
-
This compound: The ortho-methoxy group imposes considerable steric bulk in the vicinity of the sulfonyl chloride. This steric hindrance can impede the trajectory of the incoming nucleophile, potentially raising the activation energy of the reaction and thus decreasing the reaction rate. In many cases of ortho-substitution, steric hindrance is a dominant factor in reducing reactivity[4].
The interplay of these effects is visualized in the diagram below.
Caption: Factors influencing the reactivity of methoxybenzenesulfonyl chloride isomers.
Comparative Experimental Data: A Look at Solvolysis Rates
| Compound | Solvent | Temperature (°C) | First-Order Rate Constant (k, s⁻¹) | Reference |
| p-Methoxybenzenesulfonyl chloride | Water | 15 | 2.45 x 10⁻⁴ (calculated) | [1] |
| Benzenesulfonyl chloride | Water | 15 | 3.29 x 10⁻⁴ (calculated) | [1] |
| p-Methylbenzenesulfonyl chloride | Water | 15 | 2.62 x 10⁻⁴ (calculated) | [1] |
| p-Bromobenzenesulfonyl chloride | Water | 15 | 5.31 x 10⁻⁴ (calculated) | [1] |
| p-Nitrobenzenesulfonyl chloride | Water | 15 | 2.11 x 10⁻³ (calculated) | [1] |
| 2,4-Dimethoxybenzenesulfonyl chloride | 50% Ethanol-Water | 25 | 2.37 x 10⁻⁴ | [5] |
| 2,4-Dimethoxybenzenesulfonyl chloride | 100% Ethanol | 25 | 1.10 x 10⁻⁵ | [5] |
Note: Rate constants for the para-substituted series in water at 15°C were calculated from the parameters provided in the cited literature for consistency.
Analysis of Experimental Data:
-
p-Methoxy vs. Unsubstituted: The solvolysis of p-methoxybenzenesulfonyl chloride in water is slightly slower than that of the unsubstituted benzenesulfonyl chloride. This aligns with the understanding that the electron-donating methoxy group at the para position reduces the electrophilicity of the sulfur atom, thereby decreasing the reaction rate.
-
Influence of the Ortho-Methoxy Group: While direct data for this compound is unavailable, the data for 2,4-dimethoxybenzenesulfonyl chloride is informative. The presence of two electron-donating methoxy groups would be expected to significantly decrease the reactivity based on electronic effects alone. However, the rate of solvolysis in 50% ethanol-water is comparable to that of p-methylbenzenesulfonyl chloride in water. This suggests that the electronic deactivation by the two methoxy groups is likely counteracted to some extent by other factors. It is plausible that the ortho-methoxy group, in addition to providing steric hindrance, may also influence the conformation of the sulfonyl chloride group, potentially affecting the ground state energy and the transition state of the reaction. However, the overwhelming expectation based on established principles is that the steric hindrance of the ortho-methoxy group in this compound would lead to a significantly lower reaction rate compared to its para-isomer.
Experimental Protocol: Determining Solvolysis Rate Constants
To empirically determine and compare the reactivity of these two isomers, a kinetic study of their solvolysis can be performed. The following protocol is a representative method for such an investigation, monitoring the reaction by the change in conductivity as acidic products are formed.
Sources
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- 3. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]
- 4. zenodo.org [zenodo.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
A Senior Application Scientist's Guide to Sulfonyl Chlorides for Amine Protection: A Comparative Analysis
In the intricate world of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. The amine, a ubiquitous and highly nucleophilic functional group, often requires protection to prevent unwanted side reactions.[1] Among the arsenal of protecting groups, sulfonamides stand out for their exceptional stability and reliability. Formed by the reaction of an amine with a sulfonyl chloride, the resulting sulfonamide dramatically tempers the amine's basicity and nucleophilicity by delocalizing the nitrogen's lone pair across the potent electron-withdrawing sulfonyl group.[2][3]
However, not all sulfonyl groups are created equal. The choice of which sulfonyl chloride to employ—from the robust p-toluenesulfonyl (tosyl) chloride to the strategically cleavable nitrobenzenesulfonyl (nosyl) chloride—is a critical decision dictated by a trade-off between stability and the conditions required for removal. This guide provides a comparative analysis of common sulfonyl chlorides, grounded in experimental data, to empower researchers in selecting the optimal reagent for their synthetic challenges.
Core Comparison: Stability vs. Strategic Cleavage
The fundamental difference between the most common sulfonyl protecting groups lies in the substitution on the aromatic ring, which directly influences the stability of the resulting sulfonamide and the mechanism of its cleavage.
-
p-Toluenesulfonyl (Tosyl, Ts) Group : The tosyl group is the workhorse of amine protection, prized for its high stability across a broad pH range and resistance to many oxidizing and reducing agents.[3] This robustness, however, comes at a cost. Its removal necessitates harsh conditions, such as dissolving metal reduction or strongly acidic hydrolysis, which can limit its application in the synthesis of molecules bearing sensitive functional groups.[3][4]
-
Nitrobenzenesulfonyl (Nosyl, Ns) Group : The nosyl group, particularly the ortho- or para-nitro isomer, incorporates a powerful electron-withdrawing nitro group. This feature is the key to its strategic utility. While forming a stable sulfonamide, the nosyl group can be cleaved under remarkably mild, neutral conditions using a thiol and a base.[5][6] This unique cleavage pathway makes the nosyl group orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups, a crucial advantage in complex syntheses.[6]
-
5-(Dimethylamino)naphthalene-1-sulfonyl (Dansyl, Dns) Group : Dansyl chloride is not typically used as a protecting group in the traditional sense. Its primary role is as a derivatizing agent for analytical applications.[7] It reacts with primary and secondary amines to produce intensely fluorescent sulfonamide adducts, enabling highly sensitive detection and quantification by HPLC and fluorimetry.[7][8]
Data-Driven Comparison of Sulfonylating Agents
The following table summarizes the key characteristics and performance of the most common sulfonyl chlorides used for amine protection.
| Feature | p-Toluenesulfonyl (Tosyl) Chloride | 2-Nitrobenzenesulfonyl (Nosyl) Chloride | 5-(Dimethylamino)naphthalene-1-sulfonyl (Dansyl) Chloride |
| Structure | CH₃C₆H₄SO₂Cl | O₂NC₆H₄SO₂Cl | (CH₃)₂NC₁₀H₆SO₂Cl |
| Primary Application | Robust protection of primary/secondary amines.[9][10] | Orthogonal protection of primary/secondary amines; Fukuyama amine synthesis.[6][11] | Fluorescent derivatization for amine quantification.[7][8] |
| Sulfonamide Stability | Very high; stable to a wide range of acidic and basic conditions.[3][5] | High, but susceptible to specific nucleophilic cleavage.[5][6] | Very high; adducts are stable for analysis.[7] |
| Typical Protection Conditions | Amine, Pyridine or Et₃N, CH₂Cl₂, 0 °C to RT.[5] | Amine, Pyridine or Et₃N, CH₂Cl₂, 0 °C to RT.[5] | Amine, Bicarbonate Buffer (pH ~9.5), Acetone/Water, 37-60 °C.[7] |
| Typical Deprotection Conditions | Harsh: Na/liquid NH₃; HBr/AcOH; Mg/MeOH.[2][10][12] | Mild: Thiophenol, K₂CO₃, MeCN or DMF, RT.[5][13] | Not typically removed; cleavage is not a primary consideration. |
| Orthogonality | Limited due to harsh cleavage conditions. | Excellent; orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[6] | N/A |
| Key Advantage | High stability and reliability.[3] | Mild and selective deprotection.[6] | Produces highly fluorescent adducts for sensitive detection.[7] |
Mechanistic Insights and Workflow
The installation of a sulfonyl protecting group follows a general mechanism of nucleophilic attack by the amine onto the electrophilic sulfur atom of the sulfonyl chloride. A base, such as pyridine or triethylamine, is required to neutralize the HCl byproduct.[2]
The critical distinction lies in the deprotection pathways. The extreme stability of the tosyl group necessitates powerful reagents to cleave the S-N bond. In contrast, the electron-deficient aromatic ring of the nosyl group is susceptible to nucleophilic aromatic substitution by a soft nucleophile like a thiolate, which initiates a cascade that liberates the free amine under mild conditions.
Experimental Protocols
The following protocols are provided as representative examples. Researchers should always adapt procedures based on the specific substrate and scale.
Protocol 1: Protection of Benzylamine with p-Toluenesulfonyl Chloride (TsCl)
Scientist's Note: This protocol employs pyridine as both a base and a solvent, which effectively scavenges the generated HCl. An inert atmosphere is recommended to prevent side reactions with atmospheric moisture.
-
Materials:
-
Benzylamine (1.0 eq)
-
p-Toluenesulfonyl chloride (1.1 eq)[5]
-
Pyridine (Anhydrous)
-
Dichloromethane (CH₂Cl₂, Anhydrous)
-
1 M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Dissolve benzylamine in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (2.0 eq) to the stirred solution.[5]
-
Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and transfer to a separatory funnel.
-
Wash sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-tosylated amine. Further purification can be achieved by recrystallization or column chromatography.
-
Protocol 2: Deprotection of N-(benzyl)-p-toluenesulfonamide using Mg/MeOH
Scientist's Note: This reductive cleavage offers a milder alternative to dissolving metal reductions like Na/NH₃. The reaction involves single electron transfer from the reducing agent to the tosyl group.[12]
-
Materials:
-
N-(benzyl)-p-toluenesulfonamide (1.0 eq)
-
Magnesium (Mg) turnings (excess, e.g., 10 eq)
-
Methanol (MeOH, Anhydrous)
-
Ammonium chloride (NH₄Cl) solution (Saturated)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
To a stirred suspension of magnesium turnings in anhydrous methanol under an inert atmosphere, add the N-tosylated amine.
-
Heat the mixture to reflux and monitor the reaction by TLC (typically 2-4 hours).
-
After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Filter the mixture through a pad of Celite to remove inorganic salts.[3]
-
Concentrate the filtrate under reduced pressure to remove the methanol.[3]
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected amine.[3]
-
Protocol 3: Protection of an Amine with 2-Nitrobenzenesulfonyl Chloride (NsCl)
Scientist's Note: The procedure is very similar to tosylation, reflecting the analogous reaction mechanism. The resulting nosylamide is often a crystalline solid, facilitating purification.[6]
-
Materials:
-
Primary or Secondary Amine (1.0 eq)
-
2-Nitrobenzenesulfonyl chloride (1.1 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Dichloromethane (CH₂Cl₂, Anhydrous)
-
-
Procedure:
-
Dissolve the amine in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere.
-
Add the base (e.g., pyridine).
-
Add 2-nitrobenzenesulfonyl chloride portion-wise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Perform an aqueous workup as described in Protocol 1 to isolate the N-nosylated amine.
-
Protocol 4: Deprotection of a Nosyl-Amide using Thiophenol
Scientist's Note: This is the key transformation highlighting the utility of the nosyl group. The thiolate anion acts as a potent nucleophile, attacking the electron-deficient aromatic ring and initiating cleavage.
-
Materials:
-
N-nosylated amine (1.0 eq)
-
Thiophenol (2.0-3.0 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)[5]
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the N-nosylated amine in MeCN or DMF in a round-bottom flask.
-
Add potassium carbonate and thiophenol to the solution.
-
Stir the mixture vigorously at room temperature for 1-3 hours. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the free amine.
-
Strategic Selection in Drug Development and Research
The choice of a sulfonylating agent is a critical decision in synthetic planning.
-
Choose Tosyl Chloride (TsCl) when you require a highly robust protecting group that can withstand a battery of harsh reaction conditions. It is an excellent choice for early-stage protection, provided the final molecule can tolerate the strong acidic or reductive conditions required for its removal.
-
Choose Nosyl Chloride (NsCl) for syntheses involving sensitive functional groups where mild deprotection is paramount. Its orthogonality to common protecting groups makes it invaluable for complex, multi-step syntheses of polyamines and natural products.[6] Furthermore, the nosyl group's ability to acidify the N-H proton is famously leveraged in the Fukuyama amine synthesis to prepare secondary amines.[6][11]
-
Use Dansyl Chloride (Dns-Cl) when the goal is not protection but quantification . It is the reagent of choice for derivatizing amines, amino acids, or peptides to enable sensitive detection in analytical techniques like HPLC-fluorescence or mass spectrometry.[7][14]
By understanding the distinct chemical personalities of these sulfonyl chlorides, researchers can better navigate the synthetic landscape, designing more efficient, selective, and successful routes to their target molecules.
References
- A Comparative Guide to Sulfonylating Agents for Amine Protection. (2025). BenchChem.
- Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection. (2025). BenchChem.
- Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. (n.d.).
- Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups. (n.d.). ChemRxiv. [Link]
- Protecting Groups for Amines: Sulfonamides. (2020). YouTube. [Link]
- Protection of Secondary Amines with Tosyl Chloride: Application Notes and Protocols. (2025). BenchChem.
- An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis. (2025). BenchChem.
- An In-depth Technical Guide to the Reactivity of Dansyl Chloride with Primary and Secondary Amines. (2025). BenchChem.
- Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. [Link]
- Dansyl chloride. (n.d.). Wikipedia. [Link]
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie. [Link]
- Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. (n.d.).
- Tosyl group. (n.d.). Wikipedia. [Link]
- A Comparative Analysis of Tosyl- vs. Nosyl-Activated Aminating Agents for Researchers. (2025). BenchChem.
- Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. (2011).
- An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. (2022). ACS Central Science. [Link]
- Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. (2011). Semantic Scholar. [Link]
- Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. (n.d.).
- Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. (n.d.).
- Sulfonyl Protective Groups. (2014).
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides
- Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. [Link]
- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (n.d.). MDPI. [Link]
- Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. (2019). PubMed. [Link]
- Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. (n.d.). Synfacts. [Link]
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (n.d.).
- What is the role and mechanism of action of tosyl chloride in organic synthesis? (2012).
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (n.d.). Canadian Science Publishing. [Link]
- Peptide synthesis with sulfonyl protecting groups. (n.d.).
- A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. (2000). Organic Chemistry Portal. [Link]
- 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. (n.d.).
- Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applic
- Salt of amine-protected (1s,2r,4s)-1,2-amino-n,n-dimethylcyclohexane-4-carboxamide. (2018).
- Removal of the tosyl and nosyl groups. (n.d.).
- Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. (2020). PubMed. [Link]
- Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. (2020).
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 9. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]
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- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Analytical Characterization of 2-Methoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
2-Methoxybenzenesulfonyl chloride is a vital reagent in organic synthesis, serving as a precursor for a diverse array of sulfonamides and other sulfur-containing compounds with significant pharmacological and industrial applications. The inherent reactivity of the sulfonyl chloride functional group, while advantageous for synthesis, presents unique challenges for its analytical characterization. Ensuring the purity, stability, and structural integrity of this reagent is paramount for the reproducibility of synthetic protocols and the quality of downstream products.
This guide provides a comprehensive comparison of the principal analytical techniques for the characterization of this compound. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering a self-validating framework for robust analytical assessment. We will explore the strengths and limitations of chromatographic, spectroscopic, and thermal analysis techniques, supported by experimental data from closely related analogs where specific data for this compound is not publicly available.
At a Glance: A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific analytical objective, whether it be structural elucidation, purity assessment, quantification, or stability profiling. The following table provides a high-level comparison of the most pertinent methods for the characterization of this compound.
| Technique | Primary Application | Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| HPLC | Purity, Quantification | High | Excellent | Broad applicability to non-volatile and thermally labile compounds. | Can be more costly and time-consuming than GC. |
| GC-MS | Purity, Impurity ID | High | Excellent | High resolution for volatile and thermally stable compounds; provides structural information. | Potential for thermal degradation of the analyte. |
| NMR Spectroscopy | Structural Elucidation, Purity (qNMR) | Moderate | Excellent (qNMR) | Provides detailed structural information; non-destructive. | Lower sensitivity compared to chromatographic methods. |
| FTIR Spectroscopy | Functional Group ID | High | Limited | Rapid and simple for confirming the presence of key functional groups. | Provides limited structural detail on its own. |
| Thermal Analysis (DSC/TGA) | Thermal Stability | Moderate | Not Applicable | Provides information on melting point, decomposition temperature, and thermal stability. | Does not provide structural information. |
Chromatographic Methods: The Gold Standard for Purity and Quantification
Chromatographic techniques are indispensable for separating this compound from impurities and for its precise quantification. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is a critical decision driven by the analyte's properties.
High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Analytes
HPLC is a powerful technique for the analysis of compounds that are non-volatile or prone to thermal degradation, making it a suitable choice for many sulfonyl chlorides.
Conceptual Framework:
In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase.
Figure 1: HPLC Method Workflow for this compound
Exemplary HPLC Protocol (Adapted from methods for related sulfonyl chlorides):
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) is a good starting point. The ratio can be optimized to achieve the desired retention and resolution. The addition of a small amount of acid, such as 0.1% formic acid, can improve peak shape.
-
Flow Rate: A flow rate of 1.0 mL/min is typical.
-
Column Temperature: Ambient temperature is usually sufficient.
-
UV Detection: The wavelength of detection should be set at the UV maximum of this compound. A wavelength of around 230 nm is a reasonable starting point.
-
Sample Preparation: Dissolve a known weight of the this compound sample in the mobile phase to a concentration within the linear range of the instrument.
Performance and Comparison:
| Parameter | Expected Performance for HPLC |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | Typically in the low ppm range. |
| Limit of Quantification (LOQ) | Typically in the mid to high ppm range. |
| Precision (%RSD) | < 2% for replicate injections. |
| Accuracy (% Recovery) | 98-102% |
Gas Chromatography-Mass Spectrometry (GC-MS): High Resolution for Volatile Impurities
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While sulfonyl chlorides can be thermally labile, GC-MS can be successfully employed with careful method development, or through derivatization.
Conceptual Framework:
In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. Separation is based on the compound's volatility and its interaction with the stationary phase coated on the column walls. The mass spectrometer detector provides both quantitative data and structural information based on the mass-to-charge ratio of the molecule and its fragments. Due to the reactivity of the sulfonyl chloride group, derivatization to a more stable sulfonamide is often employed to prevent degradation in the hot injector and column.
Figure 2: GC-MS Method Workflow with Derivatization
Exemplary GC-MS Protocol (with Derivatization):
-
Derivatization:
-
Dissolve a known amount of this compound in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a slight excess of a secondary amine, such as diethylamine, and stir at room temperature for 30 minutes to form the corresponding N,N-diethyl-2-methoxybenzenesulfonamide.
-
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good choice.
-
Injector Temperature: Optimize for efficient vaporization without causing degradation of the sulfonamide derivative (e.g., 250 °C).
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C, holding for 2 minutes, then ramping at 10 °C/min to 280 °C and holding for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV is standard. Scan a mass range of m/z 50-550.
Expected Mass Spectral Fragmentation:
The mass spectrum of the derivatized sulfonamide will be key to its identification. Common fragmentation pathways for benzenesulfonamides include:
-
Loss of the ethyl group: [M - 29]+
-
Cleavage of the S-N bond: leading to the formation of the 2-methoxybenzenesulfonyl cation ([C7H7O3S]+, m/z 171) and the diethylaminyl radical.
-
Loss of SO2: [M - 64]+
Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds. Direct analysis is often possible. | Best for volatile and thermally stable compounds. Derivatization may be required for sulfonyl chlorides. |
| Speed | Generally slower run times (10-30 minutes). | Faster run times are often achievable (5-15 minutes). |
| Resolution | Good resolution, but can be lower than capillary GC. | Excellent resolution with capillary columns. |
| Detector Information | UV detection provides quantitative data but limited structural information. | Mass spectrometry provides both quantitative and structural (fragmentation) data. |
| Cost and Complexity | Can be more expensive due to solvent consumption and pump maintenance. | Generally lower solvent costs, but the mass spectrometer adds to the initial instrument cost and complexity. |
Spectroscopic Methods: Unveiling the Molecular Architecture
Spectroscopic techniques are essential for confirming the identity and elucidating the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.
Conceptual Framework:
NMR spectroscopy relies on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The chemical shift of a nucleus is dependent on its local electronic environment, providing a unique fingerprint of the molecule's structure.
Expected ¹H NMR Spectrum of this compound:
-
Aromatic Protons (4H): The four protons on the benzene ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The ortho, meta, and para protons will have distinct chemical shifts and coupling patterns due to the influence of the methoxy and sulfonyl chloride groups.
-
Methoxy Protons (3H): The three protons of the methoxy group will appear as a sharp singlet, typically in the region of δ 3.8-4.0 ppm.
Expected ¹³C NMR Spectrum of this compound:
-
Aromatic Carbons (6C): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the substituents. The carbon attached to the methoxy group will be shifted downfield, while the carbon attached to the sulfonyl chloride group will be significantly deshielded.
-
Methoxy Carbon (1C): A single signal for the methoxy carbon will appear in the aliphatic region, typically around δ 55-60 ppm.
Quantitative NMR (qNMR) for Purity Assessment:
qNMR is a primary analytical method for determining the purity of a substance without the need for a standard of the same compound. By integrating the signals of the analyte against a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy.
Exemplary qNMR Protocol:
-
Sample Preparation: Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene) into an NMR tube.
-
Solvent: Add a known volume of a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay).
-
Data Analysis: Integrate a well-resolved signal from this compound (e.g., the methoxy singlet) and a signal from the internal standard. Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check
FTIR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule.
Conceptual Framework:
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies.
Expected FTIR Absorptions for this compound:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 1370-1380 & 1170-1190 | Asymmetric & Symmetric S=O Stretch | Sulfonyl Chloride |
| 1240-1260 & 1020-1040 | Asymmetric & Symmetric C-O-C Stretch | Aryl Ether |
| ~3050-3100 | C-H Stretch | Aromatic |
| ~1450-1600 | C=C Stretch | Aromatic Ring |
The presence of strong absorption bands in the specified regions for the sulfonyl chloride and aryl ether groups provides strong evidence for the correct structure.
Thermal Analysis: Assessing Stability and Degradation
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for evaluating the thermal stability of this compound.
Conceptual Framework:
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and decomposition temperatures.
-
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of decomposition and to study the degradation profile.
Expected Thermal Behavior:
Importance for Drug Development:
Understanding the thermal stability of this compound is crucial for:
-
Process Safety: To prevent runaway reactions and ensure safe handling and storage conditions.
-
Process Optimization: To define appropriate temperature ranges for synthetic reactions.
-
Stability Studies: To predict the shelf-life of the reagent and its impact on the stability of intermediates and final products.
Conclusion: A Multi-faceted Approach to Characterization
The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. While chromatographic methods like HPLC and GC-MS are the cornerstones for purity determination and quantification, spectroscopic techniques such as NMR and FTIR are indispensable for structural verification. Thermal analysis provides vital information on the compound's stability.
This guide has provided a detailed comparison of these methods, offering both the theoretical basis and practical considerations for their implementation. By adopting a multi-technique approach and understanding the strengths and limitations of each, researchers, scientists, and drug development professionals can ensure the quality and reliability of this critical synthetic intermediate, ultimately contributing to the development of safe and effective pharmaceutical products.
References
- 4-(Acetylamino)benzenesulfonyl chloride. SIELC Technologies.
A Researcher's Guide to the ¹H NMR Spectroscopic Analysis of 2-Methoxybenzenesulfonyl Chloride: A Comparative Study
In the landscape of synthetic chemistry and drug development, the precise characterization of molecular structures is a cornerstone of innovation and safety. For professionals engaged in the synthesis of sulfonamides and other pharmacologically active compounds, 2-methoxybenzenesulfonyl chloride serves as a critical building block. Its reactivity and the regiochemistry of its products are intimately tied to its structure. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool for the unambiguous structural verification of such reagents.
This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple data sheet, we will dissect the spectrum in the context of its structural isomers—3-methoxybenzenesulfonyl chloride and 4-methoxybenzenesulfonyl chloride—as well as its parent compound, benzenesulfonyl chloride. This comparative approach, supported by experimental and predicted data, aims to equip researchers with the expertise to confidently identify these key reagents and anticipate their spectral features.
The Distinct ¹H NMR Signature of this compound
The ¹H NMR spectrum of an aromatic compound is a detailed map of the electronic environment of its protons. The chemical shift, multiplicity (splitting pattern), and coupling constants of each signal offer a wealth of information about the substitution pattern on the benzene ring.
In this compound, the electron-donating methoxy group (-OCH₃) and the electron-withdrawing sulfonyl chloride group (-SO₂Cl) are positioned ortho to each other. This arrangement desymmetrizes the aromatic ring, rendering all four aromatic protons chemically non-equivalent. Consequently, a complex multiplet pattern is expected in the aromatic region of the spectrum.
The methoxy group itself provides a simple yet powerful diagnostic signal: a sharp singlet, integrating to three protons, typically found in the upfield region of the aromatic spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |
| OCH₃ | ~3.9 | Singlet | 3H | - |
| Ar-H | ~7.0-8.0 | Multiplet | 4H | - |
Note: The data for this compound is based on spectral prediction due to the limited availability of public experimental spectra. This prediction provides a robust framework for analysis.
A Comparative Analysis: Distinguishing Isomers and the Parent Compound
The true power of NMR in structural elucidation is most evident when comparing a compound to its isomers. The position of the methoxy group dramatically alters the symmetry and electronic distribution of the molecule, leading to distinct and readily identifiable ¹H NMR spectra.
4-Methoxybenzenesulfonyl Chloride: A Case of Symmetry
In the para-isomer, 4-methoxybenzenesulfonyl chloride, the molecule possesses a plane of symmetry. This symmetry renders the protons ortho to the methoxy group (H-2 and H-6) chemically equivalent, and the protons ortho to the sulfonyl chloride group (H-3 and H-5) also equivalent to each other. This results in a much simpler aromatic region, characterized by two doublets, each integrating to two protons. This classic "AA'BB'" system is a hallmark of para-disubstituted benzene rings and is a key feature that distinguishes it from the ortho and meta isomers.
3-Methoxybenzenesulfonyl Chloride: A Different Asymmetry
For the meta-isomer, 3-methoxybenzenesulfonyl chloride, the aromatic ring is also asymmetric, leading to four distinct signals for the four aromatic protons. However, the relative positions of these signals and their coupling patterns will differ from the ortho-isomer due to the different electronic influences of the substituents at the meta position.
Benzenesulfonyl Chloride: The Unsubstituted Benchmark
Benzenesulfonyl chloride provides a baseline spectrum, showing the influence of only the sulfonyl chloride group on the aromatic protons. The spectrum typically shows a complex multiplet for the five protons, with those ortho to the -SO₂Cl group being the most deshielded (shifted downfield).
Table 2: Comparative ¹H NMR Data of Methoxybenzenesulfonyl Chloride Isomers and Benzenesulfonyl Chloride
| Compound | Methoxy Signal (ppm) | Aromatic Protons (ppm) | Key Distinguishing Feature |
| This compound (Predicted) | ~3.9 (s, 3H) | ~7.0-8.0 (m, 4H) | Complex multiplet for 4 aromatic protons. |
| 3-Methoxybenzenesulfonyl Chloride (Predicted) | ~3.8 (s, 3H) | ~7.2-7.8 (m, 4H) | Complex multiplet for 4 aromatic protons, with a different pattern from the ortho isomer. |
| 4-Methoxybenzenesulfonyl Chloride | ~3.9 (s, 3H) | ~7.0 (d, 2H), ~7.9 (d, 2H) | Two distinct doublets (AA'BB' system) in the aromatic region. |
| Benzenesulfonyl Chloride | - | ~7.6-8.0 (m, 5H) | Complex multiplet for 5 aromatic protons. |
Visualizing the Molecular Structure and Analytical Workflow
To further clarify the relationship between structure and spectral data, the following diagrams are provided.
Caption: Workflow for ¹H NMR spectroscopic analysis.
Experimental Protocol for ¹H NMR Analysis
Achieving high-quality, reproducible NMR data is contingent on meticulous sample preparation and the use of appropriate acquisition parameters. The following protocol provides a robust methodology for the analysis of benzenesulfonyl chlorides.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the sulfonyl chloride sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube securely and gently agitate until the sample is fully dissolved. Ensure no solid particulates remain, as they can degrade spectral quality.
2. NMR Data Acquisition
-
Insert the sample into the NMR spectrometer (a 400 MHz instrument is suitable for resolving the aromatic region).
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds).
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each.
By adhering to this protocol, researchers can generate high-quality ¹H NMR spectra that are directly comparable and suitable for rigorous structural analysis.
Conclusion
The ¹H NMR spectrum of this compound, when analyzed with a comparative mindset, offers a clear and definitive means of structural verification. The distinct patterns arising from the ortho, meta, and para substitution, particularly the tell-tale AA'BB' system of the 4-methoxy isomer, provide a powerful tool for distinguishing between these crucial synthetic intermediates. By combining careful experimental technique with a solid understanding of structure-spectrum correlations, researchers can confidently employ these reagents in their synthetic endeavors, ensuring the integrity and success of their work.
References
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- PubChem.
A Senior Application Scientist's Guide to 13C NMR Analysis of 2-Methoxybenzenesulfonyl Chloride Reaction Products
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility of 2-Methoxybenzenesulfonyl Chloride and the Analytical Power of 13C NMR
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 2-methoxybenzenesulfonyl group into molecules. This moiety is a key component in the design of various biologically active compounds and pharmaceutical agents. The most common applications involve its reaction with nucleophiles, such as primary and secondary amines, to form stable sulfonamides, or with alcohols and phenols to yield sulfonate esters.[1][2][3] The sulfonamide linkage, in particular, is a cornerstone of medicinal chemistry.[4]
Given the importance of these transformations, unambiguous characterization of the resulting products is paramount. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a definitive analytical tool for this purpose. It provides a detailed fingerprint of the carbon skeleton of a molecule, allowing for the direct observation of changes at and around the reaction center.[5][6] This guide offers a comparative analysis of the 13C NMR spectra of this compound and its principal reaction products, providing the experimental data and foundational principles necessary to distinguish starting material, products, and potential byproducts with confidence.
Part 1: Spectral Characterization of the Starting Material
Before analyzing reaction products, a thorough understanding of the starting material's 13C NMR spectrum is essential. The spectrum of this compound is characterized by seven distinct carbon signals. The chemical shifts are governed by the electronic environment of each carbon, heavily influenced by the electron-withdrawing sulfonyl chloride group (-SO₂Cl) and the electron-donating methoxy group (-OCH₃).
Key Spectral Features of this compound:
-
C-S (C1): This quaternary carbon, directly attached to the sulfonyl group, is significantly deshielded and appears far downfield. The powerful electron-withdrawing nature of the -SO₂Cl group is the primary cause.
-
C-O (C2): The carbon bearing the methoxy group is also strongly deshielded due to the electronegativity of the attached oxygen atom.
-
Aromatic Carbons (C3-C6): These carbons resonate in the typical aromatic region of ~110-140 ppm. Their precise shifts are modulated by the competing electronic effects of the methoxy and sulfonyl chloride substituents.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group appears in a characteristic upfield region, typically around 56-58 ppm.[7][11]
Part 2: Comparative 13C NMR Analysis of Reaction Products
The true diagnostic power of 13C NMR becomes evident when comparing the spectrum of the starting material to those of its products. The substitution of the chlorine atom on the sulfonyl group with either a nitrogen (forming a sulfonamide) or an oxygen (forming a sulfonate ester) induces predictable and significant changes in the chemical shift of the ipso-carbon (C1).
Product Class 1: N-Substituted 2-Methoxybenzenesulfonamides
The reaction of this compound with a primary or secondary amine yields a sulfonamide. This transformation is fundamental to the synthesis of a vast array of pharmaceuticals.
Reaction Scheme: 2-MeO-Ph-SO₂Cl + R₂NH → 2-MeO-Ph-SO₂NR₂ + HCl
Diagnostic 13C NMR Spectral Changes:
The most telling change occurs at the C1 position. Replacing the highly electronegative chlorine atom with a less electronegative nitrogen atom results in a noticeable upfield shift (to a lower ppm value) for the C1 signal. This is the primary indicator of successful sulfonamide formation. The signals for the newly introduced "R" groups from the amine will also be present, providing further confirmation.
Product Class 2: 2-Methoxybenzenesulfonate Esters
When this compound reacts with an alcohol or phenol, a sulfonate ester is formed. Sulfonate esters are not only stable products but are also excellent leaving groups in their own right, making them valuable synthetic intermediates.[3]
Reaction Scheme: 2-MeO-Ph-SO₂Cl + R-OH → 2-MeO-Ph-SO₂-OR + HCl
Diagnostic 13C NMR Spectral Changes:
Similar to sulfonamide formation, the conversion to a sulfonate ester involves replacing the chlorine with an oxygen atom. This also leads to a characteristic upfield shift for the C1 carbon signal relative to the starting sulfonyl chloride. The new signals corresponding to the carbon skeleton of the alcohol (R-group) will also appear in the spectrum.
Part 3: Data Summary and Visualization
For ease of comparison, the typical 13C NMR chemical shift ranges for the key carbon atoms in the starting material and its derivative products are summarized below.
Table 1: Comparative 13C NMR Chemical Shift (δ, ppm) Ranges
| Carbon Atom | This compound (Est.) | 2-Methoxybenzenesulfonamides | 2-Methoxybenzenesulfonate Esters | Rationale for Shift Change (Relative to Starting Material) |
| C1 (C-S) | ~135-145 | ~125-138[11] | ~125-135 | Upfield Shift: Replacement of Cl with less electronegative N or O increases electron shielding at C1. |
| C2 (C-O) | ~155-160 | ~149-155 | ~150-155 | Minor shifts due to electronic changes at the adjacent C1. |
| Aromatic CH | ~115-135 | ~110-135[11] | ~110-135 | Minimal changes; shifts remain within the aromatic region. |
| -OCH₃ | ~56-58[7] | ~55-57 | ~55-57 | Very stable and characteristic signal, largely unaffected by the reaction. |
Note: Estimated ranges are derived from published data for analogous compounds and general NMR principles.[7][8][11][12][13][14] Actual values may vary based on the specific substituent (R-group) and solvent used.
The logical flow of the reaction and subsequent analysis can be visualized as follows:
Part 4: Experimental Protocols
To ensure the reproducibility and integrity of the analysis, standardized experimental procedures are crucial.
Protocol 4.1: General Synthesis of a 2-Methoxybenzenesulfonamide
This protocol is based on a standard sulfonylation of an amine.[2]
-
Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution.
-
Reagent Addition: To this stirred solution, add a solution of this compound (1.0 eq) in dichloromethane dropwise at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 30-60 minutes, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, a saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography as needed.
Protocol 4.2: General Synthesis of a 2-Methoxybenzenesulfonate Ester
This protocol is adapted from general procedures for the sulfonylation of alcohols.[3]
-
Dissolution: Dissolve the alcohol (1.0 eq) in a suitable solvent such as dichloromethane or pyridine. Pyridine can act as both the solvent and the base.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add this compound (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting alcohol.
-
Work-up: Dilute the mixture with ethyl acetate and wash sequentially with water, dilute copper sulfate solution (if pyridine was used), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude sulfonate ester by column chromatography on silica gel.
Protocol 4.3: Sample Preparation for 13C NMR Analysis
-
Sample Preparation: Accurately weigh and dissolve 20-50 mg of the purified product or starting material in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire a proton-decoupled 13C NMR spectrum on a high-field NMR spectrometer. Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, particularly for quaternary carbons which typically have longer relaxation times and weaker signals.[5]
Conclusion
13C NMR spectroscopy is an indispensable tool for the analysis of reactions involving this compound. The key diagnostic indicator for the successful formation of both sulfonamides and sulfonate esters is the characteristic upfield shift of the sulfonyl-bearing carbon (C1) compared to the sulfonyl chloride starting material. By combining this spectral knowledge with robust synthetic and analytical protocols, researchers can confidently characterize their products, ensuring the integrity and validity of their scientific findings.
References
- UCL Discovery. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
- CONICET Digital. (2005). Spectral Assignments and Reference Data.
- MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
- Oregon State University. (2022). 13C NMR Chemical Shifts.
- Google Patents. (n.d.). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Organic Chemistry Portal. (2008). Mild and General Method for the Synthesis of Sulfonamides.
- University of Wisconsin-Platteville. (n.d.). Summary of C13-NMR Interpretation.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766).
- Unknown Source. (n.d.). 13C NMR Chemical Shift Table.
- Chemguide. (n.d.). interpreting C-13 NMR spectra.
- Google Patents. (n.d.). Method for the preparation of 2-methoxy-4-(n-t-butylamino-carbonyl)-benzenesulfonyl chloride.
- European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations.
- Chemistry LibreTexts. (2023). 6.5: Interpreting C-13 NMR Spectra.
- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Methoxybenzenesulfonyl Chloride Derivatives
This guide provides an in-depth comparison of mass spectrometry-based techniques for the analysis of 2-methoxybenzenesulfonyl chloride and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the rationale behind analytical choices, ensuring a robust and validated approach to characterization and quantification. We will explore the nuances of different ionization techniques, delve into predictable fragmentation patterns, and compare mass spectrometry with alternative analytical methodologies, supported by experimental data and established principles.
Introduction: The Analytical Significance of this compound Derivatives
This compound is a key reagent in organic synthesis, utilized to introduce the 2-methoxybenzenesulfonyl moiety into various molecules, leading to the formation of sulfonamides and other derivatives. These derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Accurate and comprehensive analytical characterization is therefore paramount for ensuring the identity, purity, and stability of these compounds. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone technique for this purpose.
This guide will compare and contrast the primary mass spectrometry-based approaches for analyzing these derivatives, focusing on Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and will also provide a comparative overview of alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Ionization Techniques: A Comparative Overview
The choice of ionization technique is critical and is dictated by the physicochemical properties of the analyte, particularly its polarity and thermal stability. For this compound derivatives, which are often polar and can be thermally labile, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common choices for LC-MS. For GC-MS, Electron Ionization (EI) is the standard.
| Ionization Technique | Principle | Best Suited For | Expected Ion Species | Key Advantages | Key Limitations |
| Electrospray Ionization (ESI) | Soft ionization technique where ions are generated from a solution by creating a fine spray of charged droplets. | Polar, non-volatile, and thermally labile compounds. | [M+H]⁺, [M+Na]⁺, [M-H]⁻ | High sensitivity for polar analytes; minimal fragmentation. | Can be susceptible to ion suppression from matrix components. |
| Atmospheric Pressure Chemical Ionization (APCI) | A soft ionization technique that uses a corona discharge to ionize the analyte in the gas phase.[1][2][3] | Moderately polar to non-polar compounds that are thermally stable enough to be vaporized.[1][2][3] | [M+H]⁺, M⁺˙ | Broader applicability for less polar compounds than ESI; less susceptible to matrix effects.[1][2] | Requires analyte to be thermally stable. |
| Electron Ionization (EI) | A hard ionization technique where high-energy electrons bombard the analyte in the gas phase, causing ionization and extensive fragmentation. | Volatile and thermally stable compounds. | M⁺˙ and numerous fragment ions. | Provides reproducible fragmentation patterns for structural elucidation and library matching. | Molecular ion may be weak or absent for some compounds. |
Fragmentation Pathways of 2-Methoxybenzenesulfonyl Derivatives
Understanding the fragmentation patterns of 2-methoxybenzenesulfonyl derivatives is crucial for their structural confirmation by tandem mass spectrometry (MS/MS). The fragmentation is influenced by the core structure of the 2-methoxybenzenesulfonyl group and the nature of the substituent 'R' in the derivative.
General Fragmentation of the Benzenesulfonyl Moiety
Aryl sulfonyl compounds exhibit characteristic fragmentation patterns. A common and diagnostic fragmentation pathway for arylsulfonamides under positive ion ESI-MS/MS conditions is the neutral loss of sulfur dioxide (SO₂), which has a mass of 64 Da.[4] This rearrangement is often followed by other fragmentation steps.
The workflow for a typical LC-MS/MS analysis is depicted below:
Caption: A typical LC-MS/MS workflow for the analysis of 2-methoxybenzenesulfonyl derivatives.
Influence of the 2-Methoxy Group
The presence of the methoxy group at the ortho position can influence the fragmentation cascade. The initial fragmentation often involves the cleavage of the S-Cl bond or the S-N bond in sulfonamides.
A proposed fragmentation pathway for a generic 2-methoxybenzenesulfonamide is illustrated below:
Caption: A simplified proposed fragmentation pathway for a 2-methoxybenzenesulfonamide derivative.
For 4-cyano-2-methoxybenzenesulfonyl chloride, high-resolution mass spectrometry (HRMS) data has been reported with an ESI-MS calculated m/z of 253.9655 for the [M+Na]⁺ adduct.[5]
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete picture of the analyte.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (LC-MS, GC-MS) | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight, elemental composition (HRMS), structural information (MS/MS). | High sensitivity and specificity, suitable for complex mixtures. | Isomeric differentiation can be challenging without chromatographic separation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Detailed structural information, including connectivity and stereochemistry. | Unambiguous structure elucidation, non-destructive.[6] | Lower sensitivity compared to MS, requires pure samples for full characterization.[6] |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, with detection by UV absorbance. | Purity assessment, quantification of known compounds. | Robust, reproducible, and widely available for quantitative analysis.[7][8] | Limited specificity for identification of unknowns, requires chromophores for detection. |
Experimental Protocols
Sample Preparation for LC-MS Analysis
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of the 2-methoxybenzenesulfonyl derivative and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.
-
Working Solution Preparation: Serially dilute the stock solution with the mobile phase to prepare working solutions at the desired concentrations (e.g., 1 µg/mL for qualitative analysis).
-
Sample Matrix Preparation: For quantitative analysis in complex matrices (e.g., biological fluids), a sample extraction method such as protein precipitation or solid-phase extraction may be necessary.
LC-MS/MS Method Parameters
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Source: ESI in positive ion mode.
-
MS Parameters:
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Collision Energy: Optimized for the specific compound to achieve characteristic fragmentation.
-
GC-MS Analysis with Derivatization
For less polar and more volatile derivatives, GC-MS can be an alternative. However, sulfonyl chlorides and their sulfonamide derivatives often require derivatization to improve their thermal stability and chromatographic behavior.
-
Derivatization: React the sulfonamide with a derivatizing agent such as diazomethane or a silylating agent to mask the active hydrogen on the nitrogen.
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Oven Program: A temperature gradient from approximately 100 °C to 280 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
Conclusion
The mass spectrometric analysis of this compound derivatives is a multifaceted task that requires a careful selection of analytical techniques and parameters. LC-MS with ESI is generally the method of choice for the sensitive and specific analysis of these often polar and thermally labile compounds. Understanding the characteristic fragmentation patterns, particularly the neutral loss of SO₂, is key to their structural elucidation. While mass spectrometry provides unparalleled sensitivity and structural information, a comprehensive characterization often benefits from the complementary data provided by NMR and HPLC-UV. The experimental protocols and comparative data presented in this guide offer a solid foundation for developing and validating robust analytical methods for this important class of compounds.
References
- Atmospheric Pressure Chemical Ionisation Mass Spectrometry for the Routine Analysis of Low Molecular Weight Analytes. (2021). NIH.
- Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. (2024). LabX.
- Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. ResearchGate.
- ESI(−)-MS/MS spectra of compounds 1 and 2. ResearchGate.
- Mass Spectrum (Electron Ionization) (HMDB0014328). Human Metabolome Database.
- This compound (C7H7ClO3S). PubChemLite.
- This compound. PubChem.
- What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS?. (2024). YouTube.
- (PDF) Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. ResearchGate.
- ESI-MS/MS Analysis Service. Mtoz Biolabs.
- A, Electrospray ionization tandem mass spectrometry (ESI-MS/MS)... ResearchGate.
- Approach Using Electrospray Mass Spectrometry (ESI-MS/MS) to Characterize Certain (2E). (2014). SciSpace.
- 4-Cyano-2-methoxybenzenesulfonyl Chloride. UCL Discovery.
- Electrospray ionization (+) HRMS mass spectrum of analytical... ResearchGate.
- (PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate.
- 2-Methoxybenzoyl chloride. PubChem.
- Benzenesulfonyl chloride, 4-methyl-. NIST WebBook.
- Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. (2010). PubMed.
- HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing.
- Simultaneous determination of m-nitrobenzenesulfonyl chloride, p-nitrobenzenesulfonyl chloride, and their hydrolyzed acid products by normal phase HPLC. ResearchGate.
- Development and validation of UV chromatographic method for quantification of copper and copper nanoparticles in different matrices and pharmaceutical products. (2022). PeerJ.
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A Senior Application Scientist's Guide to Purity Analysis of 2-Methoxybenzenesulfonyl Chloride: HPLC vs. Alternatives
For researchers, scientists, and drug development professionals, establishing the purity of reactive intermediates like 2-Methoxybenzenesulfonyl Chloride is a cornerstone of robust chemical synthesis and drug discovery. The presence of impurities can have profound implications on reaction yield, downstream product quality, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, compare HPLC with viable alternatives, and provide the foundational data and protocols necessary for informed decision-making in a laboratory setting.
The Central Role of Purity in Synthesis
This compound is a key building block in organic synthesis, frequently employed in the creation of sulfonamides and other biologically active molecules. Its inherent reactivity, conferred by the sulfonyl chloride moiety, makes it susceptible to hydrolysis and other degradation pathways. Consequently, rigorous purity analysis is not merely a quality control checkpoint but a critical component of process understanding and control.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is a highly versatile and widely adopted technique for the purity assessment of a vast range of organic molecules, including sulfonyl chlorides.[1] Its applicability to non-volatile and thermally labile compounds makes it a particularly suitable choice for this compound, which could be prone to degradation under the high temperatures used in Gas Chromatography.
The principle of this method is the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. More polar impurities, such as the hydrolysis product 2-methoxybenzenesulfonic acid, will elute earlier, while less polar impurities will be retained longer than the parent compound.
Causality of Method Parameters
The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and quantification.
-
Stationary Phase (Column): A C18 column is the workhorse of reversed-phase chromatography. Its long alkyl chains provide a nonpolar environment that effectively retains the moderately polar this compound, allowing for its separation from both more polar and less polar impurities.
-
Mobile Phase: A gradient of water and acetonitrile is employed to ensure the elution of a potentially wide range of impurities with varying polarities. The addition of a small amount of acid, such as phosphoric acid or formic acid, serves to suppress the ionization of any acidic impurities (like the sulfonic acid degradant), leading to sharper, more symmetrical peaks.[2]
-
Detector: A UV detector is commonly used for aromatic sulfonyl chlorides due to the strong absorbance of the benzene ring.[1] The selection of the detection wavelength is critical for sensitivity and should be set at or near the absorbance maximum of the analyte.
-
Sample Preparation: Due to the reactivity of the sulfonyl chloride group, especially with water, the choice of diluent is critical. Aprotic solvents like acetonitrile are ideal to prevent degradation of the analyte before analysis.
Experimental Protocol: HPLC Purity of this compound
1. Instrumentation and Conditions:
- HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: Water with 0.1% Phosphoric Acid.
- Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
- Gradient: | Time (min) | %B | |------------|----| | 0 | 40 | | 15 | 90 | | 20 | 90 | | 21 | 40 | | 25 | 40 |
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 230 nm.
- Injection Volume: 10 µL.
2. Reagent and Sample Preparation:
- Diluent: Acetonitrile.
- Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of about 100 µg/mL.
- Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
3. Analysis and Data Interpretation:
- Inject the diluent (as a blank), followed by the standard and sample solutions.
- Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.
- Calculate the purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Comparative Analytical Techniques
While HPLC is a robust method, alternative techniques can offer unique advantages, particularly in a research and development setting where structural confirmation and identification of unknown impurities are paramount.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Principle: GC-MS separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio. Due to the reactivity and potential thermal instability of sulfonyl chlorides, direct analysis can be challenging.[3] A common and more reliable approach involves derivatization, where the sulfonyl chloride is converted into a more stable and volatile derivative, such as a sulfonamide, prior to injection.[1]
Advantages:
-
High Sensitivity and Specificity: The mass spectrometer provides definitive identification of impurities.
-
Structural Information: Fragmentation patterns can help in elucidating the structure of unknown impurities.
Limitations:
-
Derivatization Required: The additional derivatization step adds complexity and potential for analytical error.
-
Thermal Instability: Even with derivatization, some related impurities might not be suitable for GC analysis.
1. Derivatization Step:
- Accurately weigh about 10 mg of the this compound sample into a vial.
- Dissolve in 1 mL of an aprotic solvent like dichloromethane.
- Add a solution of an amine (e.g., diethylamine) in excess and stir at room temperature for 30 minutes to form the corresponding sulfonamide.
- Quench the reaction with a dilute aqueous acid wash and extract the organic layer.
- Dry the organic layer over anhydrous sodium sulfate and use it for GC-MS analysis.
2. GC-MS Conditions:
- GC System: A standard GC-MS system.
- Column: A non-polar or medium-polarity column (e.g., DB-5ms).
- Inlet Temperature: 250 °C.
- Oven Program: Start at 100 °C, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-550.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[2] The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2] By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined.
Advantages:
-
Primary Method: Does not require a specific reference standard of this compound.
-
Structural Information: Provides detailed structural information about the analyte and any impurities present.
-
Non-destructive: The sample can be recovered after analysis.
Limitations:
-
Lower Sensitivity: Compared to chromatographic methods, NMR is less sensitive.
-
Signal Overlap: In complex mixtures, signals from different compounds may overlap, complicating quantification.
-
Requires High-Purity Internal Standard: The accuracy of the method is dependent on the accuracy of the certified internal standard.
1. Sample Preparation:
- Accurately weigh (to 0.01 mg) about 10-20 mg of the this compound sample into an NMR tube.[1]
- Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same tube. The standard should have signals that do not overlap with the analyte.
- Add a known volume of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) to completely dissolve the solids.[1]
2. NMR Data Acquisition:
- Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated to ensure full relaxation and accurate integration.
3. Data Processing and Calculation:
- Carefully phase and baseline correct the spectrum.
- Integrate a well-resolved signal of the analyte and a signal of the internal standard.
- Calculate the purity using the following equation:
Method Comparison Summary
| Feature | HPLC-UV | GC-MS (with Derivatization) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning | Gas-phase separation and mass analysis | Nuclear magnetic resonance signal intensity |
| Sample Preparation | Simple dissolution in a suitable solvent | Multi-step: dissolution, reaction, workup | Precise weighing of sample and internal standard |
| Analysis Time | 20-30 minutes per sample | 30-45 minutes per sample (excluding derivatization) | 10-20 minutes per sample (excluding sample prep) |
| Sensitivity | High (ng to µg/mL) | Very High (pg to ng/mL) | Moderate (mg/mL) |
| Specificity | Good, based on retention time | Excellent, based on mass spectrum | High, based on unique chemical shifts |
| Impurity ID | Tentative, requires standards or LC-MS | Definitive structural information from MS | Definitive structural information from NMR spectrum |
| Reference Standard | Requires analyte-specific standard | Requires analyte-specific standard for quantification | Requires a certified internal standard (not the analyte) |
| Key Advantage | Robust, widely available, routine QC | Gold standard for impurity identification | Primary method, no analyte standard needed |
| Key Limitation | Potential for co-elution, limited impurity ID | Requires derivatization, potential for degradation | Lower sensitivity, potential for signal overlap |
Conclusion and Recommendations
The choice of analytical method for determining the purity of this compound is contingent upon the specific requirements of the analysis.
-
For routine quality control and batch release , the proposed RP-HPLC method offers a reliable, robust, and efficient solution for quantifying purity and known impurities. Its widespread availability and ease of use make it the preferred method in a production or quality control environment.
-
During process development and for impurity profiling , a combination of techniques is often most powerful. GC-MS with derivatization is invaluable for the definitive identification of volatile or semi-volatile impurities, providing crucial insights that can guide synthetic route optimization.
-
For the certification of reference materials or when an analyte-specific standard is unavailable , qNMR stands out as the method of choice. Its status as a primary ratio method provides a high degree of accuracy and confidence in the purity assessment without reliance on a pre-certified standard of the compound itself.
By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can select the most appropriate analytical strategy to ensure the quality and integrity of this compound, thereby safeguarding the success of their synthetic endeavors.
References
- Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. SIELC Technologies.
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
- How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate.
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A Senior Application Scientist's Guide to X-ray Crystallography of 2-Methoxybenzenesulfonyl Chloride Derivatives: A Comparative Analysis of Crystallization Techniques
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutics. Within the vast landscape of organic synthesis, 2-methoxybenzenesulfonyl chloride and its derivatives represent a critical class of reagents, frequently employed in the construction of sulfonamide-based drug candidates.[1][2][3][4] The unequivocal elucidation of their solid-state architecture via single-crystal X-ray diffraction is therefore not merely an academic exercise but a critical step in the drug discovery pipeline.
This guide provides an in-depth, comparative analysis of various crystallization techniques as they apply to this compound derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to select and optimize the most effective crystallization strategy for your specific derivative. Every protocol described is designed as a self-validating system, grounded in the fundamental principles of thermodynamics and crystal engineering.
The Decisive Role of Crystal Quality in Structural Elucidation
The success of an X-ray crystallographic analysis is wholly dependent on the quality of the single crystal. A well-ordered, single crystal of sufficient size and purity will diffract X-rays in a coherent and predictable manner, yielding a high-resolution diffraction pattern that can be mathematically deconvoluted to reveal the precise arrangement of atoms within the crystal lattice. Conversely, poorly formed, polycrystalline, or amorphous solids will produce diffuse or uninterpretable diffraction patterns, rendering structural determination impossible. The choice of crystallization method, therefore, is a critical determinant of success.
Comparative Analysis of Crystallization Methodologies
The ideal crystallization method for a given this compound derivative will depend on its unique physicochemical properties, including solubility in various organic solvents, melting point, and thermal stability. Here, we compare three commonly employed and effective techniques: Slow Evaporation, Vapor Diffusion, and Solvent Layering.
Slow Evaporation: The Virtues of Simplicity and Patience
Slow evaporation is often the first technique attempted due to its straightforwardness. The underlying principle is the gradual removal of solvent from a saturated or near-saturated solution of the compound, leading to an increase in concentration and, ultimately, supersaturation, which drives crystal nucleation and growth.
Causality Behind the Choice: This method is particularly well-suited for compounds that are moderately soluble in a volatile solvent. The slow rate of evaporation is crucial; rapid solvent removal tends to produce a profusion of small, poorly formed crystals or even an amorphous powder. The choice of solvent is paramount, as it can influence crystal packing and morphology. For many organic compounds, including sulfonamide derivatives, ethyl acetate has proven to be an effective solvent for this technique.[5]
Vapor Diffusion: A Refined Approach for Milligram-Scale Crystallization
Vapor diffusion is a more controlled and refined technique, particularly advantageous when working with small quantities of material. In this method, a solution of the compound in a "good" solvent is allowed to equilibrate with the vapor of a "poor" solvent (an anti-solvent) in a sealed container. The gradual diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing slow crystallization.
Causality Behind the Choice: This technique offers exquisite control over the rate of supersaturation. By carefully selecting the good and poor solvents, one can finely tune the diffusion rate and, consequently, the crystallization process. For instance, the vapor diffusion of a non-polar solvent like hexane into a solution of a this compound derivative in a more polar solvent like chloroform or 1,2-dichloroethane can yield high-quality crystals.[6][7] This method is particularly effective for preventing the formation of "skins" or crusts of microcrystals that can sometimes occur with slow evaporation.
Solvent Layering: Harnessing Immiscibility for Controlled Diffusion
Solvent layering, also known as liquid-liquid diffusion, is another powerful technique that relies on the slow mixing of a good solvent and a poor solvent. A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface between the two solvents as they slowly diffuse into one another.
Causality Behind the Choice: This method is ideal for compounds that are highly soluble in a dense solvent and poorly soluble in a less dense one. The sharp interface between the two layers provides a well-defined region for crystal nucleation and growth. The rate of diffusion, and thus crystallization, can be controlled by the diameter of the tube used and the temperature. A common and often successful solvent system for this technique is a solution of the compound in a chlorinated solvent like dichloromethane, carefully layered with a hydrocarbon or ether.[6]
Quantitative Comparison of Crystallization Outcomes
To objectively assess the efficacy of these methods, we have compiled crystallographic data from the literature for several derivatives of 2-methoxybenzenesulfonamide. While a direct comparison of the same derivative crystallized by different methods is ideal, the available data for different derivatives still provides valuable insights into the quality of crystals that can be obtained with each technique.
| Derivative Name | Crystallization Method | Solvent(s) | Crystal System | Space Group | Unit Cell Parameters | Reference |
| N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide | - | N,N-dimethylformamide, Benzyl chloride | Monoclinic | P2₁/c | a = 10.0368 Å, b = 9.0176 Å, c = 20.4228 Å, β = 103.424° | [8] |
| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | Solvent Diffusion | Hexane/Acetone | Monoclinic | P2₁/c | a = 12.593 Å, b = 13.511 Å, c = 8.525 Å, β = 101.99° | [6] |
| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | Solvent Diffusion | Hexane/1,2-dichloroethane | Monoclinic | C2/c | a = 17.518 Å, b = 7.756 Å, c = 21.056 Å, β = 98.78° | [6] |
| 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one | Vapor Diffusion | n-hexane/chloroform | Orthorhombic | Pca2₁ | a = 17.8579 Å, b = 8.1257 Å, c = 9.8317 Å | [9] |
| N-(4-Chloropyridin-2-yl)-N-methoxymethyl-4-methylbenzenesulfonamide | Slow Evaporation | Ethyl Acetate | Orthorhombic | Pca2₁ | a = 15.1651 Å, b = 22.7953 Å, c = 8.9132 Å | [5] |
| 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone | Vapor Diffusion | n-hexane/chloroform | Orthorhombic | Pca2₁ | a = 18.769 Å, b = 7.643 Å, c = 10.0578 Å | [7] |
Analysis of the Data: The table demonstrates that all three methods can yield high-quality, single crystals suitable for X-ray diffraction, as evidenced by the well-defined unit cells and space groups. The choice of solvent system is clearly a critical parameter, influencing the final crystal packing. For example, the use of different solvent pairs in the solvent diffusion method for the nitro-substituted derivatives resulted in different crystal packing arrangements.[6]
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point and should be optimized for each specific this compound derivative.
Synthesis of a Representative Derivative: 4-Cyano-2-methoxybenzenesulfonamide
This protocol is adapted from a reported synthesis of a related compound and serves as a general guideline.[2]
Caption: Workflow for the synthesis of a this compound derivative and its conversion to a sulfonamide.
Step 1: Synthesis of the Sulfonyl Chloride. The synthesis of this compound derivatives can be achieved through various methods, often starting from the corresponding aniline or phenol. A common route involves the chlorosulfonation of the aromatic ring. For example, 4-cyano-2-methoxybenzenesulfonyl chloride can be prepared in a multi-step sequence from 4-cyano-2-methoxyphenol.[2]
Step 2: Synthesis of the Sulfonamide. The desired sulfonamide is typically synthesized by reacting the this compound derivative with the appropriate amine in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
Step 3: Purification. The crude sulfonamide should be purified prior to crystallization attempts. Column chromatography on silica gel is a common and effective method. The purity of the compound should be assessed by techniques such as NMR and LC-MS. A purity of >95% is recommended for crystallization trials.
Crystallization Protocols
Caption: Decision workflow for selecting and executing a crystallization protocol for this compound derivatives.
Protocol 1: Slow Evaporation
-
Dissolve 5-10 mg of the purified derivative in a minimal amount of a moderately volatile solvent (e.g., ethyl acetate, dichloromethane, or acetone) in a small, clean vial.
-
Ensure the compound is fully dissolved. If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes to allow for slow evaporation.
-
Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.
-
Monitor the vial periodically for crystal growth.
Protocol 2: Vapor Diffusion
-
In a small, open vial (e.g., a 0.5 mL microcentrifuge tube with the cap removed), dissolve 2-5 mg of the purified derivative in a minimal amount of a "good" solvent (e.g., chloroform, 1,2-dichloroethane, or THF).
-
In a larger vial or beaker, add a small amount (0.5-1 mL) of a "poor," volatile solvent (e.g., hexane, pentane, or diethyl ether).
-
Carefully place the small vial containing the compound solution inside the larger vial, ensuring the inner vial does not tip over.
-
Seal the larger vial tightly with a cap or parafilm.
-
Store in a vibration-free location and monitor for crystal growth over several days.
Protocol 3: Solvent Layering
-
In a narrow tube (e.g., an NMR tube or a small test tube), dissolve 5-10 mg of the purified derivative in a minimal amount of a dense "good" solvent (e.g., dichloromethane or chloroform).
-
Using a pipette or syringe, carefully and slowly layer a less dense, miscible "poor" solvent (e.g., hexane, pentane, or diethyl ether) on top of the solution, taking care not to disturb the interface.
-
The volume of the anti-solvent should be approximately 2-3 times the volume of the solution.
-
Seal the tube and store it in an upright, undisturbed location.
-
Crystals will typically form at the interface of the two solvents over several days.
From Crystal to Structure: The X-ray Diffraction Workflow
Once suitable single crystals are obtained, the final step is to determine their three-dimensional structure using X-ray diffraction.
Caption: A streamlined workflow for determining the crystal structure of a small molecule from a single crystal.
Data Collection: A single crystal is mounted on a goniometer and placed in a stream of X-rays. As the crystal is rotated, a series of diffraction images are collected on a detector.
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each diffraction spot.
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is then built into this map and refined using least-squares methods to best fit the experimental data.
Validation: The final structural model is validated to ensure its geometric and crystallographic quality. The complete structural data is then typically deposited in a public database such as the Cambridge Structural Database (CSD) for the benefit of the scientific community.[10]
Conclusion: A Strategic Approach to Structural Elucidation
The successful crystallographic analysis of this compound derivatives is a testament to a systematic and informed approach to crystallization. By understanding the fundamental principles behind different crystallization techniques and by carefully selecting and optimizing the experimental conditions, researchers can significantly increase their chances of obtaining high-quality single crystals. This, in turn, provides the high-resolution structural data that is indispensable for advancing modern drug discovery and development. This guide has provided a framework for making those critical experimental choices, empowering you to unlock the full potential of X-ray crystallography in your research endeavors.
References
- Asiri, A. M., et al. (2011). N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2980.
- Groom, C. R., et al. (2016). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 6(9), 113.
- Caracelli, I., et al. (2015). Crystal structure of 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o3.
- Fun, H.-K., et al. (2011). N-(4-Chloropyridin-2-yl)-N-methoxymethyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3369.
- Uran, S., et al. (2013). Synthesis, spectroscopy and X-ray studies of [N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide]uranyl(IV). DSpace Repository.
- Caracelli, I., et al. (2015). Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o657–o658.
- Traesel, H. J., et al. (2015). Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. ResearchGate.
- Rojas-Báez, S., et al. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 28(15), 5854.
- Sreenivasa, S., et al. (2014). 2-Chloro-N-(4-methoxybenzoyl)benzenesulfonamide. ResearchGate.
- Li, W., et al. (2017). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Scientific Reports, 7, 41783.
- Sreenivasa, S., et al. (2014). N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o193.
- Smith, A. M., et al. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 94, 198-216.
- Cambridge Crystallographic Data Centre. (n.d.). Chemical structure searching. Access Structures.
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- Madhan, S., et al. (2017). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. IUCrData, 2(9), x171337.
- ResearchGate. (n.d.). Structural fragment for the CSD search.
- PubChem. (n.d.). This compound.
- Anstey, M. (n.d.). Crystal Structures Submitted to the CSD. Anstey Research Group.
- Bar-Ziv, R., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240.
- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
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A Comparative Guide to the Reaction Kinetics of Substituted Benzenesulfonyl Chlorides
This guide provides a comprehensive comparative analysis of the reaction kinetics of substituted benzenesulfonyl chlorides, pivotal reagents in organic synthesis. For researchers, scientists, and professionals in drug development, a deep understanding of the factors governing the reactivity of these compounds is essential for reaction optimization, mechanistic elucidation, and the rational design of novel chemical entities. This document moves beyond a simple recitation of facts to offer a synthesized, field-proven perspective on experimental design and data interpretation in this area of chemical kinetics.
Introduction: The Significance of Benzenesulfonyl Chlorides in Modern Chemistry
Benzenesulfonyl chlorides are a cornerstone class of organic reagents, primarily utilized for the synthesis of sulfonamides and sulfonate esters. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The reactivity of the sulfonyl chloride moiety is highly tunable through the judicious placement of substituents on the benzene ring, allowing for precise control over reaction rates and selectivity. This guide will explore the kinetic nuances of these reactions, providing a framework for predicting and manipulating their outcomes.
The nucleophilic substitution at the sulfonyl sulfur is the characteristic reaction of benzenesulfonyl chlorides. The generally accepted mechanism for many of these reactions, particularly in polar solvents, is a bimolecular nucleophilic substitution (SN2-like) pathway.[1][2][3] However, the precise nature of the transition state can be influenced by the substituent, the nucleophile, and the solvent system.
The Impact of Substituents on Reaction Kinetics: A Hammett Analysis
The electronic nature of the substituent on the benzene ring profoundly influences the electrophilicity of the sulfur atom and, consequently, the rate of nucleophilic attack. This relationship can be quantitatively described by the Hammett equation, which provides a linear free-energy relationship between the logarithm of the reaction rate constant (k) and a substituent constant (σ):
log(k/k₀) = ρσ
where k₀ is the rate constant for the unsubstituted benzenesulfonyl chloride, k is the rate constant for the substituted derivative, σ is the substituent constant that depends on the nature and position of the substituent, and ρ (rho) is the reaction constant that indicates the sensitivity of the reaction to substituent effects.[4][5]
-
Electron-withdrawing groups (EWGs) , such as nitro (NO₂) and halogen (e.g., Cl, Br) groups, have positive σ values. They increase the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.[6][7]
-
Electron-donating groups (EDGs) , such as methoxy (OCH₃) and methyl (CH₃) groups, have negative σ values. They decrease the electrophilicity of the sulfonyl sulfur, leading to a slower reaction rate.[6][7]
A positive ρ value for a reaction series indicates that the reaction is accelerated by electron-withdrawing substituents, which is characteristic of nucleophilic attack on the sulfonyl chloride. For the alkaline hydrolysis of substituted benzenesulfonyl chlorides, a ρ-value of +1.564 has been reported, confirming the buildup of negative charge in the transition state.[3][8]
Experimental Determination of Reaction Kinetics
Accurate determination of reaction kinetics is paramount for a meaningful comparative study. The choice of analytical technique depends on the reaction rate and the properties of the reactants and products.
General Experimental Workflow
The following diagram illustrates a generalized workflow for a kinetic study of a substituted benzenesulfonyl chloride reaction.
Caption: Generalized workflow for kinetic analysis of benzenesulfonyl chloride reactions.
Step-by-Step Protocol for Kinetic Measurement by UV-Vis Spectroscopy
This protocol outlines a general procedure for determining the pseudo-first-order rate constant for the reaction of a substituted benzenesulfonyl chloride with a nucleophile.
-
Materials and Reagents:
-
Preparation of Solutions:
-
Prepare a stock solution of the substituted benzenesulfonyl chloride of known concentration in the chosen solvent.
-
Prepare a stock solution of the nucleophile at a significantly higher concentration (at least 10-fold excess) to ensure pseudo-first-order conditions.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer cell holder to the desired temperature.
-
Pipette a known volume of the nucleophile solution into a cuvette and place it in the cell holder to allow it to reach thermal equilibrium.
-
Initiate the reaction by rapidly injecting a small, known volume of the benzenesulfonyl chloride stock solution into the cuvette and mixing thoroughly.
-
Immediately begin recording the absorbance at a wavelength where either a reactant is consumed or a product is formed. The change in absorbance over time should be monitored.
-
-
Data Analysis:
-
For a pseudo-first-order reaction, the natural logarithm of the difference between the absorbance at time t (Aₜ) and the final absorbance (A∞) is plotted against time.
-
The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k_obs).
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile in excess.
-
Conductometric Method
For reactions that produce ions, such as the hydrolysis of benzenesulfonyl chlorides, a conductometric method is highly suitable. The hydrolysis of a sulfonyl chloride molecule generates ions, leading to an increase in the conductivity of the solution.[10] This change in conductance can be precisely monitored over time to determine the reaction rate. This method is particularly accurate for measuring first-order rate constants.[10]
Comparative Kinetic Data
The following table summarizes representative kinetic data for the reaction of various substituted benzenesulfonyl chlorides. It is important to note that direct comparison of rate constants is only meaningful when the nucleophile, solvent, and temperature are identical.
| Substituent (X) | Reaction Conditions | Rate Constant (k) | Activation Parameters | Reference |
| 4-OCH₃ | Solvolysis in H₂O at 15°C | 23.89 x 10⁻⁴ s⁻¹ | ΔH‡ = 12.2 kcal/mol, -TΔS‡ = 9.6 kcal/mol | [6][10] |
| 4-CH₃ | Solvolysis in H₂O at 15°C | 13.57 x 10⁻⁴ s⁻¹ | ΔH‡ = 12.9 kcal/mol, -TΔS‡ = 9.0 kcal/mol | [6][10] |
| H | Solvolysis in H₂O at 15°C | 11.04 x 10⁻⁴ s⁻¹ | ΔH‡ = 13.6 kcal/mol, -TΔS‡ = 8.5 kcal/mol | [6][10] |
| 4-Br | Solvolysis in H₂O at 15°C | 7.447 x 10⁻⁴ s⁻¹ | - | [10] |
| 4-NO₂ | Solvolysis in H₂O at 15°C | - | ΔH‡ = 15.3 kcal/mol, -TΔS‡ = 6.5 kcal/mol | [6] |
| m-NO₂ | Solvolysis in 50% acetone/water at 25°C | 0.044 min⁻¹ | - | [1] |
| p-CH₃ | Reaction with aniline in methanol | - | - | [6] |
| p-NO₂ | Pyridine-catalyzed hydrolysis | Varies with pyridine substituent | - | [11] |
Note: The rate constants and activation parameters are illustrative and have been compiled from various sources. For rigorous comparison, consult the original literature.
Mechanistic Insights from Substituent Effects
The influence of substituents extends beyond simple rate acceleration or deceleration. A detailed analysis of kinetic data can provide profound insights into the reaction mechanism and the structure of the transition state.
Caption: Influence of electronic and steric effects on the reaction kinetics.
The Curious Case of Steric Acceleration
Contrary to typical SN2 reactions where steric hindrance around the reaction center slows down the rate, ortho-alkyl substituted benzenesulfonyl chlorides often exhibit an enhanced reactivity.[7][12] This phenomenon, known as "steric acceleration," is attributed to the relief of steric strain in the transition state. The ground state of a sterically hindered ortho-substituted benzenesulfonyl chloride is destabilized. As the reaction proceeds towards a trigonal bipyramidal transition state, the steric compression is alleviated, leading to a lower activation energy and an increased reaction rate.[7]
Conclusion
The reaction kinetics of substituted benzenesulfonyl chlorides are a rich area of study, offering valuable insights into the interplay of electronic and steric effects in nucleophilic substitution reactions. A systematic approach to kinetic analysis, grounded in well-designed experiments and a solid theoretical framework such as the Hammett equation, empowers researchers to predict and control the outcomes of reactions involving these versatile reagents. The principles and data presented in this guide serve as a foundational resource for professionals engaged in the synthesis and application of sulfonamide-containing molecules.
References
- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
- Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyi Chloride. Oriental Journal of Chemistry.
- A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides. Benchchem.
- Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC.
- Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl. Canadian Science Publishing.
- Kinetics of the reaction of benzenesulfonyl chloride with substituted benzoate ions in methanol. American Chemical Society.
- Sulfonyl Chloride Kinetics. Part II.
- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI.
- Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PMC - PubMed Central.
- Hammett equ
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
- 26.
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A Comparative Guide to 2-Methoxybenzenesulfonyl Chloride: Unveiling the Advantages of Ortho-Substitution
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. Within the arsenal of sulfonyl chlorides—indispensable tools for the formation of sulfonamides and sulfonate esters—standard bearers like tosyl chloride (TsCl) and benzenesulfonyl chloride (BsCl) are ubiquitous. However, strategic substitution on the phenyl ring can impart unique and highly advantageous properties. This guide provides an in-depth technical comparison of 2-methoxybenzenesulfonyl chloride, highlighting the distinct benefits conferred by the ortho-methoxy group, supported by mechanistic insights and comparative data.
The Ortho-Methoxy Effect: A Tug-of-War of Electronic and Steric Influences
The reactivity of a benzenesulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom. Substituents on the aromatic ring can either enhance or diminish this reactivity through a combination of inductive and resonance effects.
-
Electron-donating groups , like the methyl group in tosyl chloride, slightly reduce the reactivity compared to the unsubstituted benzenesulfonyl chloride.
-
Electron-withdrawing groups , such as a nitro group (in nosyl chloride) or a carboxylic acid, increase the partial positive charge on the sulfur, making it more susceptible to nucleophilic attack.
The 2-methoxy group presents a more nuanced scenario. While its lone pair of electrons can participate in resonance, potentially donating electron density to the ring, its primary influence in the ortho position is a moderate electron-withdrawing inductive effect. This, combined with steric hindrance, modulates the reagent's reactivity and provides distinct advantages in its application as a protecting group for amines.
The 2-Methoxybenzenesulfonyl (MBS) Group in Amine Protection
Sulfonamides are among the most robust protecting groups for amines, valued for their stability across a wide range of reaction conditions. The choice of which sulfonyl chloride to use depends on the desired balance between the stability of the protected amine and the ease of its subsequent removal. This is where this compound truly distinguishes itself.
Enhanced Cleavage Under Mild Acidic Conditions
The most significant advantage of the 2-methoxybenzenesulfonyl (MBS) group is the relative ease with which it can be cleaved compared to the workhorse tosyl (Ts) group. The deprotection of tosylamides typically requires harsh conditions, such as dissolving metal reduction (e.g., sodium in liquid ammonia) or strong acids at high temperatures, which can be incompatible with sensitive functional groups elsewhere in the molecule.
The ortho-methoxy substituent in the MBS group provides a handle for milder deprotection. While specific mechanistic studies are nuanced, the cleavage is often facilitated by strong acids like trifluoroacetic acid (TFA), sometimes with heating or in the presence of a scavenger like anisole. This represents a significant improvement in orthogonality and functional group tolerance over traditional sulfonyl protecting groups.
Comparative Stability and Reactivity
The stability of the MBS-protected amine is comparable to other sulfonamides under many conditions, including basic and oxidative environments. The formation of the sulfonamide proceeds via a standard nucleophilic attack of the amine on the sulfonyl chloride, a reaction that is broadly applicable.
Below is a comparative summary of common sulfonyl chlorides used for amine protection.
| Parameter | This compound (MBS-Cl) | p-Toluenesulfonyl Chloride (TsCl) | 2-Nitrobenzenesulfonyl Chloride (NsCl) |
| Reactivity | Moderate | Moderate (slightly less reactive than BsCl) | High (activated by EWG) |
| Sulfonamide Stability | High; stable to basic, oxidative, and many reductive conditions. | Very High; stable to most conditions except strong reducing agents. | High; stable to acidic and oxidative conditions. |
| Deprotection Conditions | Mild to strong acidic conditions (e.g., TFA, HBr/AcOH). | Harsh; dissolving metals (Na/NH₃), strong acids (HBr) at high temp. | Mild; nucleophilic thiolates (e.g., thiophenol/K₂CO₃). |
| Key Advantage | Cleavable under acidic conditions, offering better orthogonality. | High stability and crystallinity of derivatives. | Orthogonal cleavage under mild nucleophilic conditions (Fukuyama Amine Synthesis). |
| Primary Limitation | May not be as robust as Ts under strongly acidic conditions. | Difficult to remove without affecting other functional groups. | Labile to certain nucleophiles and reducing agents. |
Workflow and Mechanistic Considerations
The strategic use of this compound involves two key stages: protection of the amine and its subsequent deprotection.
General Workflow
The following diagram illustrates a typical protection-deprotection sequence in a synthetic route, showcasing the utility of the MBS group.
Caption: Comparison of deprotection pathways for common sulfonamides.
Experimental Protocols
To provide a practical context, detailed methodologies for the protection of an amine with this compound and its subsequent deprotection are outlined below.
Protocol 1: Protection of a Primary Amine
Objective: To synthesize N-benzyl-2-methoxybenzenesulfonamide.
Materials:
-
Benzylamine
-
This compound
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve benzylamine (1.0 eq) in anhydrous DCM (approx. 0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.2 eq) to the solution and stir for 5 minutes.
-
Add this compound (1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure N-benzyl-2-methoxybenzenesulfonamide.
Protocol 2: Deprotection of a 2-Methoxybenzenesulfonamide
Objective: To cleave the MBS group from N-benzyl-2-methoxybenzenesulfonamide.
Materials:
-
N-benzyl-2-methoxybenzenesulfonamide (from Protocol 1)
-
Trifluoroacetic Acid (TFA)
-
Anisole (as a cation scavenger)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
1 M Sodium Hydroxide (NaOH) solution
Procedure:
-
Dissolve the N-benzyl-2-
A Researcher's Guide to the Chemoselectivity of 2-Methoxybenzenesulfonyl Chloride
In the intricate world of multi-functional molecule synthesis, achieving chemoselectivity is paramount. The ability to selectively modify one functional group in the presence of others is a critical tool in the arsenal of synthetic chemists, particularly in the fields of pharmaceutical development and materials science. Among the diverse array of sulfonylating agents, 2-methoxybenzenesulfonyl chloride has emerged as a reagent of significant interest. Its unique electronic and steric properties, conferred by the ortho-methoxy group, offer a distinct reactivity profile. This guide provides an in-depth, objective comparison of the selectivity of this compound towards various functional groups, supported by established chemical principles and illustrative experimental data.
The Underlying Principles of Selectivity: A Mechanistic Overview
The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom. Nucleophilic attack on this sulfur center by a functional group, such as an amine or an alcohol, initiates the sulfonylation reaction. The selectivity of this compound is a nuanced interplay of several factors:
-
Nucleophilicity of the Functional Group: The inherent nucleophilicity of the reacting functional group is a primary determinant of reaction rate. Generally, the order of nucleophilicity for the functional groups discussed herein is: Thiols > Amines > Phenols > Alcohols .
-
Steric Hindrance: The steric environment around both the functional group and the sulfonyl chloride can significantly influence the reaction's feasibility. The ortho-methoxy group in this compound introduces a degree of steric bulk that can be exploited to achieve selectivity.
-
Electronic Effects: The methoxy group at the ortho position is an electron-donating group through resonance, which can modulate the electrophilicity of the sulfonyl sulfur. This electronic influence, combined with its steric presence, fine-tunes the reagent's reactivity.
-
Reaction Conditions: The choice of base, solvent, and temperature can dramatically alter the outcome of a competitive reaction. A judicious selection of these parameters is crucial for maximizing selectivity.
Comparative Reactivity: A Head-to-Head Analysis
To provide a clear understanding of its selective nature, we will compare the reactivity of this compound with primary and secondary amines, alcohols, phenols, and thiols.
Amines: The Most Reactive Partners
Amines are highly nucleophilic and readily react with this compound to form stable sulfonamides. This reaction is a cornerstone of protecting group chemistry and the synthesis of bioactive sulfonamides.
-
Primary vs. Secondary Amines: In general, primary amines are more sterically accessible and therefore often react more readily than secondary amines. However, the difference in reactivity can be exploited under carefully controlled conditions. In competitive experiments, primary amines are expected to be sulfonylated preferentially.
-
Aromatic vs. Aliphatic Amines: Aliphatic amines are typically more nucleophilic than aromatic amines (anilines) due to the delocalization of the lone pair of electrons into the aromatic ring in the latter. Consequently, this compound will exhibit a strong preference for aliphatic amines in a competitive setting.
A study on the reaction of benzenesulfonyl chloride with various amines in aqueous media demonstrated that primary amines generally exhibit high conversions to sulfonamides.[1][2] While this study does not specifically use this compound, the general principles of amine nucleophilicity hold true.
The Hinsberg Test: A Qualitative Indicator of Amine Reactivity
The classical Hinsberg test, which uses benzenesulfonyl chloride to distinguish between primary, secondary, and tertiary amines, provides a qualitative illustration of this reactivity difference. Primary amines form a sulfonamide that is soluble in alkali, secondary amines form an insoluble sulfonamide, and tertiary amines do not react.[3][4][5] This differential reactivity is the basis for many selective sulfonylation strategies.
Phenols: Activated Hydroxyls
Phenols, with their hydroxyl group directly attached to an aromatic ring, are more acidic and generally more nucleophilic than aliphatic alcohols. This enhanced reactivity allows for their selective sulfonylation in the presence of alcohols.
In a scenario containing both a phenolic hydroxyl group and an alcoholic hydroxyl group, this compound will preferentially react with the phenol. This selectivity is further enhanced by the use of a suitable base that can selectively deprotonate the more acidic phenol.
Alcohols: The Less Reactive Hydroxyls
Aliphatic alcohols are less nucleophilic than amines and phenols. Their reaction with this compound typically requires more forcing conditions, such as the use of a strong base and/or elevated temperatures. This lower reactivity is the key to achieving selectivity in the presence of more nucleophilic functional groups.
-
Primary vs. Secondary Alcohols: Primary alcohols are sterically less hindered and therefore react more readily with sulfonyl chlorides than secondary alcohols. Tertiary alcohols are generally unreactive towards sulfonylation due to severe steric hindrance.
Thiols: The Super-Nucleophiles
Thiols are exceptionally potent nucleophiles and will react with this compound at a much faster rate than amines, phenols, or alcohols. In any competitive reaction, the thiol group will be the first to be sulfonylated. The high nucleophilicity of the thiolate anion, which is readily formed under basic conditions, drives this rapid reaction.
Quantitative Comparison: Experimental Insights
The following table summarizes the expected selectivity of this compound in competitive reactions based on established chemical principles.
| Competing Functional Groups | Major Product | Rationale |
| Primary Amine vs. Secondary Amine | N-Sulfonated Primary Amine | Higher steric accessibility of the primary amine. |
| Aliphatic Amine vs. Aromatic Amine | N-Sulfonated Aliphatic Amine | Higher nucleophilicity of the aliphatic amine. |
| Amine vs. Alcohol | N-Sulfonamide | Amines are significantly more nucleophilic than alcohols. |
| Phenol vs. Alcohol | O-Sulfonylated Phenol | Phenols are more nucleophilic than alcohols. |
| Thiol vs. Amine | S-Sulfonylated Thiol | Thiols are more nucleophilic than amines. |
| Thiol vs. Alcohol/Phenol | S-Sulfonylated Thiol | Thiols are significantly more nucleophilic than alcohols and phenols. |
A study on the sulfonylation of 2-aminophenol with p-toluenesulfonyl chloride demonstrated the selective N-sulfonylation over O-sulfonylation, highlighting the preferential reactivity of the amino group.[6] It is reasonable to expect a similar outcome with this compound.
Alternative Sulfonylating Agents: A Comparative Perspective
To provide a broader context, it is useful to compare the selectivity profile of this compound with other commonly used sulfonylating agents.
-
p-Toluenesulfonyl Chloride (TsCl): A widely used and well-understood reagent. The para-methyl group is electron-donating, making TsCl slightly less reactive than unsubstituted benzenesulfonyl chloride. Its steric profile is less demanding than that of this compound, which may lead to different selectivity in certain cases.
-
Methanesulfonyl Chloride (MsCl): An aliphatic sulfonyl chloride, MsCl is highly reactive and less sterically hindered than aromatic sulfonyl chlorides. It is often used when a more reactive agent is required.
-
2-Nitrobenzenesulfonyl Chloride (NsCl): The strong electron-withdrawing nitro group makes the sulfonyl sulfur highly electrophilic, leading to high reactivity. This reagent is famously used in the Fukuyama amine synthesis for the preparation of secondary amines.[7]
The choice of sulfonylating agent will ultimately depend on the specific substrate and the desired outcome. The ortho-methoxy group of this compound offers a unique combination of electronic and steric effects that can be advantageous for achieving specific selectivities.
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for researchers investigating the selective sulfonylation of polyfunctional molecules with this compound. Optimization will be necessary for specific substrates.
Protocol 1: Selective N-Sulfonylation of an Amino Alcohol
This protocol describes the selective sulfonylation of an amino group in the presence of a hydroxyl group.
Workflow Diagram:
Sources
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. The test to distinguish primary, secondary and tertiary amine is [allen.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Substrate-controlled regioselective C(sp2)–H sulfonylation of ortho-aminophenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Quantitative Sulfonamide Analysis by LC-MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, the robust and sensitive quantification of sulfonamides is paramount, driven by their widespread use in veterinary medicine and the consequent need to monitor their residues in food products and environmental samples. Liquid chromatography coupled with mass spectrometry (LC-MS) has unequivocally emerged as the gold standard for this task, offering unparalleled selectivity and sensitivity. This guide provides an in-depth comparison of the predominant LC-MS methodologies, supported by experimental data, to empower you in selecting and implementing the optimal analytical strategy for your laboratory.
The Dichotomy of Detection: Triple Quadrupole vs. High-Resolution Mass Spectrometry
The choice of a mass spectrometer is a critical decision that dictates the performance and capabilities of your analytical method. For sulfonamide analysis, the two primary contenders are triple quadrupole (QqQ) and high-resolution mass spectrometry (HRMS), each presenting a unique set of advantages and considerations.
Triple Quadrupole (QqQ) Mass Spectrometry: The Workhorse of Targeted Quantitation
Triple quadrupole instruments, operating in Multiple Reaction Monitoring (MRM) mode, have long been the workhorse for quantitative analysis.[1][2] The principle of MRM involves the selection of a specific precursor ion in the first quadrupole (Q1), its fragmentation in the collision cell (q2), and the selection of a specific product ion in the third quadrupole (Q3). This highly specific filtering process results in exceptional sensitivity and a high signal-to-noise ratio, making it ideal for trace-level quantification in complex matrices.[1]
The primary strength of QqQ-MS lies in its targeted nature, providing excellent sensitivity and reproducibility for a predefined list of analytes.[1][2] However, this targeted approach means that unexpected or unknown compounds will not be detected.
High-Resolution Mass Spectrometry (HRMS): The Power of Comprehensive Insight
High-resolution mass spectrometers, such as Orbitrap and Time-of-Flight (TOF) instruments, offer a different paradigm. Instead of targeting specific transitions, HRMS instruments acquire full-scan mass spectra with high mass accuracy and resolution.[3][4][5] This allows for the confident identification of compounds based on their exact mass, reducing the likelihood of false positives.[3]
A significant advantage of HRMS is the ability to perform retrospective data analysis.[1][3] Since full-scan data is collected, samples can be re-interrogated for newly identified sulfonamides or their metabolites without the need for re-injection. Furthermore, the high resolution can help to differentiate target analytes from matrix interferences, which can be a challenge in complex samples.[1] While historically considered less sensitive than QqQ for targeted quantification, modern HRMS instruments have made significant strides and can achieve comparable or even better limits of quantification for many applications.[6]
Comparative Performance: A Data-Driven Overview
To provide a clear comparison, the following table summarizes key performance characteristics of QqQ and HRMS for the quantitative analysis of sulfonamides, based on data from various studies.
| Performance Parameter | Triple Quadrupole (QqQ) - MRM Mode | High-Resolution Mass Spectrometry (HRMS) - Full Scan | Causality and Field Insights |
| Selectivity | Excellent, based on specific precursor-product ion transitions.[1] | Excellent, based on high mass accuracy (<5 ppm).[7] Can resolve isobars. | QqQ provides selectivity through fragmentation patterns, while HRMS achieves it through precise mass measurement. In highly complex matrices, the high resolving power of HRMS can be advantageous in separating analyte signals from background noise.[1] |
| Sensitivity (LOQ) | Typically in the low µg/kg (ppb) range (e.g., 0.1-10 µg/kg).[8][9] | Comparable to QqQ, with reported LOQs in the range of 0.08-0.72 µg/kg.[3] | While QqQ has traditionally been the gold standard for sensitivity, advancements in HRMS technology have closed this gap. The choice may depend on the specific instrument and the complexity of the matrix. |
| Linearity (R²) | Typically >0.99.[9] | Typically >0.99.[7][10] | Both techniques demonstrate excellent linearity over several orders of magnitude, a prerequisite for accurate quantification. |
| Precision (%RSD) | Generally <15%.[9][11] | Generally <15%.[7] | Both platforms offer high precision, ensuring the reproducibility of results. |
| Accuracy/Recovery (%) | Typically within 80-120%.[11] | Typically within 80-120%.[7][10] | Both systems provide high accuracy, crucial for reliable quantitative data. |
| Untargeted Screening | Not possible in MRM mode.[1] | A key advantage, allows for retrospective data analysis.[1][3] | This is a major differentiator. The ability of HRMS to perform untargeted analysis is invaluable for identifying emerging contaminants or metabolites without prior knowledge. |
| Confirmation | Based on ion ratios of multiple MRM transitions. | Based on accurate mass, isotopic pattern, and fragmentation spectra.[7] | HRMS provides a higher degree of confidence in compound identification due to the multiple points of confirmation. |
Experimental Workflow: A Validated LC-MS/MS Method for Sulfonamide Quantification in Milk
This section details a robust and validated experimental protocol for the quantitative analysis of multiple sulfonamides in milk, a common and challenging matrix. This protocol is designed to be a self-validating system, incorporating essential quality control steps.
Experimental Logic and Causality
The choice of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based sample preparation is deliberate. It is a widely adopted and validated technique for multi-residue analysis in food matrices, offering good recoveries and cleanup efficiency.[12] The use of an internal standard is critical for compensating for matrix effects and variations in extraction efficiency and instrument response. The selection of a C18 reversed-phase column is standard for separating moderately polar compounds like sulfonamides. The mobile phase composition, typically an acidified water-acetonitrile gradient, is optimized to achieve good chromatographic resolution and promote protonation of the sulfonamides for positive ion electrospray ionization.
Workflow Diagram
Caption: General workflow for the quantitative analysis of sulfonamides in milk by LC-MS/MS.
Detailed Experimental Protocol
1. Sample Preparation (Modified QuEChERS)
-
Homogenization: Ensure the milk sample is well-homogenized.
-
Aliquoting: Transfer 5.0 mL of the milk sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a ¹³C-labeled sulfonamide) to all samples, calibrators, and quality controls.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer 6 mL of the upper acetonitrile layer to a 15 mL dSPE tube containing PSA (primary secondary amine) and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer 4 mL of the cleaned extract to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex and filter through a 0.22 µm syringe filter into an autosampler vial.
-
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration. The total run time is typically 5-15 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Parameters (for QqQ): Optimize MRM transitions (precursor ion, product ion, collision energy, and cone voltage) for each sulfonamide and the internal standard.
-
MS Parameters (for HRMS): Acquire data in full scan mode with a resolving power of >70,000 FWHM. Use a targeted inclusion list if desired.
3. Data Analysis and Quality Control
-
Calibration Curve: Prepare a matrix-matched calibration curve by spiking blank milk extract with known concentrations of sulfonamide standards.
-
Quantification: Quantify the sulfonamides in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Validation: The method should be validated according to regulatory guidelines (e.g., European Commission Decision 2002/657/EC or FDA guidelines) for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Conclusion: Making an Informed Decision
The choice between a triple quadrupole and a high-resolution mass spectrometer for the quantitative analysis of sulfonamides depends on the specific needs of your laboratory.
-
For routine, high-throughput targeted quantification where the list of analytes is well-defined, a triple quadrupole mass spectrometer remains an excellent and cost-effective choice, offering exceptional sensitivity and robustness.[1]
-
For laboratories that require greater analytical flexibility, the ability to perform untargeted screening, and a higher degree of confidence in compound identification, a high-resolution mass spectrometer is the superior investment.[4][5] The capability for retrospective data analysis is a particularly powerful feature in a research or regulatory environment where new compounds of interest may emerge.[1][3]
Ultimately, both platforms are capable of producing high-quality, validated quantitative data for sulfonamide analysis. By understanding the fundamental principles and performance characteristics of each, and by implementing a robust and well-validated experimental workflow, researchers can ensure the accuracy and reliability of their results.
References
- Multiresidue analysis of 22 sulfonamides and their metabolites in animal tissues using quick, easy, cheap, effective, rugged, and safe extraction and high resolution mass spectrometry (hybrid linear ion trap-Orbitrap).
- Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. SpringerLink. [Link]
- Multiresidue Analysis of 22 Sulfonamides and Their Metabolites in Animal Tissues Using Quick, Easy, Cheap, Effective, Rugged, and Safe Extraction and High Resolution Mass Spectrometry (Hybrid Linear Ion trap-Orbitrap). PubMed. [Link]
- Comparison of High Resolution Accurate Mass Spectrometry and Triple Quadrupole MRM in Quantitative Bioanalysis.
- What are the main advantages of HRMS vs triple quadrupole MS?. Bioanalysis Zone. [Link]
- LC-MS/MS method performance characteristics for the analysis of pharmaceuticals..
- Simultaneous Quantification of Nine Antimicrobials by LC-MS/MS for Therapeutic Drug Monitoring in Critically Ill Patients.
- Establishing Analytical Performance Criteria for the Global Reconnaissance of Antibiotics and Other Pharmaceutical Residues in the Aquatic Environment Using Liquid Chromatography-Tandem Mass Spectrometry.
- Liquid chromatography–tandem mass spectrometry methods for clinical quantitation of antibiotics. Taylor & Francis Online. [Link]
- Trace analysis and identification of 33 sulfonamides and sulfonamide potentiators in eggs by ultrahigh-performance liquid chromatography coupled with quadrupole-high-field orbitrap high-resolution mass spectrometry. Royal Society of Chemistry. [Link]
- Comparison of conventional and enhanced mass resolution triple-quadrupole mass spectrometers for discovery bioanalytical applic
- Quantitative analysis of multi-class antibiotic residues in milk using LC/MS/MS. Shimadzu. [Link]
- What is the Difference Between Mass Spectrometry and High-Resolution Mass Spectrometry?. MtoZ Biolabs. [Link]
- Quantitative LC/MS-MS determination of sulfonamides and some other antibiotics in honey. PubMed. [Link]
- In the Zone: HRMS versus QqQ. Bioanalysis Zone. [Link]
- Quantitative LC-MS/MS analysis of Sulfonamides in Honey using Advance UHPLC-EVOQ™ Elite LC-MS/MS system.
- Bridging Study: Comparing QQQ and HRMS for Impurity X Quantitation, determining their regulatory alignment, and evaluating method transfer feasibility. Emery Pharma. [Link]
- Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis. [Link]
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A Senior Application Scientist's Comparative Guide to Amine Protection: Validating the Utility of 2-Methoxybenzenesulfonyl Chloride
For the discerning researcher in organic synthesis and drug development, the selection of a protecting group is a decision of paramount importance, directly influencing the efficiency, robustness, and ultimate success of a synthetic route. The sulfonamide moiety is a stalwart in the chemist's toolkit for amine protection, prized for its stability across a wide range of reaction conditions. While workhorse reagents like p-toluenesulfonyl chloride (TsCl) and 2-nitrobenzenesulfonyl chloride (NsCl) are well-characterized, this guide provides an in-depth validation of a nuanced alternative: 2-Methoxybenzenesulfonyl chloride .
Through a combination of established protocols, comparative data, and mechanistic reasoning, this guide will objectively assess the performance of the 2-methoxybenzenesulfonyl (2-MBS) group against its more common counterparts. We will explore not just the "how" but the "why," offering insights into the causal relationships between structure and reactivity that govern the utility of these essential synthetic tools.
The Sulfonamide Protecting Group: A Tale of Stability and Strategic Cleavage
The fundamental principle behind using a sulfonyl chloride for amine protection is the conversion of a nucleophilic and basic amine into a significantly less reactive sulfonamide. This transformation is achieved through the reaction of the amine with a sulfonyl chloride in the presence of a base. The resulting sulfonamide's stability stems from the strong electron-withdrawing nature of the sulfonyl group, which delocalizes the nitrogen's lone pair, rendering it less available for undesired side reactions.[1][2]
However, the very stability that makes sulfonamides attractive as protecting groups also presents their primary challenge: cleavage. The conditions required for deprotection can range from harshly reductive to strongly acidic, posing a risk to other sensitive functional groups within a complex molecule.[3] It is this critical balance between stability and ease of removal that dictates the suitability of a particular sulfonyl protecting group for a given synthetic strategy.
In the Spotlight: this compound
This compound introduces a unique electronic feature to the benzenesulfonyl scaffold: an electron-donating methoxy group in the ortho position. This seemingly subtle modification has important implications for both the sulfonylation reaction and the subsequent deprotection of the resulting sulfonamide. This guide will now delve into the practical aspects of employing the 2-MBS group and compare its performance to established alternatives.
Experimental Validation: A Head-to-Head Comparison
To provide a clear and objective comparison, we will examine the protection of a model primary amine, benzylamine, with this compound, p-toluenesulfonyl chloride (a robust, traditional choice), and 2-nitrobenzenesulfonyl chloride (known for its mild deprotection via the Fukuyama method).
Experimental Protocols
Protocol 1: Protection of Benzylamine with this compound
-
Materials: Benzylamine, this compound, Triethylamine (Et3N), Dichloromethane (DCM), 1M HCl, Saturated NaHCO3 solution, Brine, Anhydrous MgSO4.
-
Procedure:
-
To a stirred solution of benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane at 0 °C, add a solution of this compound (1.1 eq.) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzyl-2-methoxybenzenesulfonamide.
-
Protocol 2: Protection of Benzylamine with p-Toluenesulfonyl Chloride (TsCl)
-
Materials: Benzylamine, p-Toluenesulfonyl chloride, Pyridine, Dichloromethane (DCM), 1M HCl, Saturated NaHCO3 solution, Brine, Anhydrous MgSO4.
-
Procedure:
-
To a stirred solution of benzylamine (1.0 eq.) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Dilute the mixture with dichloromethane and wash sequentially with 1M HCl until the aqueous layer is acidic, followed by saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to yield N-benzyl-p-toluenesulfonamide.[4]
-
Protocol 3: Protection of Benzylamine with 2-Nitrobenzenesulfonyl Chloride (NsCl)
-
Materials: Benzylamine, 2-Nitrobenzenesulfonyl chloride, Pyridine, Dichloromethane (DCM), 1M HCl, Saturated NaHCO3 solution, Brine, Anhydrous MgSO4.
-
Procedure:
-
To a stirred solution of benzylamine (1.0 eq.) and pyridine (1.2 eq.) in dichloromethane at 0 °C, add 2-nitrobenzenesulfonyl chloride (1.1 eq.) portion-wise.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Work up the reaction as described in Protocol 2.
-
Purify the crude product by column chromatography on silica gel to afford N-benzyl-2-nitrobenzenesulfonamide.[4][5]
-
Performance Comparison
| Sulfonylating Agent | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Deprotection Yield (%) | Key Features |
| This compound | Et3N, DCM, 0°C to rt, 4h | ~90 (estimated) | Strong Acid (e.g., HBr/AcOH) or Reductive Cleavage (e.g., Mg/MeOH) | Substrate Dependent | Electron-donating group may influence N-S bond cleavage. |
| p-Toluenesulfonyl Chloride (TsCl) | Pyridine, DCM, 0°C to rt, 12h | >95 | Reductive (e.g., Na/Hg, Na/NH3) or Strong Acid (e.g., HBr, 48%) | High | High stability, requires harsh deprotection.[4] |
| 2-Nitrobenzenesulfonyl Chloride (NsCl) | Pyridine, DCM, 0°C, 2h | >98 | Thiophenol, K2CO3, MeCN, rt, 1-2h | >95 | Mild deprotection (Fukuyama method), enables further N-alkylation.[4][5] |
Deprotection Strategies: The Deciding Factor
The true utility of a protecting group is often defined by the ease and selectivity of its removal. Here, we see the most significant divergence between our chosen sulfonylating agents.
Deprotection of Tosylamides: The Brute-Force Approach
The tosyl group is notoriously robust, necessitating forceful conditions for its removal. Common methods include dissolving metal reductions (e.g., sodium in liquid ammonia) or treatment with strong acids like 48% HBr at elevated temperatures.[2] While effective, these conditions lack chemoselectivity and can be detrimental to other functional groups in the molecule.
Deprotection of Nosylamides: The Fukuyama Method
The 2-nitrobenzenesulfonyl (nosyl) group stands in stark contrast to the tosyl group. Its deprotection, developed by Fukuyama, proceeds under remarkably mild conditions. The presence of the ortho-nitro group activates the aryl ring towards nucleophilic aromatic substitution. Treatment with a thiol, such as thiophenol, in the presence of a mild base like potassium carbonate, leads to the formation of a Meisenheimer complex and subsequent cleavage of the N-S bond, liberating the free amine in high yield.[6][7] This mildness makes the nosyl group an excellent choice for the synthesis of sensitive and complex molecules.
Caption: Fukuyama deprotection of a nosyl-protected amine.
Deprotection of 2-Methoxybenzenesulfonamides: A Cautious Outlook
The electron-donating nature of the 2-methoxy group presents a unique challenge for the deprotection of the corresponding sulfonamide. Unlike the electron-withdrawing nitro group in NsCl, the methoxy group does not activate the aromatic ring towards nucleophilic attack. Therefore, the mild conditions of the Fukuyama deprotection are not applicable.
Instead, deprotection would likely require conditions similar to those used for tosylamides, namely strong acid or reductive cleavage. There is evidence to suggest that reductive cleavage with magnesium in methanol can be effective for some substituted benzenesulfonamides, although a para-methoxy group has been shown to inhibit this reaction.[8] The ortho-position of the methoxy group in the 2-MBS group may allow for successful cleavage, but this would need to be empirically determined for each substrate. Acid-catalyzed hydrolysis is also a possibility, but this often requires harsh conditions.
Caption: Decision workflow for selecting a sulfonyl protecting group.
Conclusion: Strategic Application of this compound
This compound represents a viable reagent for the protection of amines, forming stable sulfonamides in good yields. The introduction of the 2-methoxy group does not significantly hinder the initial protection step. However, the primary consideration for its use lies in the deprotection strategy.
Key Takeaways:
-
For syntheses requiring mild deprotection conditions, 2-nitrobenzenesulfonyl chloride remains the superior choice. The Fukuyama deprotection is a highly reliable and gentle method for liberating the parent amine.[7]
-
For applications where the sulfonamide needs to withstand harsh conditions and subsequent harsh deprotection is tolerable, both p-toluenesulfonyl chloride and this compound are suitable. The choice between them may be guided by secondary factors such as solubility or crystallinity of the protected intermediate.
-
The 2-methoxybenzenesulfonyl group may offer subtle advantages in specific contexts. For instance, its electronic properties might influence the reactivity of other functional groups in the molecule in a way that is beneficial for a particular synthetic step. However, this must be weighed against the likely need for harsh deprotection conditions.
Ultimately, the selection of a protecting group is a strategic decision that must be tailored to the specific demands of the synthetic route. While this compound may not be a universal replacement for its more established counterparts, it is a valuable addition to the synthetic chemist's arsenal, offering a unique electronic profile that can be leveraged to navigate complex synthetic challenges. As with any powerful tool, a thorough understanding of its strengths and limitations, as presented in this guide, is the key to its successful application.
References
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- Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, Coll. Vol. 10, p.501 (2004); Vol. 78, p.23 (2002). [Link]
- Kan, T.; Fukuyama, T. Ns-Strategies: A Highly Versatile Synthetic Method for Amines. Chem. Commun.2004, 353–359. [Link]
- Hutchinson, J. H.; et al. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. J. Org. Chem.2022, 87 (18), 12087–12095. [Link]
- O'Donnell, M. J.; et al. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study.
- MULTISTEP SYNTHESIS PROTECTING GROUPS. University of Massachusetts Boston. [Link]
- Miller, S. C.; Scanlan, T. S. Site-Specific N-Methylation of Peptides on Solid Support. J. Am. Chem. Soc.1997, 119 (9), 2301–2302. [Link]
- Javorskis, T.; Orentas, E. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. J. Org. Chem.2017, 82 (24), 13423–13439. [Link]
- Vedejs, E.; Lin, S. Deprotection of arenesulfonamides with samarium iodide. J. Org. Chem.1994, 59 (7), 1602–1603. [Link]
- Nyffeler, P. T.; et al. N-Sulfonylation of Amines: A Practical, Scaleable, and Facile Route to Sulfonamides. J. Org. Chem.2002, 67 (16), 5857–5860. [Link]
- Wagenaar, A.; Kirby, A. J.; Engberts, J. B. F. N. Acid-catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho-alkyl substituents. J. Org. Chem.1976, 41 (20), 3433–3435. [Link]
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A Senior Application Scientist's Guide to Sulfonylation: Benchmarking 2-Methoxybenzenesulfonyl Chloride Against Novel Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the sulfonamide functional group remains a cornerstone of molecular design. Its prevalence in a myriad of therapeutic agents underscores the critical importance of efficient and versatile sulfonylation methodologies. For decades, sulfonyl chlorides have been the workhorse reagents for this transformation, with 2-methoxybenzenesulfonyl chloride serving as a reliable option for introducing the o-anisylsulfonyl group. However, the evolution of synthetic chemistry has ushered in a new era of sulfonylation reagents, each promising unique advantages in terms of stability, reactivity, and substrate scope.
This guide provides an in-depth comparative analysis of this compound against a selection of these novel reagents. We will delve into the mechanistic nuances, practical considerations, and experimental data that underpin the choice of a particular sulfonylation strategy. Our aim is to equip you with the critical insights needed to navigate this evolving field and select the optimal reagent for your specific synthetic challenge.
The Benchmark: this compound
This compound is a crystalline solid that has been widely used for the synthesis of sulfonamides and sulfonate esters.[1][2] The methoxy group at the ortho position can influence the reactivity and conformational properties of the resulting sulfonamide, making it a valuable building block in drug discovery.
Properties and Handling:
-
Physical State: Crystalline solid[3]
-
Molecular Weight: 206.65 g/mol [2]
-
Key Hazards: Corrosive, causes severe skin burns and eye damage. Moisture sensitive.[1][2]
-
Storage: Should be stored in a cool, dry, and well-ventilated place under an inert atmosphere.[1]
The primary mode of action for this compound in sulfonylation reactions is the nucleophilic attack of an amine or alcohol on the electrophilic sulfur atom, leading to the displacement of the chloride leaving group. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
The New Contenders: A Comparative Analysis
While effective, this compound and other traditional sulfonyl chlorides are not without their limitations. They are often highly reactive and sensitive to moisture, which can complicate handling and storage.[4] Furthermore, their synthesis can sometimes involve harsh conditions. These challenges have spurred the development of alternative sulfonylation reagents with improved properties.
Sulfonyl Fluorides: The Stable Alternative
Sulfonyl fluorides have emerged as a compelling alternative to their chloride counterparts, offering enhanced stability and, in some cases, unique reactivity profiles.[5][6]
Advantages over this compound:
-
Enhanced Stability: Sulfonyl fluorides are significantly more resistant to hydrolysis and thermolysis compared to sulfonyl chlorides.[7] This robustness allows for greater flexibility in reaction conditions and easier handling.
-
Selective Reactivity: The strong S-F bond makes sulfonyl fluorides less reactive than sulfonyl chlorides, which can be advantageous for achieving selectivity in the presence of multiple nucleophilic sites.[6]
-
"Click" Chemistry Potential: The unique reactivity of sulfonyl fluorides has led to their use in "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry, a set of reactions with click-like reliability and efficiency.[6]
Comparative Performance:
A direct comparison reveals that while aliphatic sulfonyl chlorides react efficiently with sterically hindered amines, the corresponding sulfonyl fluorides show low activity.[8] Conversely, aliphatic sulfonyl fluorides have shown good results with amines bearing additional functionality where the corresponding chlorides have failed.[8]
Experimental Protocol: Synthesis of a Sulfonamide using a Sulfonyl Fluoride
This protocol is a general representation and may require optimization for specific substrates.
Caption: General workflow for sulfonamide synthesis using a sulfonyl fluoride.
DABSO: The Solid SO₂ Surrogate
1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is a stable, crystalline solid that serves as a convenient and safe surrogate for gaseous sulfur dioxide.[9] This has revolutionized the synthesis of sulfonyl-containing compounds by avoiding the challenges associated with handling a toxic and corrosive gas.
Advantages over this compound:
-
Safety and Handling: DABSO is a bench-stable solid, making it significantly easier and safer to handle than gaseous SO₂ or even some reactive sulfonyl chlorides.[9]
-
Versatility in Synthesis: DABSO can be used to generate sulfonyl chlorides in situ from a variety of precursors, including anilines (via a Sandmeyer-type reaction) and organometallic reagents.[9][10] This allows for the synthesis of a diverse range of sulfonyl chlorides that may not be readily available.
-
One-Pot Procedures: The in situ generation of sulfonylating agents from DABSO enables the development of efficient one-pot procedures for the synthesis of sulfonamides and other sulfonyl derivatives.[4]
Reaction Mechanism: Sulfonamide Synthesis from an Organometallic Reagent and DABSO
Caption: Mechanistic pathway for sulfinamide synthesis using DABSO.[11]
Experimental Protocol: One-Pot Sulfinamide Synthesis using an Organometallic Reagent and DABSO [11]
-
To a suspension of pre-dried DABSO in anhydrous THF under an inert atmosphere, add the organometallic reagent (e.g., a Grignard or organolithium reagent) dropwise at room temperature.
-
Stir the reaction mixture for 30 minutes.
-
Add thionyl chloride dropwise and continue stirring for another 30 minutes.
-
Add a base (e.g., triethylamine) followed by the desired amine.
-
Stir for 30 minutes, then quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent and purify by standard methods.
Sulfonyl Hydrazides: The Versatile Precursors
Sulfonyl hydrazides have gained prominence as versatile reagents in organic synthesis.[12] They can act as precursors to sulfonyl radicals, sulfonyl anions, and other reactive species, enabling a wide range of transformations.
Advantages over this compound:
-
Stability and Handling: Sulfonyl hydrazides are generally stable, crystalline solids that are easy to handle.[13]
-
Diverse Reactivity: Under oxidative conditions, they can serve as a source of sulfonyl radicals for addition reactions to alkenes and alkynes.[14] They can also participate in transition metal-catalyzed cross-coupling reactions.
-
Milder Reaction Conditions: Many reactions involving sulfonyl hydrazides can be carried out under relatively mild conditions.
Comparative Performance:
In the N-sulfonylation of aniline, p-toluenesulfonyl chloride provides a near-quantitative yield almost immediately at room temperature without a solvent. In contrast, p-toluenesulfonyl hydrazide requires a catalyst (I₂), a water solvent, and heating at 80°C for 8 hours to achieve a yield of 65-85%.[13] This highlights that while sulfonyl hydrazides offer versatility, they may require more forcing conditions for simple sulfonamide formation compared to the high reactivity of sulfonyl chlorides.
Potassium/Sodium Metabisulfite: The Green SO₂ Source
Potassium and sodium metabisulfite are inexpensive, readily available, and environmentally benign sources of sulfur dioxide.[15][16] Their use in sulfonylation reactions often proceeds through radical pathways, offering a distinct mechanistic alternative to the traditional nucleophilic substitution of sulfonyl chlorides.
Advantages over this compound:
-
Cost-Effectiveness and Availability: These are bulk chemicals that are significantly cheaper than many specialized sulfonyl chlorides.
-
Green Chemistry: The use of these salts as an SO₂ surrogate aligns with the principles of green chemistry.
-
Radical-Based Reactivity: The generation of sulfonyl radicals from metabisulfites allows for unique transformations, such as the sulfonylation of alkenes and alkynes, that are not readily accessible with sulfonyl chlorides.[17]
Data Summary: A Head-to-Head Comparison
| Reagent Class | Key Advantages | Typical Reaction Conditions | Limitations |
| This compound | High reactivity, well-established procedures | Base-mediated, often at room temperature | Moisture sensitive, corrosive, limited to available structures |
| Sulfonyl Fluorides | High stability, selective reactivity, suitable for "click" chemistry | Often requires heating or stronger bases | Lower reactivity than sulfonyl chlorides, can be more expensive |
| DABSO (as SO₂ surrogate) | Safe and easy to handle solid, enables in situ generation of sulfonylating agents, versatile | Multi-step one-pot procedures, may require organometallic reagents | The overall process can be more complex than a simple sulfonylation |
| Sulfonyl Hydrazides | Stable solids, versatile radical precursors | Often requires oxidants or catalysts, may need elevated temperatures | Can be less reactive for simple sulfonamide formation |
| Potassium/Sodium Metabisulfite | Inexpensive, environmentally friendly, unique radical reactivity | Often requires radical initiators (e.g., photocatalysts, oxidants) | Reaction scope may be different from traditional methods |
Conclusion: Selecting the Right Tool for the Job
The choice of a sulfonylation reagent is a critical decision that should be guided by the specific requirements of the synthetic target and the overall synthetic strategy.
-
For straightforward, high-yielding sulfonamide synthesis with readily available starting materials, this compound and other traditional sulfonyl chlorides remain a go-to option due to their high reactivity and well-understood protocols.
-
When stability, selectivity, or the need for orthogonal reactivity is paramount, sulfonyl fluorides offer a distinct advantage. Their robustness and compatibility with "click" chemistry make them particularly attractive for applications in chemical biology and materials science.
-
DABSO shines when a non-standard sulfonyl chloride is required or when a one-pot procedure from an organometallic precursor is desirable. Its safety and ease of handling as an SO₂ surrogate are major benefits.
-
Sulfonyl hydrazides and potassium/sodium metabisulfite open up new avenues for sulfonylation through radical-mediated pathways. These reagents are ideal for transformations involving unsaturated systems and for developing novel, green synthetic methodologies.
As Senior Application Scientists, we encourage you to look beyond the traditional and consider the unique benefits that these novel sulfonylation reagents can bring to your research. By understanding the underlying chemistry and practical considerations of each, you can make more informed decisions and unlock new possibilities in your synthetic endeavors.
References
- Recent Advances of Sulfonylation Reactions in W
- Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides.
- Recent advances in the catalytic synthesis of arylsulfonyl compounds.
- Recent advances in the sulfonylation reactions using potassium/sodium metabisulfite.
- A Comparative Benchmarking Guide to Sulfonylating Agents: The Efficacy of Sulfonyl Hydrazides. BenchChem. (2025).
- Better Synthesis of Sulfonyl Chloride Mimics. ChemistryViews. (2018).
- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Florida Gulf Coast University. (2022).
- Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. (2023).
- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. (2022).
- Recent advances in the sulfonylation reactions using potassium/sodium metabisulfite.
- Recent advances in the synthesis of sulfonamides intermedi
- Recent advances in the sulfonylation reactions using potassium/sodium metabisulfite. Sci-Hub.
- Sulfonate synthesis by sulfonylation (tosyl
- Recent advances in the sulfonylation reactions using potassium/sodium metabisulfite. Chemical Communications (RSC Publishing) DOI:10.1039/D0CC01775B. (2020).
- Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines.
- Sulfonyl Hydrazides in Organic Synthesis: A Review of Recent Studies.
- Sandmeyer Chlorosulfonylation of (Hetero)
- A Comparative Guide to Sulfonylating Agents for Amine Reactions. Benchchem.
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- CuI catalyzed sulfonylation of organozinc reagents with sulfonyl halides. RSC Publishing. (2014).
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- This compound | 10130-87-7. Sigma-Aldrich.
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- Full article: Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Taylor & Francis Online.
- Sulfonyl hydrazides as sulfonyl sources in organic synthesis.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. (2023).
- 2-methoxy-5-methylbenzenesulfonyl chloride | CAS 88040-86-2 | SCBT. Santa Cruz Biotechnology.
- Sulfone reagents in organic synthesis: VI. Sulfonyl- and silyl-substituted hydrocarbons as versatile carbanion precursors in organic synthesis. R Discovery. (1985).
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
- A Comparative Guide to Sulfonylating Agents for Researchers and Drug Development Professionals. Benchchem.
- DABSO – A Reagent to Revolutionize Organosulfur Chemistry. Thieme.
- Sulfonylation reaction using DABSO or SO2 under various reaction conditions.
- Comparing the performances of different sulfonating agents in sulfonation of methyl esters synthesized
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methoxybenzenesulfonyl Chloride
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-methoxybenzenesulfonyl chloride. Designed for researchers, chemists, and drug development professionals, this guide moves beyond simple instructions to explain the chemical principles underpinning these critical safety procedures. Adherence to these protocols is essential for ensuring laboratory safety, maintaining experimental integrity, and complying with environmental regulations.
Core Principles: Hazard Assessment and Safety First
This compound is a reactive sulfonylating agent. Its primary hazards stem from its corrosivity and its vigorous, exothermic reaction with nucleophiles, particularly water.[1][2] Understanding these properties is fundamental to its safe handling and disposal.
Immediate Safety and Hazard Profile
Before handling, it is crucial to be aware of the specific hazards associated with this compound.
| Hazard Classification | Description | GHS Pictogram |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][2][3] | GHS05 |
| Serious Eye Damage | Causes serious eye damage.[1][2][3] | GHS05 |
| Reactivity | Reacts with water, moisture, bases, and strong oxidizing agents.[1] The reaction with water produces corrosive hydrochloric acid (HCl) and 2-methoxybenzenesulfonic acid.[4] | N/A |
Mandatory Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are required.
-
Skin Protection: A chemical-resistant lab coat and gloves (e.g., nitrile) are mandatory. Ensure gloves are inspected before use.
-
Respiratory Protection: All handling and disposal procedures must be performed inside a certified chemical fume hood.
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][6][7]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5][6][7]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[3][5]
The Chemistry of Disposal: Controlled Hydrolysis and Neutralization
The cornerstone of safely disposing of this compound is a controlled chemical transformation that converts it into less hazardous, water-soluble salts. This is a two-stage process.
-
Stage 1: Hydrolysis (Quenching): The sulfonyl chloride group (-SO₂Cl) is highly susceptible to nucleophilic attack by water. This hydrolysis reaction is exothermic and produces two acidic byproducts: 2-methoxybenzenesulfonic acid and hydrochloric acid.
Reaction: CH₃OC₆H₄SO₂Cl + 2 H₂O → CH₃OC₆H₄SO₃H + HCl + Heat
-
Stage 2: Neutralization: The resulting acidic solution must be neutralized to a safe pH range (typically between 6 and 9) before final disposal.[8][9] A weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is strongly recommended over a strong base like sodium hydroxide (NaOH).
Causality: Using a weak base moderates the neutralization reaction. The reaction between a strong acid and a strong base is highly exothermic and can cause dangerous splashing and boiling.[10] Sodium bicarbonate also produces carbon dioxide gas, providing a visual indicator of the reaction, but this requires the procedure to be performed slowly to prevent excessive foaming and overflow.[4]
Reactions with Sodium Bicarbonate: CH₃OC₆H₄SO₃H + NaHCO₃ → CH₃OC₆H₄SO₃Na + H₂O + CO₂↑ HCl + NaHCO₃ → NaCl + H₂O + CO₂↑
Step-by-Step Disposal Protocol for Unused or Waste this compound
This protocol is designed for the deliberate disposal of bulk or residual quantities of the chemical. Always perform this procedure in a chemical fume hood.
Materials Required:
-
Appropriate PPE (face shield, goggles, lab coat, gloves)
-
Large beaker or flask (at least 5-10 times the volume of the quenching solution)
-
Stir plate and magnetic stir bar
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
pH paper or a calibrated pH meter
Procedure:
-
Prepare the Neutralizing Solution: In a large beaker, prepare a cold aqueous solution of a weak base. A 5-10% solution of sodium bicarbonate is effective. Ensure the beaker is large enough to contain potential foaming.
-
Cool the Solution: Place the beaker containing the basic solution in an ice bath and begin stirring. Allow it to cool to between 0-10 °C.[4]
-
Slow, Portion-wise Addition: This is the most critical step. Very slowly and carefully, add the this compound to the cold, vigorously stirred basic solution.
-
For solids, add in small spatula increments.
-
For liquids (if melted), add dropwise via a pipette or dropping funnel.
-
Causality: Slow addition is crucial to control the exothermic hydrolysis reaction and the rate of CO₂ evolution, preventing a runaway reaction or overflow.[4]
-
-
Monitor the Reaction: You will observe gas evolution (effervescence). Maintain vigorous stirring and ensure the temperature of the solution does not rise significantly. If the reaction becomes too vigorous, stop the addition immediately.
-
Ensure Complete Reaction: After all the sulfonyl chloride has been added, continue to stir the mixture in the ice bath for at least 30-60 minutes. This ensures the hydrolysis and neutralization are complete.[4]
-
Verify Neutralization: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous solution using pH paper or a meter.
-
Final Disposal: The final, neutralized aqueous solution contains sodium 2-methoxybenzenesulfonate, sodium chloride, and residual sodium bicarbonate. Proceed to the final disposal step as outlined in the "Regulatory Compliance" section below.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
Regulatory Compliance and Final Waste Management
Proper disposal is not complete until it complies with all applicable regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11][12]
-
Waste Characterization: While the neutralization procedure described renders the waste non-corrosive, the generator is still responsible for determining if it is hazardous for other reasons.[13] The final solution should not contain heavy metals or other listed hazardous chemicals if it is to be considered for sewer disposal.[8]
-
In-Lab Treatment: On-site treatment of hazardous waste is permissible for generators in accumulation units (like the beaker in this procedure) without a specific permit, provided all applicable generator requirements are met.[12] Academic laboratories may operate under the more flexible Subpart K regulations, which require the development of a Laboratory Management Plan.[14][15][16]
-
Consult Your EHS Office: The final authority on chemical disposal rests with your institution's Environmental Health & Safety (EHS) department. They will provide guidance based on federal, state, and local regulations.
-
Sewer Disposal: Some municipalities may permit the sewer disposal of this neutralized solution. If permitted, it must be flushed with a large excess of water (e.g., at least 20 parts water).[8]
-
Hazardous Waste Collection: If sewer disposal is not permitted, or if the waste contains other contaminants, it must be collected in a properly labeled waste container for professional disposal by your institution's hazardous waste management service.
-
By following this guide, you can ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- Proper Disposal of Hazardous Laboratory Waste Regulations in the United St
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
- How to Neutralize Chemical Spills. Lab Manager Magazine.
- Technical Support Center: Safe Quenching Procedures for 2,4-Dichlorobenzenesulfonyl Chloride Reactions. Benchchem.
- In-Lab Disposal Methods: Waste Management Guide. Indiana University.
- Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.
- EPA tweaks hazardous waste rules for academic labs. Chemistry World.
- This compound, 95%. Thermo Scientific Chemicals.
- 2-methoxybenzene sulfonyl chloride. Sigma-Aldrich.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency.
- How to Neutralize Acid: Effective Ways (2024). Ryze Chemie.
- Neutralization of Strong Acids and Bases.
- Site-Specific Procedures for Chemical Waste Disposal via Neutralization.
- This compound.
- SAFETY DATA SHEET - 4-Methoxybenzenesulphonyl chloride. Fisher Scientific.
- Material Safety Data Sheet - 5-Chloro-2-methoxybenzenesulfonyl chloride. Cole-Parmer.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- SAFETY DATA SHEET - 5-Chloro-2-methoxybenzenesulfonyl chloride. Fisher Scientific.
- SAFETY DATA SHEET - 4-Methoxybenzenesulfonyl chloride. Thermo Fisher Scientific.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxybenzenesulfonyl Chloride
As researchers and drug development professionals, our work's integrity is matched only by our commitment to safety. Handling reactive chemical intermediates like 2-Methoxybenzenesulfonyl Chloride (CAS: 10130-87-7) demands a meticulous approach that goes beyond mere procedural compliance. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring that your most valuable laboratory asset—you—is protected. We will explore not just what to wear, but why you're wearing it, grounding every recommendation in the specific hazards of this compound.
Understanding the Primary Hazards
Before selecting PPE, we must first conduct a thorough risk assessment based on the inherent properties of this compound. Safety Data Sheets (SDS) and aggregated hazard data classify this compound with the following critical warnings:
The sulfonyl chloride functional group is the primary driver of this compound's hazardous nature. It is highly electrophilic and susceptible to hydrolysis. Contact with moisture—whether on the skin, in the eyes, or even ambient humidity—can lead to a reaction that releases hydrochloric acid (HCl) and 2-methoxybenzenesulfonic acid, causing immediate and severe corrosive damage to tissues. This reactivity is the central principle guiding our PPE strategy.
The Hierarchy of Controls: PPE as the Final Guardian
While this guide focuses on PPE, it is critical to recognize that PPE is the last line of defense. Its effectiveness depends on the successful implementation of preceding safety measures.
-
Engineering Controls : These are your primary, most crucial layer of protection. All handling of this compound must, at a minimum, be performed inside a certified chemical fume hood to contain corrosive dust and potential vapors.[4] For larger-scale operations, use of a glove box provides superior containment and atmospheric control.[5][6]
-
Administrative Controls : Establish designated work areas for handling this chemical. Never work alone and ensure all personnel are trained on the specific hazards and emergency procedures.[7] Minimize the quantity of the chemical handled and stored in the lab.[8]
Task-Based PPE Selection Protocol
The selection of PPE is not static; it must adapt to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory procedures.
| Task | Potential Exposure Risk | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | High (Inhalation of fine particles, surface contamination) | Chemical splash goggles AND a full-face shield.[4] | Double-gloved with nitrile or neoprene gloves.[9][10] | Flame-resistant lab coat, tightly cuffed. | Required if not in a fume hood or if dust is generated. Minimum N95 respirator. |
| Reaction Setup/Transfer | Medium (Splashes during dissolution and transfer) | Chemical splash goggles and fume hood sash as a barrier. | Chemical-resistant gloves (nitrile for incidental, neoprene for direct handling).[10] | Flame-resistant lab coat. | Not required if performed strictly within a certified fume hood. |
| Workup/Extraction | High (Splashes, aerosol generation from shaking) | Chemical splash goggles AND a full-face shield.[4][9] | Heavy-duty chemical-resistant gloves (e.g., neoprene, butyl rubber). | Chemical-resistant apron over a lab coat.[9] | Recommended if strong odors are detected or if ventilation is suboptimal. Use a respirator with an acid gas cartridge. |
| Spill Cleanup | Severe (Direct, prolonged contact and high vapor concentration) | Full-face shield over chemical splash goggles.[9] | Heavy-duty, long-cuffed gloves (e.g., neoprene). | Full chemical-resistant suit or coveralls.[11] | Required. A full-face respirator with an acid gas cartridge or a Self-Contained Breathing Apparatus (SCBA). |
Detailed PPE Specifications and Rationale
Eye and Face Protection
Standard safety glasses are inadequate for handling this corrosive solid. The risk of irreversible eye damage necessitates, at a minimum, sealed chemical splash goggles to protect against dust and splashes from all angles.[12] When performing tasks with a higher splash potential, such as a reaction workup or cleaning a spill, a full-face shield must be worn in addition to the goggles to protect the entire face from corrosive materials.[4][9]
Hand Protection
Given that this compound causes severe skin burns, selecting the correct gloves is critical. For incidental contact, such as handling a sealed container, a standard nitrile glove may suffice. However, for any task involving direct handling, transfers, or potential immersion, more robust protection is required. Neoprene or butyl rubber gloves offer superior resistance to corrosive chemicals.[9] Double-gloving provides an additional layer of safety, allowing the user to remove a contaminated outer glove while keeping an inner glove in place.
Body Protection
A standard lab coat, fully buttoned with cuffs secured, is the minimum requirement. Given the corrosive nature of this compound, a flame-resistant (FR) coat is recommended. For procedures involving larger volumes (>50 mL) or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is essential to prevent soak-through.[9][11] Always wear full-length pants and closed-toe shoes.[10]
Respiratory Protection
While a fume hood is the primary method for preventing inhalation, respiratory protection may be necessary if engineering controls are insufficient or during an emergency.[9] If fine dust is generated during weighing, a NIOSH-approved N95 particulate respirator should be used. If the material reacts with moisture and releases acidic vapors, a respirator equipped with an acid gas cartridge is necessary.
Procedural Discipline: Donning, Doffing, and Disposal
The protection afforded by PPE can be negated by improper use. Follow a strict protocol to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Put on lab coat and any required apron/coveralls.
-
Put on respiratory protection (if required).
-
Put on eye and face protection.
-
Put on gloves (inner pair, then outer pair if double-gloving).
Doffing (Taking Off) Sequence:
-
Remove the outer pair of gloves first, peeling them off without touching the outside surface.
-
Remove lab coat and/or apron, rolling it so the contaminated surface is on the inside.
-
Remove face shield and goggles.
-
Remove respirator (if used).
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water immediately. [5]
Disposal of Contaminated PPE: All disposable PPE that has been in contact with this compound must be considered hazardous waste.[13] Place all contaminated items, including gloves, wipes, and disposable lab coats, into a designated, sealed, and clearly labeled hazardous waste container for professional disposal.[13][14] Do not discard them in the regular trash.
Emergency Protocols
In the event of an exposure, immediate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[15] An emergency safety shower should be readily accessible.[8][16]
-
Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Use an emergency eyewash station. Seek immediate medical attention.[15][16]
-
Spills : Evacuate the area. Do not attempt to clean a large spill without appropriate emergency training and PPE. For small spills, cover with a dry, inert absorbent material like sand, vermiculite, or sodium bicarbonate.[13][16] NEVER use water or combustible materials like paper towels to absorb the initial spill. [16] Collect the absorbed material into a sealed hazardous waste container.
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: A decision workflow for selecting appropriate PPE.
References
- OSHA Training School. (2024, January 19).
- Safety Precautions for Corrosive Substances. (2022, August 25). Environmental Health & Safety, University of Bristol. [Link]
- Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. [Link]
- Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. [Link]
- New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]
- Storemasta Blog. (2023, October 4). Handling Corrosive Substances in the Workplace. [Link]
- PubChem. (n.d.). This compound.
- S D FINE- CHEM LIMITED. (n.d.). SULPHURYL CHLORIDE - MSDS. [Link]
- New Jersey Department of Health. (n.d.). ETHANESULFONYL CHLORIDE, 2-CHLORO- HAZARD SUMMARY. [Link]
- Washington State University. (n.d.).
- University of Pennsylvania EHRS. (2024, April 12).
- University of California, Irvine EH&S. (n.d.).
- University of California, Berkeley. (2016, October 24). Water Reactive Materials (WR)
- University of Georgia Research. (2022, June).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
